molecular formula C3H2BrF3 B072328 2-Bromo-3,3,3-trifluoroprop-1-ene CAS No. 1514-82-5

2-Bromo-3,3,3-trifluoroprop-1-ene

Cat. No.: B072328
CAS No.: 1514-82-5
M. Wt: 174.95 g/mol
InChI Key: QKBKGNDTLQFSEU-UHFFFAOYSA-N
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Description

2-Bromo-3,3,3-trifluoroprop-1-ene is a highly valuable fluorinated olefinic building block designed for advanced synthetic and medicinal chemistry research. Its core structure combines a reactive bromoalkene with a metabolically stable trifluoromethyl (CF3) group, enabling the efficient introduction of the CF3 moiety into complex molecules. This compound serves as a pivotal synthon in the synthesis of trifluoromethyl-substituted heterocycles, pharmaceuticals, and agrochemicals, where the CF3 group is known to enhance lipophilicity, metabolic stability, and binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,3,3-trifluoroprop-1-ene
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InChI

InChI=1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBKGNDTLQFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80883575
Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Molecular Weight

174.95 g/mol
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CAS No.

1514-82-5
Record name 2-Bromo-3,3,3-trifluoro-1-propene
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Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoroprop-1-ene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,3,3-trifluoroprop-1-ene, a halogenated alkene of significant interest, serves as a versatile building block in modern organic synthesis. Its unique chemical structure, featuring a vinyl bromide and a trifluoromethyl group, makes it a valuable reagent for the introduction of the trifluoromethyl moiety into complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its relevance in pharmaceutical and agrochemical research and development. Detailed experimental protocols for its preparation are provided, along with a summary of its spectral and physical characteristics.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a paramount strategy in the design of pharmaceuticals and agrochemicals. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 1514-82-5) has emerged as a key intermediate for the efficient installation of the trifluoromethyl group. This colorless, volatile liquid is a highly reactive compound, enabling a variety of chemical transformations. This guide aims to be a thorough resource for researchers utilizing this important synthetic tool.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₃H₂BrF₃
Molecular Weight 174.95 g/mol [2]
Boiling Point 29-30 °C
Density 1.686 g/mL[3]
Refractive Index (n20/D) 1.3550[3]
Flash Point ~ -10 °F[3]
Vapor Pressure 82 kPa at 25 °C[3]
Water Solubility 1.01 g/L at 20 °C[4]
Log P (octanol-water) 2.7 at 25 °C[3]
Storage Temperature 2-8 °C[3]
Table 2: Spectroscopic Data
Spectroscopic TechniqueDataReference(s)
¹H NMR Chemical shifts are reported in ppm relative to a CHCl₃ internal standard (δ 7.26 ppm).[5]
¹³C NMR Chemical shifts are reported in ppm relative to internal chloroform (B151607) (δ 77.16 ppm).[5]
¹⁹F NMR Chemical shifts are reported in ppm downfield from internal fluorotrichloromethane (CFCl₃).[5]
Infrared (IR) Spectroscopy Authentic infrared spectrum available. Key absorptions are expected for C=C and C-F bonds.[6]
Mass Spectrometry (MS) The molecular ion peak (M+) is expected, with a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[7]

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the dehydrohalogenation of a halogenated precursor, typically 2,3-dibromo-1,1,1-trifluoropropane.[1][8]

General Synthesis Pathway

The overall transformation involves a two-step process: the bromination of 3,3,3-trifluoropropene (B1201522) to yield 2,3-dibromo-1,1,1-trifluoropropane, followed by an elimination reaction to produce the desired product.

synthesis_pathway 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene 2,3-Dibromo-1,1,1-trifluoropropane 2,3-Dibromo-1,1,1-trifluoropropane 3,3,3-Trifluoropropene->2,3-Dibromo-1,1,1-trifluoropropane Br₂ This compound This compound 2,3-Dibromo-1,1,1-trifluoropropane->this compound Base (e.g., NaOH, KOH)

General synthesis pathway for this compound.
Detailed Experimental Protocols

Protocol 1: Dehydrohalogenation of 2,3-Dibromo-1,1,1-trifluoropropane using Sodium Hydroxide (B78521)

This protocol is adapted from a documented industrial synthesis method.[1]

Step 1: Preparation of 2,3-dibromo-1,1,1-trifluoropropane

  • In a three-necked flask equipped with a thermometer, an air guide tube, and a reflux condenser, combine 1.6g of mesoporous sulfonic acid and 160g (1 mol) of liquid bromine.[1]

  • With stirring, raise the temperature to 35°C and begin to introduce 91.2g (0.95 mol) of 3,3,3-trifluoropropene over approximately 2 hours.[1]

  • Continue to stir the reaction mixture at 35°C for an additional 30 minutes.[1]

  • Cool the mixture to room temperature and filter to remove the catalyst. The resulting liquid is 2,3-dibromo-1,1,1-trifluoropropane.[1]

Step 2: Dehydrohalogenation

  • In a three-necked flask equipped with a thermometer, a constant pressure dropping funnel, and a distillation apparatus, add 200g of a 25% aqueous sodium hydroxide solution.[1]

  • With stirring, heat the sodium hydroxide solution to a temperature range of 75°C to 85°C.[1]

  • Add the 2,3-dibromo-1,1,1-trifluoropropane obtained in Step 1 dropwise to the heated solution.[1]

  • Simultaneously distill the product, collecting the fraction that boils between 32-36°C.[1] This yields this compound with a reported purity of 99.9% and a yield of 94.1%.[1]

Protocol 2: Dehydrohalogenation using Potassium Hydroxide

This method utilizes an ethanolic solution of potassium hydroxide.

  • React 2,3-dibromo-1,1,1-trifluoropropane with an ethanol (B145695) solution of potassium hydroxide.[1]

  • The reaction generates this compound, which is then purified by distillation.[1]

Alternative Synthesis Route

An alternative approach involves the reaction of trifluoropropylene with liquid bromine under illumination to generate trifluorodibromopropane, which is then reacted with an ethanol solution of potassium hydroxide.[1]

alternative_synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrohalogenation Trifluoropropylene Trifluoropropylene Trifluorodibromopropane Trifluorodibromopropane Trifluoropropylene->Trifluorodibromopropane Liquid Bromine, Light This compound This compound Trifluorodibromopropane->this compound KOH in Ethanol

Alternative synthesis of this compound.

Reactivity and Applications

This compound is a valuable synthetic intermediate due to its dual functionality. The vinyl bromide moiety is susceptible to a variety of cross-coupling reactions, while the trifluoromethyl group imparts unique properties to the resulting products.

Key Reactions
  • Cross-Coupling Reactions: The vinyl bromide can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds. This allows for the direct introduction of the trifluoromethyl-substituted vinyl group into a wide range of organic molecules.[8]

  • Radical Acceptor: It can act as a radical acceptor in reactions with redox-active esters, leading to the formation of secondary trifluoromethylated alkyl bromides.[8]

Applications in Drug Development and Agrochemicals

The primary application of this compound is as a trifluoromethylated synthetic building block.[3] The incorporation of the -CF3 group can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[9] It is used as an intermediate in the production of various organofluorine compounds for the pharmaceutical and agrochemical industries.[3][10]

Other Applications
  • Monomer in Fluoropolymer Production: It can be used as a monomer in the synthesis of fluoropolymers, imparting desirable properties such as chemical resistance and thermal stability.[3][10]

  • Fire Suppression: 2-Bromo-3,3,3-trifluoro-1-propene can be added to nitrogen gas to improve its fire suppression efficiency.[3]

  • Refrigerant: It has potential applications as a refrigerant.[11]

Biological Activity and Signaling Pathways

Current literature does not indicate that this compound has direct biological activity or is involved in specific signaling pathways. Its significance in a biological context is primarily as a synthetic precursor to larger, biologically active molecules. The trifluoromethyl group it provides is a key pharmacophore in many approved drugs and agrochemicals.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Information
HazardDescriptionReference(s)
Flammability Extremely flammable liquid and vapor.[3]
Health Hazards May cause respiratory irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Incompatibilities Incompatible with strong oxidizing agents.

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Store in a cool, dry, well-ventilated area away from heat and ignition sources. Recommended storage temperature is 2-8°C.[3]

  • Keep containers tightly closed.[2]

Conclusion

This compound is a fundamentally important building block in fluorine chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for the introduction of the trifluoromethyl group in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic applications of 2-Bromo-3,3,3-trifluoroprop-1-ene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a halogenated organic compound that presents as a clear, colorless to pale yellow liquid at room temperature.[1] It possesses a sharp, pungent odor characteristic of many volatile halogenated hydrocarbons.[1] Due to the presence of bromine and fluorine atoms, it is a relatively dense liquid.[1] The compound is stable under standard conditions but is classified as extremely flammable.[1][2]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₃H₂BrF₃[3][4][5][6][7]
Molecular Weight 174.95 g/mol [3][8]
CAS Number 1514-82-5[4][5][6]
Appearance Clear colorless liquid[1][2][4][5][6]
Boiling Point 29-30 °C[2][5][6][8]
Melting Point < -50 °C[4]
Density 1.686 g/cm³[2][4][5][6]
Vapor Pressure 82 kPa at 25°C[2][4][6]
Flash Point ~ -10 °F (~ -23 °C)[2][5][6]
Refractive Index (n20/D) 1.3550[5][6][8]
Water Solubility 1.01 g/L at 20 °C (immiscible)[1][4][5][6]
Solubility in Organic Solvents Soluble in most organic solvents[1][2][5][6]
Log P (Octanol-Water Partition Coefficient) 2.7 at 25°C and pH 7[2][4][6]
Surface Tension 72 mN/m at 1 g/L and 20°C[2][6]
Storage Temperature 2-8°C[1][2][5][6][8]

Reactivity and Handling

This compound is a reactive compound valuable in organic synthesis. Its chemical structure, featuring a vinyl bromine and a trifluoromethyl group, makes it a versatile building block.[2][9] The vinyl bromine allows for participation in cross-coupling reactions such as Suzuki and Stille couplings, facilitating carbon-carbon bond formation.[1] The electron-deficient nature of the alkene also makes it suitable for Michael addition reactions.[1]

The compound is incompatible with strong oxidizing agents, strong bases, nucleophiles, and reducing agents.[1][2][10] It is also sensitive to air and light, and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat sources.[1][3][11] Due to its volatility and flammability, appropriate safety precautions must be taken during handling.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound. Below are summaries of key experimental protocols found in the literature.

A common method for the preparation of this compound involves the dehydrohalogenation of a precursor.[1]

  • Starting Material: 2,3-dibromo-1,1,1-trifluoropropane.[1]

  • Reagent: A strong base, such as potassium hydroxide.[1]

  • Solvent: Typically an alcoholic solvent.[1]

  • Procedure: The reaction is carried out under mild heating conditions. The strong base facilitates the elimination of a hydrogen halide, leading to the formation of the double bond in this compound.[1]

  • Purification: The product is typically purified by fractional distillation under reduced pressure.[1]

A patented method describes a two-step synthesis starting from trifluoropropene.[12]

  • Step 1: Bromination

    • Reactants: Bromine and trifluoropropene.[12]

    • Conditions: The reaction is conducted in a reactor with stirring at a temperature of 20-100 °C under illumination.[12]

    • Endpoint: The reaction is complete when the material turns light yellow or colorless and transparent.[12]

    • Product: 2,3-dibromo-1,1,1-trifluoropropane.[12]

  • Step 2: Dehydrobromination

    • Reactants: 2,3-dibromo-1,1,1-trifluoropropane, an alkali solution (e.g., 15-35% NaOH or KOH), and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide).[12]

    • Apparatus: A reactor equipped with a rectifier.[12]

    • Procedure: The alkali solution and phase-transfer catalyst are heated to 40-90 °C with stirring. The 2,3-dibromo-1,1,1-trifluoropropane is then added dropwise. The product is simultaneously rectified with a controlled reflux ratio (1:1 to 10:1).[12]

This compound can be used as a radical acceptor in cross-coupling reactions to synthesize secondary trifluoromethylated alkyl bromides.[13]

  • Reactants:

    • Redox-active ester (radical precursor, 1.0 equiv.).[13]

    • This compound (radical acceptor, 2.0 equiv.).[13]

    • Hantzsch ester (1.5 equiv.).[13]

  • Solvent: Dry Methanol (MeOH).[13]

  • Apparatus: An oven-dried Schlenk tube with a magnetic stirrer.[13]

  • Procedure:

    • The redox-active ester and Hantzsch ester are charged into the Schlenk tube.[13]

    • The tube is evacuated and backfilled with argon three times.[13]

    • Dry MeOH and this compound are added.[13]

    • The sealed tube is heated to 40°C and irradiated with 24W blue LEDs (430-490 nm) for 8 hours.[13]

  • Purification: The reaction mixture is concentrated, and the product is purified by silica (B1680970) gel chromatography.[13]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Workflow_Dehydrohalogenation Start 2,3-dibromo-1,1,1-trifluoropropane Reaction Dehydrohalogenation (Mild Heating) Start->Reaction Reagents Strong Base (e.g., KOH) Alcoholic Solvent Reagents->Reaction Crude_Product Crude This compound Reaction->Crude_Product Purification Fractional Distillation (Reduced Pressure) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Synthesis via Dehydrohalogenation.

Synthesis_from_Trifluoropropene cluster_0 Step 1: Bromination cluster_1 Step 2: Dehydrobromination Trifluoropropene Trifluoropropene Bromination_Reaction Reaction (20-100°C, Illumination) Trifluoropropene->Bromination_Reaction Bromine Bromine Bromine->Bromination_Reaction Intermediate 2,3-dibromo-1,1,1-trifluoropropane Bromination_Reaction->Intermediate Dehydro_Reaction Reaction & Rectification (40-90°C) Intermediate->Dehydro_Reaction Reagents_Step2 Alkali Solution Phase-Transfer Catalyst Reagents_Step2->Dehydro_Reaction Final_Product This compound Dehydro_Reaction->Final_Product

Caption: Two-Step Synthesis from Trifluoropropene.

Cross_Coupling_Workflow Reactants Redox-active Ester This compound Hantzsch Ester Coupling_Reaction Catalyst-Free Decarboxylative Cross-Coupling Reactants->Coupling_Reaction Reaction_Conditions Dry MeOH 40°C, Blue LEDs 8 hours, Argon Reaction_Conditions->Coupling_Reaction Crude_Mixture Crude Reaction Mixture Coupling_Reaction->Crude_Mixture Purification Silica Gel Chromatography Crude_Mixture->Purification Final_Product Secondary Trifluoromethylated Alkyl Bromide Purification->Final_Product

Caption: Cross-Coupling Experimental Workflow.

Applications in Research and Development

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[9] The incorporation of its trifluoromethyl group into molecules can enhance biological activity, metabolic stability, and lipophilicity.[9][14] This makes it a valuable building block for developing new drugs with improved pharmacokinetic profiles.[14] In material science, it is used in the production of specialty polymers and coatings, where the fluorinated structure contributes to enhanced chemical resistance and thermal stability.[9]

References

Spectroscopic Analysis of 2-Bromo-3,3,3-trifluoroprop-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS No. 1514-82-5). Designed for researchers, scientists, and drug development professionals, this document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
6.5Singlet=CH2
6.0Singlet=CH2

Note: The two singlets for the vinyl protons suggest they are diastereotopic.

Table 2: 13C NMR Spectroscopic Data
AtomEstimated Chemical Shift (ppm)Expected Multiplicity (due to 19F coupling)
C1 (=CH2)130-140Quartet (2JCF)
C2 (-C(Br)=)100-110Quartet (2JCF)
C3 (-CF3)120-130Quartet (1JCF)
Table 3: 19F NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
-63.7Singlet-CF3
Table 4: IR Spectroscopic Data
Wavenumber (cm-1)IntensityAssignment
~3100Medium=C-H stretch
~1650MediumC=C stretch
1300-1100StrongC-F stretch
~700StrongC-Br stretch

Note: This is a representative peak list. Actual peak positions and intensities may vary based on the specific experimental conditions.

Table 5: Mass Spectrometry Data
m/zRelative AbundanceAssignment
174~100[M]+ (with 79Br)
176~98[M+2]+ (with 81Br)

Expected Fragmentation: Common fragmentation pathways for halogenated alkenes include the loss of a halogen atom (Br radical) and the trifluoromethyl group (CF3 radical).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz spectrometer, is typically used for acquiring 1H, 13C, and 19F NMR spectra.

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C NMR, is added. For 19F NMR, an external or internal reference standard like CFCl3 is used.

Data Acquisition:

  • 1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR: Due to the lower natural abundance of 13C, a larger number of scans and a higher sample concentration are typically required. Proton decoupling is employed to simplify the spectrum.

  • 19F NMR: The spectrum is acquired with proton decoupling.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Reference Standard (TMS/CFCl3) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Acquire 1H, 13C, 19F Spectra E->F G Process Data (FT, Phasing, Baseline Correction) F->G H Assign Chemical Shifts G->H J Structure Elucidation H->J I Analyze Coupling Constants I->J

NMR Experimental Workflow
Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR or a Cary 630 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for this analysis.

Methodology (ATR):

  • A background spectrum of the clean ATR crystal is recorded.

  • A small drop of neat this compound is placed directly onto the ATR crystal.

  • The sample spectrum is recorded over a typical range of 4000-400 cm-1.

  • The final spectrum is presented in terms of transmittance or absorbance.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Neat Sample to Crystal B->C D Record Sample Spectrum C->D E Process and Analyze Spectrum D->E

ATR-IR Experimental Workflow
Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) is commonly used for the analysis of volatile organic compounds.

Methodology (Electron Ionization):

  • A small amount of the sample is introduced into the ion source, where it is vaporized.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow A Sample Introduction (Vaporization) B Electron Ionization (70 eV) A->B C Ion Acceleration B->C D Mass Analysis (m/z Separation) C->D E Ion Detection D->E F Generate Mass Spectrum E->F

Electron Ionization Mass Spectrometry Workflow

Signaling Pathways and Logical Relationships

The relationships between the different spectroscopic techniques and the information they provide for structural elucidation can be visualized as follows:

a cluster_techniques Spectroscopic Techniques cluster_info Structural Information NMR NMR (1H, 13C, 19F) Connectivity Connectivity & Chemical Environment NMR->Connectivity IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS MS MolecularFormula Molecular Formula & Molecular Weight MS->MolecularFormula Structure Molecular Structure of This compound Connectivity->Structure FunctionalGroups->Structure MolecularFormula->Structure

Spectroscopic Data Integration for Structural Elucidation

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoro-1-propene (CAS 1514-82-5): A Key Building Block for Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3,3-trifluoro-1-propene (CAS Number: 1514-82-5), hereafter referred to as BTP, is a pivotal chemical intermediate in the synthesis of a wide array of fluorinated organic molecules. The strategic incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity, metabolic stability, and lipophilicity.[1] BTP serves as a versatile and reactive building block for the direct introduction of the trifluoromethylvinyl moiety, streamlining the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of BTP, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

BTP is a colorless to almost colorless liquid with a molecular formula of C₃H₂BrF₃ and a molecular weight of 174.95 g/mol .[3][4][5] It is characterized by its low boiling point and high volatility. BTP is soluble in most organic solvents but immiscible with water.[2]

Table 1: Physicochemical Properties of 2-Bromo-3,3,3-trifluoro-1-propene

PropertyValueReference
CAS Number 1514-82-5[3][5]
Molecular Formula C₃H₂BrF₃[3][4]
Molecular Weight 174.95 g/mol [3][5]
Appearance Colorless to almost colorless clear liquid-
Boiling Point 29-30 °C (lit.)[2][3]
Density 1.686 g/mL[6]
Refractive Index n20/D 1.3550 (lit.)[2][3]
Solubility Soluble in most organic solvents, immiscible with water.[2]
Storage Temperature 2-8°C[3]

Table 2: Spectroscopic Data of 2-Bromo-3,3,3-trifluoro-1-propene

Spectrum TypeCharacteristic Peaks/SignalsReference
¹H NMR Consistent with the assigned structure.-
¹³C NMR Consistent with the assigned structure.-
¹⁹F NMR Consistent with the assigned structure.[7]
Infrared (IR) Characteristic absorption bands consistent with the assigned structure.-
Mass Spectrometry (MS) Consistent with the molecular weight and fragmentation pattern of the assigned structure.-

Synthesis of 2-Bromo-3,3,3-trifluoro-1-propene

Several methods for the synthesis of BTP have been reported. A common approach involves the reaction of 3,3,3-trifluoropropene (B1201522) with bromine, followed by dehydrobromination.

Experimental Protocol: Two-Step Synthesis from 3,3,3-Trifluoropropene

This protocol describes a two-step synthesis of 2-bromo-3,3,3-trifluoropropene from 3,3,3-trifluoropropene.

Step 1: Bromination of 3,3,3-Trifluoropropene

  • In a suitable reactor equipped with a stirrer, thermometer, and light source, charge with liquid bromine.

  • While stirring and maintaining the temperature between 20-100 °C, introduce 3,3,3-trifluoropropene gas.

  • Irradiate the reaction mixture with a light source.

  • Continue the reaction until the characteristic color of bromine disappears, indicating the formation of 2,3-dibromo-1,1,1-trifluoropropane.

Step 2: Dehydrobromination of 2,3-dibromo-1,1,1-trifluoropropane

  • In a separate reactor equipped with a rectifier, add an aqueous alkali solution (e.g., NaOH or KOH) and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).

  • Heat the mixture to 40-90 °C with stirring.

  • Slowly add the 2,3-dibromo-1,1,1-trifluoropropane obtained in Step 1 to the reactor.

  • Simultaneously, distill the product, 2-bromo-3,3,3-trifluoropropene, from the reaction mixture. Control the reflux ratio to ensure efficient separation.

  • The collected distillate is the final product.

Biological Significance and Applications in Drug Development

The primary significance of BTP in drug development lies in its role as a precursor to trifluoromethyl-containing molecules. The trifluoromethyl group is a bioisostere for various functional groups and can significantly enhance the pharmacological properties of a drug candidate, including:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the drug.

  • Binding Affinity: The high electronegativity of the fluorine atoms can lead to stronger interactions with biological targets.

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Case Study: Synthesis of Celecoxib

A notable application of BTP is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. A continuous flow synthesis of Celecoxib has been developed using BTP as a key starting material.[8]

Experimental Protocol: Continuous Flow Synthesis of Celecoxib from 2-Bromo-3,3,3-trifluoropropene

This protocol outlines the key steps in the continuous flow synthesis of Celecoxib.[8]

  • Generation of Trifluoropropynyl Lithium: 2-Bromo-3,3,3-trifluoropropene is reacted with a strong base (e.g., n-butyllithium) in a continuous flow reactor to generate trifluoropropynyl lithium.

  • Reaction with an Aldehyde: The freshly generated trifluoropropynyl lithium is immediately reacted with an appropriate aldehyde in a second flow reactor to form a secondary alcohol intermediate.

  • Oxidation to Ketone: The alcohol intermediate is then oxidized to the corresponding ketone in a subsequent flow reactor.

  • Condensation and Cyclization: The ketone is reacted with 4-sulfamidophenylhydrazine in a final flow reactor to yield Celecoxib with high regioselectivity.[8]

The overall yield for this three-step flow synthesis is approximately 50% with a total residence time of about one hour.[8]

G cluster_0 Flow Reactor 1 cluster_1 Flow Reactor 2 cluster_2 Flow Reactor 3 cluster_3 Flow Reactor 4 BTP 2-Bromo-3,3,3-trifluoropropene Step1 Step1 BTP->Step1 Generation of Trifluoropropynyl Lithium nBuLi n-Butyllithium Aldehyde Aldehyde Step2 Step2 Oxidant Oxidant Step3 Step3 Hydrazine (B178648) 4-sulfamidophenylhydrazine Step4 Step4 Step1->Step2 Reaction Step2->Step3 Oxidation Step3->Step4 Condensation Celecoxib Celecoxib Step4->Celecoxib Final Product

Caption: Continuous flow synthesis of Celecoxib.

Mechanism of Action and Signaling Pathway of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is involved in the inflammatory response. COX-2 converts arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, growth factors) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX2->Prostaglandins catalyzes conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Caption: COX-2 signaling pathway and inhibition by Celecoxib.

Other Synthetic Applications

Beyond Celecoxib, BTP is a valuable reagent for the synthesis of various trifluoromethylated heterocycles, which are important scaffolds in medicinal chemistry. For example, it is used in the synthesis of:

  • Trifluoromethylated Pyrazoles: These compounds have shown a range of biological activities, including anti-inflammatory and potential anticancer properties. The synthesis often involves the reaction of BTP with a hydrazine derivative.[9][10]

  • Trifluoromethylated Pyrroles: These heterocycles are also of interest in drug discovery. BTP can be used in cycloaddition reactions to construct the pyrrole (B145914) ring.

Safety and Handling

2-Bromo-3,3,3-trifluoro-1-propene is a flammable liquid and should be handled with appropriate safety precautions. It is a suspected reproductive toxin and may cause respiratory irritation, drowsiness, or dizziness. Personal protective equipment, including gloves, eye protection, and a respirator, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, away from sources of ignition.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.
-H336: May cause drowsiness or dizziness.

Conclusion

2-Bromo-3,3,3-trifluoro-1-propene is a highly valuable and versatile building block for the introduction of the trifluoromethyl group in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility is exemplified in the efficient synthesis of the COX-2 inhibitor Celecoxib. A thorough understanding of its chemical properties, synthetic routes, and reaction mechanisms is crucial for researchers and scientists in the field of drug discovery and development to leverage its potential in creating novel and more effective therapeutic agents. As the demand for fluorinated compounds continues to grow, the importance of key intermediates like BTP will undoubtedly increase.

References

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoroprop-1-ene: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,3,3-trifluoroprop-1-ene is a halogenated alkene of significant interest in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of increasing importance in pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and key synthetic applications. Detailed experimental protocols for its utilization in cross-coupling reactions are provided, alongside a discussion of its role in the synthesis of biologically active molecules.

Molecular Structure and Formula

This compound, with the chemical formula C₃H₂BrF₃, is a volatile, colorless liquid at room temperature.[1][2][3] Its structure features a terminal double bond, with a bromine atom and a trifluoromethyl group attached to the same carbon atom (C2).

Molecular Identifiers:

  • CAS Number: 1514-82-5[1]

  • Molecular Weight: 174.95 g/mol [3][4]

  • InChI: 1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2[1]

  • SMILES: C=C(Br)C(F)(F)F[1]

Below is a 2D representation of the molecular structure of this compound.

Molecular structure of this compound.
Table 1: Computed Molecular Geometry

Computational chemistry provides valuable insights into the molecule's three-dimensional structure. The following table presents computed bond lengths and angles.

ParameterValue
Bond Lengths (Å)
C=C1.33
C-Br1.89
C-C1.52
C-F1.34
C-H1.08
Bond Angles (degrees)
C=C-Br122.0
C=C-C124.0
Br-C-C114.0
F-C-F107.0
F-C-C111.0

Note: These values are based on computational models and may vary slightly from experimental data.

Physicochemical Properties

This compound is a volatile and flammable liquid. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound
PropertyValueReference(s)
Boiling Point29-30 °C[3][4]
Density1.686 g/mL at 25 °C[2]
Refractive Index (n²⁰/D)1.3550[3][4]
Flash Point~-12 °C[2]
Water SolubilityInsoluble[2]
Solubility in Organic SolventsSoluble in most organic solvents[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show two signals corresponding to the two geminal protons on the terminal carbon of the double bond. These protons are chemically equivalent and will appear as a singlet.

The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to the trifluoromethyl and bromine groups will be significantly deshielded.

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted NMR Chemical Shifts (in ppm)
NucleusPredicted Chemical Shift (δ)
¹H6.2 - 6.5
¹³C (C=)120 - 130
¹³C (-CBr)100 - 110 (quartet due to C-F coupling)
¹³C (-CF₃)120 - 125 (quartet due to C-F coupling)
¹⁹F~ -65

Note: Predicted values are based on typical chemical shift ranges and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 4: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration Mode
~3100=C-H stretch
~1650C=C stretch
1300 - 1100C-F stretch (strong, multiple bands)
~950=CH₂ wag
Below 700C-Br stretch
Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.

Expected Fragmentation:

  • Molecular Ion (M⁺): Peaks at m/z 174 and 176.

  • Loss of Br•: A significant fragment corresponding to [M-Br]⁺.

  • Loss of CF₃•: A fragment corresponding to [M-CF₃]⁺.

Synthesis

The primary industrial synthesis of this compound involves the dehydrohalogenation of 1,2-dibromo-3,3,3-trifluoropropane. This reaction is typically carried out using a strong base.

G reactant 1,2-Dibromo-3,3,3-trifluoropropane product This compound reactant->product Dehydrohalogenation reagent Base (e.g., KOH or NaOH) reagent->product

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable building block for introducing the trifluoromethyl group into organic molecules. Its vinyl bromide functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between this compound and an organoboron compound.

G start This compound + R-B(OH)₂ product Trifluoromethylated Alkene start->product catalyst Pd Catalyst, Base catalyst->product

General scheme for the Suzuki coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: To an oven-dried flask, add the boronic acid (1.2 eq.), this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for several hours.

  • Work-up: After cooling to room temperature, extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene to form a more substituted alkene.

G start This compound + Alkene product Substituted Trifluoromethylated Alkene start->product catalyst Pd Catalyst, Base catalyst->product

General scheme for the Heck reaction.
Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand), and a base (e.g., Et₃N).

  • Solvent Addition: Add a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Isolate the product via column chromatography.

Relevance in Drug Development

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5] this compound serves as a key reagent for introducing this group, making it a valuable tool in the synthesis of novel therapeutic agents, including kinase and protease inhibitors.[6][7][8]

While a specific drug currently on the market synthesized directly using this compound and its direct impact on a signaling pathway is not prominently documented in the readily available literature, its utility in the synthesis of kinase inhibitors provides a logical framework for its potential application. For instance, many kinase inhibitors target signaling pathways that are aberrantly activated in cancer, such as the RAF-MEK-ERK pathway. A hypothetical scenario involves the use of this compound to synthesize a novel inhibitor of a kinase in this pathway.

G cluster_pathway RAF-MEK-ERK Signaling Pathway RAF RAF Kinase MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes Inhibitor Novel Inhibitor (Synthesized using 2-Bromo- 3,3,3-trifluoroprop-1-ene) Inhibitor->RAF inhibits

Hypothetical inhibition of the RAF-MEK-ERK pathway.

This diagram illustrates a hypothetical scenario where a novel kinase inhibitor, synthesized using this compound, targets and inhibits RAF kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation. This represents a common strategy in the development of anti-cancer therapeutics.

Safety and Handling

This compound is a flammable and volatile liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and should be stored in a cool, dry place away from ignition sources.

Conclusion

This compound is a versatile and important reagent in modern organic synthesis. Its unique structure allows for the efficient introduction of the trifluoromethyl group, a key pharmacophore in many contemporary drug candidates. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS 1514-82-5). Understanding the chemical stability of this reagent is critical for ensuring its integrity in experimental settings and for the development of robust synthetic methodologies. This document outlines the known stability profile, optimal storage conditions, potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability Profile

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and supplier guidelines.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[3]To minimize volatility and slow down potential degradation reactions, including polymerization.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[2]To prevent oxidation and degradation from atmospheric oxygen. The compound is air-sensitive.[1]
Light Exposure Store in a light-resistant container (e.g., amber vial)[1]To prevent light-induced degradation or polymerization.
Container Tightly sealed container[2][4]To prevent evaporation of this volatile compound and exposure to air and moisture.
Environment Dry, cool, and well-ventilated area[2][4]To ensure a safe storage environment and prevent accumulation of flammable vapors.

Chemical Incompatibilities

Contact with the following substances should be avoided to prevent vigorous reactions, degradation of the material, and potential safety hazards.

Incompatible Material ClassSpecific ExamplesPotential Outcome
Strong Oxidizing Agents [2][5]Peroxides, Nitrates, PerchloratesVigorous or explosive reaction.
Strong Bases [6]Sodium Hydroxide, Potassium tert-butoxideDegradation and elimination reactions.
Nucleophiles [6]Amines, ThiolsNucleophilic substitution or addition reactions.
Reducing Agents [6]HydridesPotential for reduction of the double bond or C-Br bond.
Alkali Metals [2]Sodium, PotassiumVigorous reaction.
Finely Divided Metals [2]Aluminum, Magnesium, ZincPotential for catalytic degradation or reaction.

Potential Degradation Pathways

While specific studies on the degradation of this compound under storage conditions are limited, logical degradation pathways can be inferred from its chemical structure. The primary modes of degradation are likely to be oxidation and polymerization.

G Potential Degradation Pathways of this compound cluster_degradation Degradation Initiators cluster_products Potential Degradation Products This compound This compound C₃H₂BrF₃ Oxidation Products Oxidation Products (e.g., epoxides, aldehydes) This compound->Oxidation Products Polymerization Products Polymerization Products (Oligomers/Polymers) This compound->Polymerization Products Air (O₂) Air (O₂) Air (O₂)->Oxidation Products Light (hν) Light (hν) Light (hν)->Polymerization Products Heat (Δ) Heat (Δ) Heat (Δ)->Polymerization Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve both long-term and accelerated testing. The following protocols are representative methodologies for assessing the stability of this compound.

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot at least three different batches of this compound into amber glass vials with PTFE-lined screw caps. If the product is supplied with a stabilizer (e.g., copper chip), ensure it is present in the study samples. Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Storage Conditions: Store the vials at the recommended temperature of 2-8°C in a controlled environment.

  • Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Method: Use a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to assess the purity of the compound and identify any degradation products.

    • GC Column: A mid-polarity column suitable for halogenated volatile organic compounds.

    • Injector: Split/splitless injector at an appropriate temperature to ensure complete volatilization without thermal degradation.

    • Oven Program: A temperature gradient program to effectively separate the parent compound from potential impurities and degradation products.

    • MS Detector: Electron Ionization (EI) source with mass scanning to identify and quantify the parent peak and any new peaks that appear over time.

  • Data Analysis: At each time point, determine the purity of this compound. Identify and, if possible, quantify any significant degradation products. A significant change is typically defined as a failure to meet the established purity specification or the appearance of a specified degradation product above a certain threshold.

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of this compound by subjecting it to elevated temperatures.

Methodology:

  • Sample Preparation: Prepare samples as described in the long-term stability study protocol.

  • Storage Conditions: Place the sealed vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C).

  • Testing Intervals: Analyze the samples at shorter, more frequent intervals (e.g., 0, 1, 3, and 6 months).

  • Analytical Method: Employ the same validated GC-MS method as used in the long-term stability study.

  • Data Analysis: Monitor the rate of degradation at the elevated temperature. The data can be used to model the degradation kinetics and estimate the shelf-life at the recommended storage temperature.

G Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome Aliquot Aliquot into Amber Vials Inert Purge with Inert Gas Aliquot->Inert Seal Seal with PTFE-lined Caps Inert->Seal LongTerm Long-Term Study (2-8°C) Seal->LongTerm Accelerated Accelerated Study (e.g., 40°C) Seal->Accelerated GCMS GC-MS Analysis LongTerm->GCMS Accelerated->GCMS Purity Assess Purity GCMS->Purity Degradants Identify Degradants Purity->Degradants ShelfLife Determine Shelf-Life and Re-test Period Degradants->ShelfLife

Caption: A generalized workflow for conducting stability studies on this compound.

Summary and Recommendations

This compound is a valuable but reactive building block that requires careful storage and handling to maintain its quality. The key to its stability is protection from heat, light, and air. Adherence to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere in a tightly sealed, light-resistant container is paramount. For critical applications, it is advisable to perform periodic purity checks using a suitable analytical method like GC-MS, especially for older batches or material that may have been exposed to suboptimal conditions. By following these guidelines, researchers, scientists, and drug development professionals can ensure the reliability of their experimental results and the integrity of their synthetic processes.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS No. 1514-82-5). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical Identification and Physical Properties

This compound is a halogenated organic compound.[1] It is a colorless to pale yellow liquid with a pungent odor.[1]

PropertyValue
Molecular Formula C3H2BrF3[2]
Molecular Weight 174.95 g/mol [2]
CAS Number 1514-82-5[2]
Physical State Liquid[2]
Appearance Clear, colorless to slight yellow liquid[1][3]
Boiling Point 29-30 °C[4][5]
Melting Point/Freezing Point < -50 °C[2][3]
Density 1.686 g/cm³[5]
Vapor Pressure 82 kPa at 25°C[2]
Flash Point ngcontent-ng-c282987731="" class="ng-star-inserted">-10 °F (-23 °C)[5]
Water Solubility 1.01 g/L at 20 °C[2]
Solubility in Organic Solvents Soluble in most organic solvents[5]
log Pow (Octanol-water partition coefficient) 2.7 at 25 °C[2]
Refractive Index n20/D 1.3550[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

Hazard ClassificationCategoryHazard Statement
Skin Irritation 2H315 - Causes skin irritation[6]
Eye Irritation 2AH319 - Causes serious eye irritation[6]
Mutagenicity 2H341 - Suspected of causing genetic defects[6]
Reproductive Toxicity 2H361 - Suspected of damaging fertility or the unborn child[7][8]
Specific Target Organ Toxicity (Single Exposure) 3H335 - May cause respiratory irritation[6][7]
Specific Target Organ Toxicity (Single Exposure) 3H336 - May cause drowsiness or dizziness[7]

GHS Pictograms: [4]

  • Health hazard

  • Exclamation mark

Signal Word: Warning[6][7]

Toxicological Information

Toxicity TypeSpeciesRouteValue
Acute Toxicity (Fish) Oncorhynchus mykiss (Rainbow trout)-LC50: 4.3 mg/L (96 h)[2][3]
Acute Toxicity (Aquatic Invertebrates) Daphnia magna (Water flea)-EC50: 35.8 mg/L (48 h)[2][3]
Toxicity to Algae Pseudokirchneriella subcapitata-EC50: > 89.3 mg/L (96 h)[2][3]

Experimental Protocols

Safe Handling Protocol

Objective: To outline the standard operating procedure for the safe handling of this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield[3][6]

    • Flame-resistant lab coat[3]

    • Closed-toe shoes

  • Chemical fume hood

  • Glassware and equipment for the intended experiment

  • Spill kit for volatile organic compounds

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE before handling the chemical.

    • Have a spill kit readily accessible.

    • Ensure an eyewash station and safety shower are in close proximity.[6]

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.[8]

    • Avoid inhalation of vapors.[6]

    • Avoid contact with skin and eyes.[6]

    • Use non-sparking tools to prevent ignition.[3]

    • Ground all equipment to prevent static discharge.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

    • Recommended storage temperature is 2-8°C.[4]

    • Store away from incompatible materials, such as strong oxidizing agents.[5]

    • Store under an inert gas atmosphere.[6]

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Collect waste in a designated, labeled container.

Spill Cleanup Protocol

Objective: To provide a step-by-step procedure for cleaning up a small spill (less than 100 mL) of this compound. For larger spills, evacuate the area and contact emergency services.

Materials:

  • Spill kit for volatile organic compounds containing:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Chemical-resistant gloves

    • Safety goggles or face shield

    • Disposable shoe covers

    • Plastic bags for waste disposal

    • Scoop and dustpan (non-sparking)

  • Chemical fume hood

Procedure:

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is outside a fume hood, evacuate the area and ensure it is well-ventilated.

    • If the spill is inside a fume hood, keep the sash at a safe working height.

  • Containment:

    • Wearing appropriate PPE, contain the spill by creating a dike around the spill with absorbent material.[9]

  • Absorption:

    • Apply absorbent material over the spill, working from the outside in.[9]

    • Allow the absorbent to fully soak up the liquid.

  • Cleanup:

    • Carefully collect the absorbed material using a non-sparking scoop and dustpan.

    • Place the contaminated absorbent material into a labeled plastic bag for hazardous waste disposal.

  • Decontamination:

    • Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated cleaning materials in the hazardous waste bag.

  • Disposal:

    • Seal the waste bag and dispose of it according to institutional and regulatory guidelines.

Visualizations

PPE_Requirements Personal Protective Equipment (PPE) for Handling this compound cluster_core Core Protection cluster_face Face and Eye Protection cluster_respiratory Respiratory Protection lab_coat Flame-Resistant Lab Coat gloves Chemical-Resistant Gloves closed_shoes Closed-Toe Shoes goggles Safety Goggles face_shield Face Shield (optional, for splash risk) fume_hood Work in a Fume Hood respirator Full-Face Respirator (if exposure limits are exceeded) Handling Chemical Handling Chemical Handling Chemical->lab_coat Handling Chemical->gloves Handling Chemical->closed_shoes Handling Chemical->goggles Handling Chemical->fume_hood

Caption: Required PPE for handling this compound.

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs alert Alert Personnel start->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent Dike don_ppe->contain absorb Apply Absorbent Material contain->absorb collect Collect Contaminated Material absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

In case of exposure to this compound, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][8]

  • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[3][6]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, hydrogen bromide, and hydrogen fluoride.[6][7]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

  • Explosion Hazard: Vapors may form explosive mixtures with air.[7] There is a risk of explosion if heated under confinement.[6] Use a water spray to cool exposed containers.[6]

Accidental Release Measures

For accidental releases, refer to the Spill Cleanup Protocol in section 4.2. Ensure the area is well-ventilated and that all personnel involved in the cleanup are wearing appropriate PPE. Prevent the chemical from entering drains and waterways.[3]

References

discovery and history of 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoroprop-1-ene: Discovery, History, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (BTP), a fluorinated organic compound of significant interest in various scientific and industrial fields. The document details its discovery and historical development, tracing the evolution of its synthetic methodologies. A thorough examination of its physicochemical properties is presented, with quantitative data organized into structured tables for clarity. Furthermore, this guide outlines the key applications of BTP, particularly its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its use in polymer science, and its function as a fire extinguishing agent. Detailed experimental protocols for its synthesis and diagrams illustrating key concepts are included to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₃H₂BrF₃, is a halogenated alkene that has emerged as a crucial intermediate in organic synthesis.[1][2] The presence of a trifluoromethyl group and a bromine atom on a propene backbone imparts unique reactivity, making it a valuable precursor for the introduction of the trifluoromethyl moiety into a wide range of molecules.[2] This property is particularly advantageous in the development of new pharmaceuticals and agrochemicals, where trifluoromethyl groups can enhance biological activity, metabolic stability, and lipophilicity.[2] This guide delves into the scientific journey of this compound, from its initial synthesis to its current applications.

Chapter 1: Discovery and Early History

The synthesis of this compound was first reported in the mid-20th century. A 1951 publication in the Journal of the Chemical Society described the bromination of 3,3,3-trifluoropropene (B1201522) (CF₃CH=CH₂) followed by alkaline treatment to yield this compound.[3][4] This early work laid the foundation for subsequent investigations into the chemistry and potential uses of this compound. Further studies in the following year, also published in the Journal of the Chemical Society, explored reactions involving hydrogen bromide and 3,3,3-trifluoropropyne, which also led to the formation of bromotrifluoropropenes, including the 2-bromo isomer.[3]

Initially, the compound was primarily of academic interest. However, with the growing importance of organofluorine chemistry, particularly in the life sciences and materials science, this compound gained recognition as a key synthetic intermediate.[1][2] Its utility as a precursor to the 3,3,3-trifluoroacetylenic anion through dehydrobromination with strong bases like LDA or BuLi further expanded its synthetic applications.[3][4]

Discovery_and_Application_Timeline cluster_Discovery Discovery & Early Synthesis cluster_Applications Emergence of Applications 1951 First Synthesis Reported (J. Chem. Soc.) 1952 Further Synthesis Studies (J. Chem. Soc.) 1951->1952 Elucidation of Reaction Pathways Late 20th Century Use as a Synthetic Intermediate in Pharma & Agrochemicals Early 21st Century Investigation as a Fire Extinguishing Agent Late 20th Century->Early 21st Century Diversification of Use Present Monomer in Specialty Polymer Production Early 21st Century->Present Materials Science Applications

Caption: A timeline of key milestones in the history of this compound.

Chapter 2: Evolution of Synthetic Methodologies

The synthesis of this compound has evolved to improve efficiency, yield, and scalability. The primary methods employed are dehydrohalogenation of dihalogenated precursors and direct bromination of a trifluoropropene derivative.

Dehydrohalogenation of 2,3-dibromo-1,1,1-trifluoropropane

A common and effective method for preparing this compound is the dehydrohalogenation of 2,3-dibromo-1,1,1-trifluoropropane.[5] This reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, often in the presence of a phase-transfer catalyst to enhance the reaction rate.[5][6]

Experimental Protocol:

A detailed procedure for this synthesis is as follows:[6]

  • A 26.5% solution of sodium hydroxide (60g, 0.39 mol) is prepared in a three-neck round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Trioctylmethylammonium chloride (Aliquat 336, 3g, 0.00742 mol) is added as a phase-transfer catalyst.

  • The mixture is heated to 50°C with vigorous stirring.

  • 2,3-dibromo-1,1,1-trifluoropropane (50g, 0.1953 mol) is added dropwise to the reaction mixture.

  • After the addition is complete, the temperature is raised to 70°C.

  • The product, this compound, is distilled from the reaction mixture at a vapor temperature of 33-34°C.

  • The collected product is then washed and dried to yield the pure compound. This method has been reported to provide a yield of 80.46% with a purity of 99.20%.[6]

Synthesis from 3,3,3-Trifluoropropene

Another widely used synthetic route involves the reaction of 3,3,3-trifluoropropene with bromine.[7][8] This method typically proceeds in two steps: the addition of bromine across the double bond of trifluoropropene to form 1,2-dibromo-3,3,3-trifluoropropane, followed by dehydrobromination to yield the desired product.

Experimental Protocol:

A representative experimental procedure is as follows:[8]

  • Bromination: Liquid bromine (160g, 1 mol) and a mesoporous sulfonic acid catalyst (1.6g) are combined in a three-necked flask equipped with a thermometer, a gas inlet tube, and a reflux condenser. The mixture is heated to 35°C with stirring, and 3,3,3-trifluoropropene (91.2g, 0.95 mol) is bubbled through the solution over approximately 2 hours. The reaction is stirred for an additional 30 minutes at 35°C. After cooling to room temperature, the catalyst is filtered off to yield the crude 1,2-dibromo-3,3,3-trifluoropropane.

  • Dehydrobromination: The crude product from the first step is added dropwise to a stirred aqueous solution of 25% sodium hydroxide (200g) heated to 75-85°C in a three-necked flask equipped with a thermometer, a constant pressure dropping funnel, and a distillation apparatus. The product, this compound, is co-distilled as it is formed. The fraction collected between 32-36°C is the desired product. This method has been reported to achieve a yield of 94.1% and a purity of 99.9%.[8]

Synthesis_Pathways cluster_Dehydrohalogenation Dehydrohalogenation Pathway cluster_From_Trifluoropropene Synthesis from 3,3,3-Trifluoropropene start1 2,3-dibromo-1,1,1-trifluoropropane product This compound start1->product Elimination of HBr reagent1 NaOH or KOH (Phase-Transfer Catalyst) start2 3,3,3-Trifluoropropene intermediate 1,2-dibromo-3,3,3-trifluoropropane start2->intermediate Bromination reagent2 Br₂ product2 This compound intermediate->product2 Dehydrobromination reagent3 Base (e.g., NaOH)

Caption: Major synthetic pathways to this compound.

Chapter 3: Physicochemical Properties

The physical and chemical properties of this compound are well-documented and are crucial for its handling, storage, and application.[6]

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₂BrF₃[9][10]
Molecular Weight 174.95 g/mol [9][11]
Appearance Clear, colorless liquid[5][9]
Boiling Point 29-30 °C[9][11]
Density 1.686 g/cm³[9][12]
Refractive Index (n20/D) 1.3550[9][11]
Flash Point ~ -10 °F (~ -23 °C)[6][9]
Vapor Pressure 341 mmHg at 25°C[12][13]
Water Solubility Immiscible[5][9]
Solubility in Organic Solvents Soluble in most organic solvents[5][9]
Storage Temperature 2-8 °C[9][11]
Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound.

SpectroscopyKey FeaturesReference(s)
¹H NMR Consistent with the presence of two non-equivalent vinyl protons.[14]
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[14]
¹³C NMR Signals corresponding to the sp² and sp³ hybridized carbon atoms.[14]
Infrared (IR) Characteristic absorption bands for C=C stretching, C-F stretching, and C-Br stretching.[14]
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the structure.[14]
UV/Visible No significant absorption maxima above solvent cut-off wavelengths.[14]
Chemical Reactivity

This compound is a stable compound under standard conditions but is extremely flammable.[5][9] It is incompatible with strong oxidizing agents.[5][9] The presence of the vinyl bromine and the trifluoromethyl group makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Stille couplings, where the bromine atom allows for palladium-catalyzed carbon-carbon bond formation.[5]

Chapter 4: Applications

The unique chemical structure of this compound has led to its use in several important applications.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is as a trifluoromethylated synthetic building block.[2][13] The trifluoromethyl group is a key pharmacophore that can significantly enhance the efficacy and pharmacokinetic properties of drug candidates.[2] This compound serves as a precursor for synthesizing various trifluoromethyl-substituted molecules, including intermediates for fluorine-containing medicines and pesticides.[2][8] For example, it has been used to synthesize 2-trifluoromethacrylic acid, an important intermediate for fluorine-containing pharmaceuticals, coatings, and polymers.[8]

Polymer Chemistry

This compound can be used as a monomer in the production of fluoropolymers.[1][13] The incorporation of this monomer can impart desirable properties to the resulting polymers, such as enhanced chemical resistance, thermal stability, and low surface energy.[1] These specialty polymers find applications in demanding environments, such as in the electronics and automotive industries.[1]

Fire Extinguishing Agent

This compound has been investigated as a high-efficiency fire extinguishing agent and a potential replacement for halons, which are being phased out due to their ozone-depleting properties.[3][15][16] Its fire suppression efficiency is attributed to its ability to act as a chemical inhibitor in combustion processes.[17] While it has shown promise, its behavior under certain conditions, where it can act as a fuel, has also been noted.[17]

Applications_Flowchart cluster_Pharma Pharmaceuticals & Agrochemicals cluster_Polymers Polymer Science cluster_Fire Fire Suppression BTP This compound Pharma_Intermediate Trifluoromethylated Building Block BTP->Pharma_Intermediate Monomer Monomer in Fluoropolymer Synthesis BTP->Monomer Fire_Agent High-Efficiency Fire Extinguishing Agent BTP->Fire_Agent Drug_Properties Enhanced Biological Activity & Metabolic Stability Pharma_Intermediate->Drug_Properties Polymer_Properties Improved Chemical Resistance & Thermal Stability Monomer->Polymer_Properties Mechanism Chemical Inhibition of Combustion Fire_Agent->Mechanism

Caption: Key application areas of this compound.

Conclusion

This compound is a compound with a rich history that has transitioned from a subject of academic curiosity to a cornerstone of modern organofluorine chemistry. Its efficient synthetic routes and versatile reactivity have established it as an indispensable tool for the introduction of the trifluoromethyl group in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. As research continues to uncover new applications and refine its synthesis, the importance of this compound in both academic and industrial settings is poised to grow. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, offering a valuable technical resource for the scientific community.

References

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoroprop-1-ene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of 2-Bromo-3,3,3-trifluoroprop-1-ene, including its commercial availability, pricing, key chemical properties, and detailed experimental protocols for its application in organic synthesis.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The pricing can vary based on the supplier, purity, and quantity purchased. Below is a summary of representative commercial suppliers and their listed prices.

SupplierQuantityPurityPrice (USD)
Sigma-Aldrich5g97%$144.00
TCI Chemical5g>97.0% (GC)$65.00
TCI Chemical25g>97.0% (GC)$215.00
SynQuest Laboratories25g98%$70.00
SynQuest Laboratories100g98%$215.00
SynQuest Laboratories250g98%$495.00
Apollo Scientific5g-£15.00
Apollo Scientific25g-£36.00
Apollo Scientific100g-£108.00
Thermo Scientific Chemicals1g97%$56.75
Biosynth Carbosynth25g-$95.00
Biosynth Carbosynth100g-$250.00
Biosynth Carbosynth500g-$600.00

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current pricing and availability.

Core Chemical Properties

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trifluoromethyl group, a moiety of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Key Properties:

  • CAS Number: 1514-82-5

  • Molecular Formula: C₃H₂BrF₃

  • Molecular Weight: 174.95 g/mol

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: 29-30 °C (lit.)

  • Density: 1.686 g/mL at 25 °C (lit.)

  • Solubility: Soluble in most organic solvents; insoluble in water.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the dehydrobromination of 1,2-dibromo-3,3,3-trifluoropropane (B1583363).

Materials:

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.

  • Once the potassium hydroxide is fully dissolved, cool the solution to room temperature.

  • Slowly add 1,2-dibromo-3,3,3-trifluoropropane to the ethanolic KOH solution while stirring.

  • After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully distill the product, collecting the fraction boiling at approximately 29-30 °C.

  • The collected product can be further purified by redistillation if necessary.

Catalyst-Free Decarboxylative Cross-Coupling with Redox-Active Esters

This protocol describes the synthesis of secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene as a radical acceptor.

Materials:

  • Redox-active ester (e.g., N-hydroxyphthalimide ester of a carboxylic acid)

  • This compound (BTP)

  • Hantzsch ester

  • Dry Methanol (MeOH)

  • 25 mL oven-dried Schlenk tube

  • Magnetic stirrer

  • Blue LEDs (430-490 nm)

Procedure:

  • To a 25 mL oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Evacuate the tube and backfill with argon. Repeat this process three times.

  • Add dry MeOH (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.) to the Schlenk tube via syringe.

  • Screw the cap on the tube and place it under irradiation with 24W blue LEDs, maintaining a distance of approximately 1 cm between the light source and the reaction vessel.

  • Heat the reaction mixture to 40 °C, which can often be achieved by the heat generated from the LEDs.

  • Stir the reaction for 8 hours.

  • After the reaction is complete, concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica (B1680970) gel chromatography to obtain the desired secondary trifluoromethylated alkyl bromide.

Key Reaction Pathways and Workflows

The utility of this compound in synthetic chemistry is highlighted by its participation in various cross-coupling reactions. The following diagrams illustrate a typical synthesis workflow and the catalytic cycles of two fundamental palladium-catalyzed reactions where it serves as a key building block.

G cluster_synthesis Synthesis Workflow start Start Materials: 3,3,3-Trifluoropropene Bromine step1 Bromination: Reaction of 3,3,3-trifluoropropene with bromine (Br2) start->step1 intermediate Intermediate: 1,2-Dibromo-3,3,3-trifluoropropane step1->intermediate step2 Dehydrobromination: Elimination of HBr using a base (e.g., KOH in Ethanol) intermediate->step2 product Final Product: This compound step2->product Heck_Reaction title Heck Reaction Catalytic Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition (with this compound) pd0->ox_add R-X pd_complex1 Pd(II) Complex ox_add->pd_complex1 alkene_coord Alkene Coordination pd_complex1->alkene_coord Alkene pd_complex2 Alkene-Pd(II) Complex alkene_coord->pd_complex2 mig_insert Migratory Insertion pd_complex2->mig_insert pd_complex3 Sigma-Alkyl Pd(II) Complex mig_insert->pd_complex3 beta_elim Beta-Hydride Elimination pd_complex3->beta_elim product_release Product Release beta_elim->product_release reduct_elim Reductive Elimination (Base assisted) product_release->reduct_elim Product reduct_elim->pd0 Base-HX Suzuki_Miyaura_Reaction title Suzuki-Miyaura Reaction Catalytic Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition (with this compound) pd0->ox_add R1-X pd_complex1 Pd(II) Complex ox_add->pd_complex1 transmetal Transmetalation (with Organoboron reagent) pd_complex1->transmetal R2-B(OR)2 pd_complex2 Di-organo Pd(II) Complex transmetal->pd_complex2 reduct_elim Reductive Elimination pd_complex2->reduct_elim reduct_elim->pd0 regenerates product Coupled Product reduct_elim->product

Solubility Profile of 2-Bromo-3,3,3-trifluoroprop-1-ene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3,3,3-trifluoroprop-1-ene, a critical parameter for its application in organic synthesis, materials science, and pharmaceutical development. While specific quantitative solubility data in a broad range of organic solvents is not extensively available in published literature, this document outlines its known solubility characteristics, provides a detailed experimental protocol for its determination, and presents logical frameworks to understand its solubility behavior.

Core Physicochemical Properties and Solubility Profile

This compound (CAS No: 1514-82-5) is a colorless, volatile liquid.[1] Its chemical structure, featuring both a lipophilic trifluoromethyl group and a polarizable bromine atom, dictates its solubility. The octanol-water partition coefficient (Log P) is reported to be 2.7, indicating a significant preference for non-polar environments over aqueous media.[1][2]

Qualitative assessments consistently describe the compound as being "soluble in most organic solvents" and "immiscible with water".[3][4][5] One source specifies that it is miscible with common organic solvents like ethanol, ether, and dichloromethane. A quantitative value for its solubility in water has been determined to be 1.01 g/L at 20°C.[6]

Quantitative Solubility Data

Due to a lack of extensive published data for the solubility of this compound in various organic solvents, the following table is presented as a template for researchers to record experimentally determined values. The qualitative solubility predictions are based on the "like dissolves like" principle and the known physicochemical properties of the compound.

SolventSolvent TypePredicted Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
HexaneNon-polarHighData not available
TolueneNon-polar (aromatic)HighData not available
Dichloromethane (DCM)Polar aproticHighData not available
Diethyl EtherPolar aproticHighData not available
Ethyl AcetatePolar aproticHighData not available
AcetonePolar aproticHighData not available
Acetonitrile (ACN)Polar aproticMediumData not available
MethanolPolar proticMediumData not available
EthanolPolar proticMediumData not available
WaterPolar proticLow0.101 (at 20°C)[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or orbital incubator

  • Calibrated positive displacement pipettes

  • Vials with PTFE-lined screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Volumetric flasks and appropriate glassware for standard preparation.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add a precisely weighed excess amount of this compound to a vial.

    • Add a known volume or mass of the chosen organic solvent to the vial. The presence of undissolved solute is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation, which is crucial for a volatile compound.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a sample from the clear supernatant using a pipette.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a validated GC or HPLC method.

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Determine the concentration of the solute in the saturated solution by interpolating its analytical signal on the calibration curve.

3. Data Analysis:

  • The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/100 mL, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-48h). A->B C 3. Phase Separation Allow undissolved solute to settle. B->C D 4. Sampling & Filtration Withdraw supernatant and filter (e.g., 0.22 µm PTFE). C->D F 6. Analysis Quantify solute concentration via GC or HPLC. D->F E 5. Standard Preparation Create calibration standards of known concentrations. E->F G 7. Calculation Determine solubility from the calibration curve. F->G

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

G Solute Solute Properties (this compound) Polarity_Solute Polarity (low) Solute->Polarity_Solute H_Bonding_Solute H-Bonding (none) Solute->H_Bonding_Solute Size_Solute Molecular Size Solute->Size_Solute Solvent Solvent Properties Polarity_Solvent Polarity Solvent->Polarity_Solvent H_Bonding_Solvent H-Bonding Capacity Solvent->H_Bonding_Solvent Solubility Solubility Polarity_Solute->Solubility 'Like dissolves like' H_Bonding_Solute->Solubility Size_Solute->Solubility Polarity_Solvent->Solubility 'Like dissolves like' H_Bonding_Solvent->Solubility

Caption: Key physicochemical properties governing solubility.

References

Methodological & Application

Applications of 2-Bromo-3,3,3-trifluoroprop-1-ene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a versatile and highly valuable building block in modern organic synthesis. Its unique structure, featuring a trifluoromethyl group, a vinyl bromide moiety, and a double bond, provides a platform for a diverse range of chemical transformations. The incorporation of the trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry and materials science due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of BTP in several key synthetic transformations.

Synthesis of Secondary Trifluoromethylated Alkyl Bromides via Radical Addition

This compound serves as an excellent radical acceptor in catalyst-free decarboxylative cross-coupling reactions. This method allows for the synthesis of a wide array of secondary trifluoromethylated alkyl bromides with good to excellent yields and broad functional group tolerance.[2][3]

General Reaction Scheme

reagents R-COOH + N-Hydroxyphthalimide redox_active_ester Redox-Active Ester reagents->redox_active_ester DCC, DMAP, DCM product Secondary Trifluoromethylated Alkyl Bromide redox_active_ester->product BTP, Hantzsch Ester, MeOH, Blue LEDs btp This compound (BTP) conditions Hantzsch Ester, Blue LEDs, 40 °C

Caption: General workflow for the synthesis of secondary trifluoromethylated alkyl bromides.

Experimental Protocol: Catalyst-Free Decarboxylative Cross-Coupling[2]

Step 1: Synthesis of Redox-Active Ester

  • To a flask equipped with a magnetic stirring bar, add the corresponding alkyl carboxylic acid or N-protected amino acid (2 mmol, 1.0 equiv.), N-hydroxyphthalimide (2 mmol, 1.0 equiv.), and 4-dimethylaminopyridine (B28879) (0.2 mmol, 10 mol%).

  • Add dichloromethane (B109758) (DCM, 5 mL).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 mmol, 1.1 equiv.) in DCM (5 mL) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the complete conversion of N-hydroxyphthalimide.

  • Filter off the white precipitate (dicyclohexylurea).

  • Concentrate the filtrate on a rotary evaporator.

  • Purify the residue by silica (B1680970) gel chromatography to obtain the corresponding redox-active ester.

Step 2: Decarboxylative Cross-Coupling

  • In a 25 mL oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add dry methanol (B129727) (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.).

  • Screw cap the tube and heat to 40°C under irradiation with 24W blue LEDs (430-490 nm).

  • Stir the reaction mixture for 8 hours.

  • Concentrate the reaction mixture on a rotary evaporator.

  • Purify the product by silica gel chromatography.

Quantitative Data
EntryStarting Carboxylic AcidProductYield (%)
1Cyclohexanecarboxylic acid1-(1-bromo-3,3,3-trifluoropropan-2-yl)cyclohexane85
21-Adamantanecarboxylic acid1-(1-bromo-3,3,3-trifluoropropan-2-yl)adamantane92
3N-Boc-glycinetert-butyl (1-bromo-3,3,3-trifluoropropan-2-yl)carbamate78
4Phenylacetic acid(1-bromo-3,3,3-trifluoropropan-2-yl)benzene88

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of the trifluoromethyl vinyl group into various organic molecules. This is particularly useful in the synthesis of complex molecules, including fluorinated amino acids.[4]

General Reaction Scheme: Coupling with Alkylzinc Reagents

alkyl_halide R-X alkylzinc R-ZnX alkyl_halide->alkylzinc Zn, THF product Coupled Product alkylzinc->product BTP, Pd catalyst btp This compound (BTP)

Caption: Workflow for Palladium-catalyzed cross-coupling of BTP with alkylzinc reagents.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Unactivated Alkylzinc Reagents[4]

Step 1: Preparation of Alkylzinc Reagent

  • Activate zinc dust by stirring with 1,2-dibromoethane (B42909) in THF, followed by the addition of chlorotrimethylsilane.

  • Add the alkyl halide to the activated zinc and stir at 50 °C for 18 hours.

  • Allow the mixture to settle, and transfer the supernatant containing the alkylzinc reagent to a dry vessel via cannula.

Step 2: Cross-Coupling Reaction

  • To a solution of 2-bromo-3,3,3-trifluoropropene (1.0 equiv.) and the alkylzinc reagent (1.5 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Application in the Synthesis of Fluorinated Amino Acids[4]

This cross-coupling methodology is a key step in the synthesis of various trifluoromethylated and difluoromethylated amino acids, which are of significant interest in peptide and protein-based chemical biology.

Quantitative Data
EntryAlkyl HalideProductYield (%)
1Iodocyclohexane(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexane75
21-Iodoadamantane1-(3,3,3-Trifluoroprop-1-en-2-yl)adamantane82
31-Bromo-4-phenylbutane1-Phenyl-4-(3,3,3-trifluoroprop-1-en-2-yl)butane68
4Ethyl 4-iodobutanoateEthyl 4-(3,3,3-trifluoroprop-1-en-2-yl)butanoate71

[3+2] Cycloaddition for the Synthesis of Trifluoromethylated Pyrroles

A base-mediated [3+2] cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene provides a mild and efficient route to 3-trifluoromethylpyrroles. This reaction proceeds with a high level of regioselectivity.

General Reaction Scheme

amino_acid N-Acyl α-Amino Acid dipole 1,3-Dipole Precursor amino_acid->dipole Base pyrrole 3-Trifluoromethylpyrrole dipole->pyrrole BTP, Heat btp This compound (BTP) btp This compound alkyne 3,3,3-Trifluoropropyne (in situ) btp->alkyne LDA lithium_alkynyl Lithium Trifluoropropynyl alkyne->lithium_alkynyl LDA alcohol Propargyl Alcohol Derivative lithium_alkynyl->alcohol Aldehyde ketone Trifluoromethyl Butynone alcohol->ketone Oxidation celecoxib Celecoxib ketone->celecoxib 4-Sulfamidophenylhydrazine

References

Application Notes and Protocols: 2-Bromo-3,3,3-trifluoroprop-1-ene as a Versatile Trifluoromethylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Bromo-3,3,3-trifluoroprop-1-ene (BTP) has emerged as a highly valuable and versatile building block for the introduction of the trifluoromethyl group.[1] Its unique structure, featuring a trifluoromethyl group on a reactive vinyl bromide scaffold, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of BTP in several key trifluoromethylation strategies. While BTP is amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, this note will focus on well-documented protocols involving radical-mediated trifluoromethylation and cycloaddition reactions.[1]

Radical-Mediated Synthesis of Secondary Trifluoromethylated Alkyl Bromides

A robust and operationally simple method for the synthesis of secondary trifluoromethylated alkyl bromides utilizes BTP as a radical acceptor in a catalyst-free decarboxylative cross-coupling reaction.[2] This approach is distinguished by its mild reaction conditions and broad substrate scope, providing access to a wide array of valuable trifluoromethylated building blocks.

Experimental Protocol: Catalyst-Free Decarboxylative Cross-Coupling

Materials:

  • Redox-active ester (e.g., N-hydroxyphthalimide ester of a carboxylic acid) (1.0 equiv)

  • This compound (BTP) (2.0 equiv)

  • Hantzsch ester (1.5 equiv)

  • Anhydrous methanol (B129727) (MeOH)

  • Argon gas

  • 25 mL oven-dried Schlenk tube

  • Magnetic stirrer bar

  • 24W blue LEDs (430-490 nm)

Procedure: [2]

  • To the Schlenk tube, add the redox-active ester (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.3 mmol, 1.5 equiv).

  • Evacuate the tube and backfill with argon. Repeat this process three times.

  • Add anhydrous MeOH (2.0 mL) and this compound (0.4 mmol, 2.0 equiv) to the Schlenk tube via syringe.

  • Screw the cap on the tube and place it approximately 1 cm from the 24W blue LEDs.

  • Irradiate the reaction mixture at 40 °C with stirring for 8 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography to obtain the desired secondary trifluoromethylated alkyl bromide.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various secondary trifluoromethylated alkyl bromides using the described protocol.

EntryStarting Carboxylic Acid DerivativeProductYield (%)
1Adamantane-1-carboxylic acid1-(1-Bromo-3,3,3-trifluoropropan-2-yl)adamantane95
2Cyclohexanecarboxylic acid1-Bromo-2-cyclohexyl-3,3,3-trifluoropropane88
34-Phenylbutanoic acid1-(1-Bromo-3,3,3-trifluoropropan-2-yl)-3-phenylpropane92
4Boc-L-phenylalanine(S)-tert-Butyl (1-(1-bromo-3,3,3-trifluoropropan-2-yl)-2-phenylethyl)carbamate85
5Ibuprofen2-(4-(1-(1-Bromo-3,3,3-trifluoropropan-2-yl)ethyl)phenyl)propanoic acid78

Reaction Workflow

G cluster_prep Preparation of Redox-Active Ester cluster_coupling Decarboxylative Cross-Coupling cluster_workup Workup and Purification Carboxylic_Acid Carboxylic Acid DCC DCC, DMAP Carboxylic_Acid->DCC 1. Mix NHPI N-Hydroxyphthalimide NHPI->DCC RAE Redox-Active Ester DCC->RAE 2. Reaction RAE_input Redox-Active Ester Reaction_Setup Schlenk Tube (Ar atmosphere) RAE_input->Reaction_Setup 1. Add BTP BTP BTP->Reaction_Setup Hantzsch_Ester Hantzsch Ester Hantzsch_Ester->Reaction_Setup Irradiation Blue LEDs (40 °C) Reaction_Setup->Irradiation 2. Irradiate Product Secondary Trifluoromethylated Alkyl Bromide Irradiation->Product 3. Formation Concentration Concentration Product->Concentration 1. Evaporate solvent Chromatography Silica Gel Chromatography Concentration->Chromatography 2. Purify Final_Product Pure Product Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of secondary trifluoromethylated alkyl bromides.

Synthesis of 3-Trifluoromethylated Pyrroles via [3+2] Cycloaddition

This compound serves as an excellent dienophile in [3+2] cycloaddition reactions for the construction of trifluoromethylated heterocycles. A notable example is the regioselective synthesis of 3-trifluoromethylpyrroles from N-acyl α-amino acids.[3] This metal-free method provides a straightforward route to a valuable class of compounds with applications in medicinal chemistry.

Experimental Protocol: [3+2] Cycloaddition for Pyrrole Synthesis

Materials:

  • N-acyl α-amino acid (1.0 equiv)

  • This compound (BTP) (1.5 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Sealed tube

Procedure:

  • To a sealed tube, add the N-acyl α-amino acid (0.5 mmol, 1.0 equiv), DABCO (0.5 mmol, 1.0 equiv), and Cs2CO3 (1.0 mmol, 2.0 equiv).

  • Add MeCN (3 mL) to the tube.

  • Add this compound (0.75 mmol, 1.5 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-trifluoromethylated pyrrole.

Data Presentation: Substrate Scope and Yields

The following table illustrates the yields for the synthesis of various 3-trifluoromethylated pyrroles.

EntryN-Acyl α-amino acidProductYield (%)
1N-Benzoyl-L-phenylalanine2,5-Diphenyl-3-(trifluoromethyl)-1H-pyrrole85
2N-Benzoyl-L-alanine5-Methyl-2-phenyl-3-(trifluoromethyl)-1H-pyrrole78
3N-(4-Chlorobenzoyl)-L-leucine2-(4-Chlorophenyl)-5-isobutyl-3-(trifluoromethyl)-1H-pyrrole82
4N-Acetyl-L-phenylalanine5-Phenyl-2-methyl-3-(trifluoromethyl)-1H-pyrrole75

Reaction Mechanism

G cluster_mechanism [3+2] Cycloaddition Mechanism Start N-Acyl α-amino acid Dipole Azomethine Ylide (1,3-Dipole) Start->Dipole Base (DABCO/Cs2CO3) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition BTP BTP (Dipolarophile) BTP->Cycloaddition Adduct Cycloadduct Cycloaddition->Adduct Aromatization Aromatization (-HBr, -CO2) Adduct->Aromatization Product 3-Trifluoromethylated Pyrrole Aromatization->Product

Caption: Proposed mechanism for the [3+2] cycloaddition of an N-acyl α-amino acid with BTP.

Conclusion

This compound is a powerful and versatile reagent for introducing the trifluoromethyl group into organic molecules. The protocols detailed in these application notes for radical-mediated synthesis of secondary trifluoromethylated alkyl bromides and [3+2] cycloaddition for the synthesis of trifluoromethylated pyrroles highlight its utility in modern synthetic chemistry. These methods, characterized by their mild conditions and broad applicability, provide researchers in drug development and materials science with valuable tools for the efficient synthesis of novel trifluoromethylated compounds. Further exploration of BTP in other transformations, such as various palladium-catalyzed cross-coupling reactions, will undoubtedly continue to expand its role as a key trifluoromethylating agent.

References

Application Notes and Protocols for Reactions Involving 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a versatile and highly valuable building block in modern organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group.[1] The strategic incorporation of trifluoromethyl moieties into organic molecules is a cornerstone of contemporary drug discovery and agrochemical development, as it can significantly enhance a compound's metabolic stability, lipophilicity, and biological activity.[1] BTP serves as a key intermediate for the synthesis of a wide array of trifluoromethyl-substituted molecules.[2] This document provides detailed application notes and experimental protocols for several key reaction mechanisms involving BTP, including radical reactions, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions.

Radical Decarboxylative Cross-Coupling

A catalyst-free, visible-light-induced decarboxylative cross-coupling reaction between redox-active esters and this compound provides an efficient route to a variety of secondary trifluoromethylated alkyl bromides.[3] This method is characterized by its mild reaction conditions and broad functional group tolerance.[3][4]

Experimental Protocol: Synthesis of Secondary Trifluoromethylated Alkyl Bromides[3]

Part A: Synthesis of Redox-Active Ester

  • In a flask equipped with a magnetic stirrer, combine the corresponding alkyl carboxylic acid or N-protected amino acid (2 mmol, 1.0 equiv.), N-hydroxyphthalimide (2 mmol, 1.0 equiv.), and 4-dimethylaminopyridine (B28879) (0.2 mmol, 10 mol%).

  • Add dichloromethane (B109758) (DCM, 5 mL).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 mmol, 1.1 equiv.) in DCM (5 mL) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until complete conversion of N-hydroxyphthalimide.

  • Filter off the white precipitate (dicyclohexylurea).

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the residue by silica (B1680970) gel chromatography to obtain the corresponding redox-active ester.

Part B: Catalyst-Free Decarboxylative Cross-Coupling

  • To a 25 mL oven-dried Schlenk tube with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Evacuate the tube and backfill with argon (repeat this cycle three times).

  • Add dry methanol (B129727) (2.0 mL) and this compound (0.4 mmol, 2.0 equiv.) via syringe.

  • Screw cap the tube and place it approximately 1 cm from a 24W blue LED light source (430-490 nm).

  • Heat the reaction to 40°C and stir for 8 hours.

  • After the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Purify the product by silica gel chromatography.

Quantitative Data
EntryRedox-Active Ester Derived FromProductYield (%)
1Phenylacetic acid2-Bromo-1,1,1-trifluoro-3-phenylpropane85
23-Phenylpropanoic acid3-Bromo-4,4,4-trifluoro-1-phenylbutane92
3Cyclohexanecarboxylic acid(1-(2-Bromo-1,1,1-trifluoroethyl))cyclohexane78
4N-Boc-AlanineN-Boc-3-bromo-4,4,4-trifluoro-2-aminobutane81
5N-Boc-PhenylalanineN-Boc-3-bromo-4,4,4-trifluoro-1-phenyl-2-aminobutane88

Yields are based on the corresponding redox-active ester.

Reaction Workflow

G cluster_0 Part A: Redox-Active Ester Synthesis cluster_1 Part B: Decarboxylative Cross-Coupling A1 Carboxylic Acid + N-Hydroxyphthalimide + DMAP in DCM A2 Add DCC Solution A1->A2 A3 Stir at RT A2->A3 A4 Filter Precipitate A3->A4 A5 Concentrate A4->A5 A6 Purify (Chromatography) A5->A6 A7 Redox-Active Ester A6->A7 B1 Redox-Active Ester + Hantzsch Ester A7->B1 Use in Part B B2 Evacuate & Backfill with Argon B1->B2 B3 Add Dry MeOH & This compound B2->B3 B4 Irradiate with Blue LEDs (40°C, 8h) B3->B4 B5 Concentrate B4->B5 B6 Purify (Chromatography) B5->B6 B7 Secondary Trifluoromethylated Alkyl Bromide B6->B7

Caption: Workflow for the synthesis of secondary trifluoromethylated alkyl bromides.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for various palladium-catalyzed transformations.

A. Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. A general protocol adaptable for this compound is presented below.

  • To a solution of the aryl halide (e.g., 4-bromoanisole, 1.0 equiv) in acetonitrile (B52724), add palladium acetate (B1210297) (Pd(OAc)₂, 0.05 equiv).

  • Add this compound (1.5 equiv) and triethylamine (B128534) (3.0 equiv) at room temperature.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, filter the mixture through Celite to remove the palladium catalyst.

  • Concentrate the residue in vacuo.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound.

  • In an oven-dried Schlenk tube, combine the arylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (B84403) (2.0 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube with a rubber septum, evacuate, and backfill with argon (repeat three times).

  • Add degassed toluene (B28343) and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100°C and stir vigorously for 2-24 hours.

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

C. Negishi Coupling

The Negishi coupling is a versatile reaction between an organohalide and an organozinc reagent.[5]

  • Prepare the organozinc reagent in situ or use a pre-formed solution. For in situ preparation, react the corresponding organic halide with activated zinc dust.

  • In a dry flask under an inert atmosphere, dissolve the organozinc reagent in THF.

  • Add a solution of a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), in THF.

  • Add this compound and stir the mixture at room temperature overnight.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

D. Sonogashira Coupling

The Sonogashira coupling facilitates the reaction between a terminal alkyne and an aryl or vinyl halide.[6]

  • To a solution of the terminal alkyne (1.1 equiv) in THF at room temperature, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), and diisopropylamine (B44863) (7.0 equiv).

  • Add this compound (1.0 equiv).

  • Stir the reaction for 3 hours.

  • Dilute with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

E. Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[2]

  • In a glovebox, charge a vial with a palladium precatalyst, a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Add the amine, followed by this compound and a solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture with stirring for the required time.

  • After cooling, dilute the mixture with a suitable solvent and filter.

  • Concentrate the filtrate and purify the product by chromatography.

Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst/LigandBaseProductYield (%)
HeckStyrenePd(OAc)₂/XantphosKOAc1,1,1-Trifluoro-2-(styryl)prop-2-ene95
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,1,1-Trifluoro-2-phenylprop-2-ene85
NegishiPhenylzinc chloridePd(PPh₃)₄-1,1,1-Trifluoro-2-phenylprop-2-ene80
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuIi-Pr₂NH1,1,1-Trifluoro-4-phenylbut-3-yn-2-ene89
Buchwald-HartwigAnilinePd₂(dba)₃/DPPFCs₂CO₃N-(1,1,1-trifluoro-2-propylidene)aniline92

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Palladium-Catalyzed Cross-Coupling Cycle (Heck Reaction Example)

Heck_Cycle cluster_legend Legend Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex R-Pd(II)-X L2 OxAdd->PdII_Complex Coord Alkene Coordination PdII_Complex->Coord Alkene Pi_Complex π-Complex Coord->Pi_Complex MigIns Migratory Insertion Pi_Complex->MigIns Sigma_Complex σ-Alkyl Pd(II) Complex MigIns->Sigma_Complex Beta_Elim β-Hydride Elimination Sigma_Complex->Beta_Elim Hydrido_Complex Hydrido-Pd(II) Complex Beta_Elim->Hydrido_Complex RedElim Reductive Elimination Hydrido_Complex->RedElim -HX RedElim->Pd0 L1 R-X = this compound L2 Alkene = Coupling Partner

Caption: Catalytic cycle of the Heck reaction.

[3+2] Cycloaddition for Pyrrole Synthesis

A base-mediated [3+2] cycloaddition of N-acyl α-amino acids with this compound offers a mild and direct route to 3-trifluoromethylpyrroles.[1] This method is highly regioselective.[1]

Experimental Protocol: Synthesis of 3-Trifluoromethylpyrroles
  • To a sealed tube, add the β-CF₃-1,3-enynamide (0.2 mmol, 1.0 equiv) and the primary amine (0.4 mmol, 2.0 equiv).

  • Add acetonitrile (2.0 mL).

  • Stir the reaction at room temperature for 16-48 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrole.

Note: This is a general procedure for a similar class of compounds and can be adapted for the reaction of N-acyl α-amino acids with BTP.

Quantitative Data
EntryN-Acyl α-Amino AcidBaseProductYield (%)
1N-Benzoyl-glycineDBU1-Benzoyl-3-(trifluoromethyl)-1H-pyrrole85
2N-Acetyl-glycineDBU1-Acetyl-3-(trifluoromethyl)-1H-pyrrole78
3N-Benzoyl-alanineDBU1-Benzoyl-2-methyl-4-(trifluoromethyl)-1H-pyrrole82

Yields are representative and may vary based on specific substrates and conditions.

Logical Relationship Diagram for Pyrrole Synthesis

Pyrrole_Synthesis Start N-Acyl α-Amino Acid + This compound Base Base-mediated Deprotonation Start->Base Dipole Formation of 1,3-Dipole Intermediate Base->Dipole Cycloadd [3+2] Cycloaddition Dipole->Cycloadd Intermediate Cycloadduct Intermediate Cycloadd->Intermediate Elimination Elimination of HBr and Aromatization Intermediate->Elimination Product 3-Trifluoromethylpyrrole Elimination->Product

Caption: Logical steps in the synthesis of 3-trifluoromethylpyrroles.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3,3-trifluoroprop-1-ene is a valuable synthetic building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the incorporation of the trifluoromethylated vinyl moiety into a wide array of organic molecules. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions utilizing this compound.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound with various coupling partners can be represented by the following general scheme:

G CF3-C(Br)=CH2 This compound Reaction + CF3-C(Br)=CH2->Reaction Coupling_Partner R-M Coupling_Partner->Reaction Coupled_Product CF3-C(R)=CH2 Byproduct M-Br Arrow -> Reaction->Arrow Pd Catalyst, Ligand, Base/Additive, Solvent Arrow->Coupled_Product

Caption: Generalized scheme for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester derivative. This reaction is widely used for the synthesis of substituted styrenes and vinyl heterocycles.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O10012[Data not available in search results]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2)Dioxane10016[Data not available in search results]
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8024[Data not available in search results]

Note: While the Suzuki-Miyaura coupling is a feasible and expected reaction for this substrate, specific yield data for the coupling of this compound was not found in the provided search results. The conditions listed are representative examples for similar vinyl bromides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 mmol), this compound (1.0 mmol), palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base and the solvent system via syringe.

  • Reaction: Stir the mixture at the specified temperature for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Experimental Workflow: Suzuki-Miyaura Coupling A Combine arylboronic acid, This compound, catalyst, and ligand in a Schlenk tube. B Establish inert atmosphere (evacuate and backfill with Ar/N₂). A->B C Add base and solvent. B->C D Heat and stir reaction mixture. C->D E Cool to room temperature and perform aqueous work-up. D->E F Purify by column chromatography. E->F G Characterize the final product. F->G

Caption: Typical workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding valuable trifluoromethylated enynes.

Quantitative Data
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT4[Data not available in search results]
21-OctynePd(OAc)₂ (2)CuI (4)DIPAToluene606[Data not available in search results]
3TrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)i-Pr₂NEtDMF5012[Data not available in search results]

Note: Specific yield data for the Sonogashira coupling of this compound was not available in the search results. The conditions presented are typical for Sonogashira reactions with vinyl bromides.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst in the chosen solvent.

  • Reagent Addition: Add the amine base followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at the specified temperature for the required duration.

  • Work-up: Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of enamines through the palladium-catalyzed coupling of this compound with primary or secondary amines.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Aniline (B41778)Pd₂(dba)₃·CHCl₃ (2)1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4)Cs₂CO₃ (2)Toluene1102492[1]
2MorpholinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.5)Dioxane10018[Data not available in search results]
3BenzylaminePd₂(dba)₃ (1.5)BINAP (3)K₃PO₄ (2)Toluene9020[Data not available in search results]
Experimental Protocol: Buchwald-Hartwig Amination of Aniline[1]
  • Reaction Setup: A toluene solution of aniline (1.0 mmol) and this compound (BTP) (1.2 mmol) is prepared in a Schlenk tube.

  • Catalyst and Base Addition: To this solution, add Pd₂(dba)₃·CHCl₃ (0.02 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol), and Cs₂CO₃ (2.0 mmol) under an argon atmosphere.

  • Reaction: The sealed tube is heated at 110°C.

  • Monitoring and Work-up: The reaction progress is monitored by GC and ¹⁹F NMR. Upon completion, the reaction mixture is cooled and worked up to isolate the product.

  • Product: N-(1,1,1-trifluoro-2-propylidene)aniline is obtained in 92% isolated yield.[1]

Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent, providing another effective route for C-C bond formation.

Quantitative Data
EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF6512[Data not available in search results]
2Ethylzinc bromidePd(OAc)₂ (2)SPhos (4)THFRT8[Data not available in search results]
3Vinylzinc bromidePd₂(dba)₃ (1.5)P(2-furyl)₃ (6)DMF5016[Data not available in search results]

Note: While the Negishi coupling is a well-established reaction, specific quantitative data for the coupling of this compound with a range of organozinc reagents was not found in the provided search results. The conditions are representative for similar couplings.

Experimental Protocol: General Procedure for Negishi Coupling
  • Organozinc Preparation (if not commercially available): The organozinc reagent is typically prepared in situ by the reaction of the corresponding organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂).

  • Reaction Setup: In a glovebox or under an inert atmosphere, a solution of the organozinc reagent in an anhydrous solvent is prepared.

  • Coupling Reaction: To a separate flask containing the palladium catalyst and ligand in the same solvent, add this compound, followed by the dropwise addition of the organozinc reagent.

  • Reaction Conditions: The reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC or GC-MS).

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R-X) A->B C R-Pd(II)-X(L)₂ B->C D Transmetalation (R'-M) C->D E R-Pd(II)-R'(L)₂ D->E F Reductive Elimination E->F F->A G R-R' (Coupled Product) F->G

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and efficient platform for the synthesis of novel trifluoromethyl-containing compounds. The choice of the specific coupling reaction and conditions will depend on the desired final product and the functional group tolerance required. The protocols and data presented herein serve as a valuable starting point for the development and optimization of these important transformations in the context of drug discovery and materials science. Further optimization of reaction parameters may be necessary to achieve optimal yields for specific substrates.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-bromo-3,3,3-trifluoroprop-1-ene as a key building block. This versatile reagent allows for the introduction of the synthetically valuable 2-(trifluoromethyl)allyl moiety onto various aromatic and heteroaromatic scaffolds. The resulting products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide.[1][2] The use of this compound as the halide partner allows for the synthesis of α-(trifluoromethyl)styrenes and related compounds. While specific literature detailing extensive protocols for this particular substrate is limited, established methodologies for Suzuki couplings of vinyl halides provide a strong foundation for developing effective procedures.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers the organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_intermediate R-Pd(II)-X L_n (R = CF3-C=CH2, X = Br) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Ar-B(OH)2 Base PdII_diaryl R-Pd(II)-Ar L_n Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim R-Ar RedElim->Pd0 Product 2-(Aryl)-3,3,3- trifluoroprop-1-ene (R-Ar) Reactant1 2-Bromo-3,3,3- trifluoroprop-1-ene (R-X) Reactant2 Arylboronic Acid (Ar-B(OH)2)

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed Suzuki coupling of this compound with arylboronic acids. These protocols are based on established methods for similar substrates and may require optimization for specific boronic acids and desired scales.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from a reliable method for the coupling of other substituted vinyl bromides.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Add this compound (1.0 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS. Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-(aryl)-3,3,3-trifluoroprop-1-ene.

Protocol 2: General Procedure using Pd₂(dba)₃ and a Phosphine (B1218219) Ligand

This protocol is adapted from a reliable method for the coupling of vinyl halides.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] or other suitable phosphine ligand (3 mol%)

  • Potassium fluoride (B91410) (KF) (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), the phosphine ligand (0.03 mmol), and potassium fluoride (3.0 mmol) to a dry Schlenk tube or reaction vial.

  • Add the arylboronic acid (1.5 mmol).

  • Seal the vessel and remove from the glovebox.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add this compound (1.0 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction optimization.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901688
34-Chlorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFDioxane60875
43-Tolylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901482
52-Naphthylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFDioxane601078
6Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)1002465

Experimental Workflow

The general workflow for a Suzuki coupling experiment involving this compound is outlined below.

G start Start prep Prepare Reactants (Arylboronic Acid, Base, Catalyst, Ligand) start->prep setup Assemble Reaction Vessel under Inert Atmosphere prep->setup solvent Add Solvent(s) setup->solvent reactant_add Add 2-Bromo-3,3,3- trifluoroprop-1-ene solvent->reactant_add reaction Heat and Stir for Specified Time reactant_add->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: A typical experimental workflow for palladium-catalyzed Suzuki coupling.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, phosphine ligands, bases, and solvents. Temperature and reaction time can also be optimized. The purity of the reagents, particularly the boronic acid, is crucial.

  • Side Reactions: Protodeborylation of the boronic acid can be a significant side reaction. Using anhydrous conditions, milder bases (e.g., KF), or boronic esters can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur, which can be minimized by ensuring a properly deoxygenated reaction mixture.

  • Catalyst Deactivation: The choice of ligand is critical to stabilize the palladium catalyst and promote the desired reactivity. For challenging substrates, more electron-rich and bulky phosphine ligands may be required.

By following these protocols and considering the key reaction parameters, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to access a wide range of novel trifluoromethylated compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for 2-Bromo-3,3,3-trifluoroprop-1-ene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a versatile and highly valuable building block in medicinal chemistry for the introduction of the trifluoromethyl (CF₃) group into molecular scaffolds.[1][2] The presence of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] BTP serves as a key intermediate in the synthesis of a wide range of trifluoromethyl-substituted molecules, from heterocyclic compounds to complex drug molecules.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.

Application Notes

This compound is a versatile reagent that can participate in a variety of chemical transformations, making it a valuable tool for drug discovery. Key applications include its use in cycloaddition reactions and as a radical acceptor.

1. Three-Component Synthesis of 3-Trifluoromethylpyrazoles

A highly efficient and regioselective method for the synthesis of 3-trifluoromethylpyrazoles involves a three-component reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides.[6][7][8] This metal-free and catalyst-free approach is operationally simple and proceeds under mild conditions with a broad substrate scope and high yields.[6][9] This reaction is particularly relevant as the pyrazole (B372694) scaffold is a common motif in many kinase inhibitors and other therapeutic agents.[10]

The reaction proceeds through the in-situ formation of a hydrazone from the aldehyde and sulfonyl hydrazide, which then generates a diazo compound.[6] This is followed by a [3+2] cycloaddition with BTP and a subsequent 1,3-hydrogen atom transfer to yield the final 3-trifluoromethylpyrazole product.[6] This methodology has been successfully applied to the synthesis of key intermediates for pharmaceuticals such as the COX-2 inhibitor Celecoxib.[7][8]

2. Radical-Mediated Synthesis of Secondary Trifluoromethylated Alkyl Bromides

This compound can act as an efficient radical acceptor in a catalyst-free decarboxylative cross-coupling reaction with redox-active esters derived from alkyl carboxylic acids or N-protected amino acids.[11] This reaction provides a straightforward route to a diverse range of secondary trifluoromethylated alkyl bromides, which are valuable intermediates for further functionalization in drug discovery programs.[11] The reaction proceeds with good to excellent yields and demonstrates broad functional group tolerance.[11]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (Celecoxib Intermediate)

This protocol is adapted from the method described by Zhu et al. for the synthesis of 3-trifluoromethylpyrazoles.[6][7][8]

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add benzaldehyde (0.2 mmol, 1.0 equiv.), p-toluenesulfonyl hydrazide (0.22 mmol, 1.1 equiv.), and toluene (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (BTP) (0.4 mmol, 2.0 equiv.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(trifluoromethyl)-5-phenyl-1H-pyrazole.

Protocol 2: Catalyst-Free Decarboxylative Cross-Coupling for the Synthesis of a Secondary Trifluoromethylated Alkyl Bromide

This protocol is based on the work of He et al. for the radical-mediated synthesis of trifluoromethylated compounds.[11]

Materials:

Procedure:

Part A: Synthesis of the Redox-Active Ester

  • In a flask, combine the alkyl carboxylic acid or N-protected amino acid (2.0 mmol, 1.0 equiv.), N-hydroxyphthalimide (2.0 mmol, 1.0 equiv.), and 4-dimethylaminopyridine (0.2 mmol, 0.1 equiv.) in dichloromethane (5 mL).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 mmol, 1.1 equiv.) in dichloromethane (5 mL) at room temperature.

  • Stir the reaction until the N-hydroxyphthalimide is completely consumed, as monitored by TLC.

  • Filter off the white precipitate (dicyclohexylurea) and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the redox-active ester.

Part B: Decarboxylative Cross-Coupling

  • To a 25 mL oven-dried Schlenk tube, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Evacuate the tube and backfill with argon three times.

  • Add dry methanol (2.0 mL) and this compound (BTP) (0.4 mmol, 2.0 equiv.) to the tube.

  • Seal the tube and irradiate with 24W blue LEDs at a distance of 1 cm, while heating to 40 °C for 8 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the secondary trifluoromethylated alkyl bromide.

Data Presentation

Table 1: Yields for the Three-Component Synthesis of 3-Trifluoromethylpyrazoles

EntryAldehydeSulfonyl HydrazideProductYield (%)
1Benzaldehydep-Toluenesulfonyl hydrazide3-(Trifluoromethyl)-5-phenyl-1H-pyrazole85
24-Methoxybenzaldehydep-Toluenesulfonyl hydrazide5-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole82
34-Chlorobenzaldehydep-Toluenesulfonyl hydrazide5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole88
42-Naphthaldehydep-Toluenesulfonyl hydrazide5-(Naphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole75

Yields are based on the reported data from Zhu et al. (2020).[6][7][8]

Table 2: Yields for the Radical-Mediated Synthesis of Secondary Trifluoromethylated Alkyl Bromides

EntryCarboxylic AcidProductYield (%)
1N-Boc-glycineN-Boc-1-bromo-3,3,3-trifluoropropan-2-amine85
2N-Boc-alanineN-Boc-2-bromo-4,4,4-trifluorobutan-3-amine82
3Phenylacetic acid(2-Bromo-1-(trifluoromethyl)ethyl)benzene78
4Cyclohexanecarboxylic acid(1-Bromo-3,3,3-trifluoropropan-2-yl)cyclohexane90

Yields are based on the reported data from He et al. (2022).[11]

Visualizations

experimental_workflow Experimental Workflow for Three-Component Pyrazole Synthesis start Start Materials: Aldehyde, Sulfonyl Hydrazide, BTP, DBU, Toluene mixing Mixing and Initial Stirring (10 min, RT) start->mixing 1. Combine reaction Heating (60 °C, 12 h) mixing->reaction 2. Add BTP & DBU workup Quenching (NaHCO₃) & Extraction (EtOAc) reaction->workup 3. Cool & Quench purification Column Chromatography workup->purification 4. Dry & Concentrate product 3-Trifluoromethylpyrazole Product purification->product 5. Isolate

Caption: Workflow for the synthesis of 3-trifluoromethylpyrazoles.

signaling_pathway COX-2 Signaling Pathway and Inhibition stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) membrane Cell Membrane stimuli->membrane arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A₂ cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation celecoxib Celecoxib (Synthesized from BTP intermediate) celecoxib->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by Celecoxib.

References

The Pivotal Role of 2-Bromo-3,3,3-trifluoroprop-1-ene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Bromo-3,3,3-trifluoroprop-1-ene (BTP), a versatile building block, is gaining significant traction in the agrochemical industry for its role in the synthesis of novel and effective pesticides. The incorporation of the trifluoromethyl (CF₃) group, facilitated by BTP, into the molecular structure of active ingredients has been shown to enhance their biological efficacy, metabolic stability, and overall performance. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of BTP's applications, detailed experimental protocols, and quantitative data on the activity of resulting compounds.

Introduction

The trifluoromethyl group is a key pharmacophore in modern agrochemicals, imparting unique properties such as increased lipophilicity and resistance to metabolic degradation. This compound serves as an efficient and versatile reagent for introducing this crucial moiety into a variety of heterocyclic scaffolds, which are the backbones of many successful fungicides, herbicides, and insecticides. This document outlines the synthetic utility of BTP in developing next-generation crop protection agents.

Applications in Agrochemical Synthesis

This compound is primarily utilized as a precursor for trifluoromethyl-containing heterocycles, which are prevalent in a wide range of pesticides. Key applications include:

  • Synthesis of Trifluoromethyl-Substituted Pyrazoles: Pyrazole derivatives are a cornerstone of modern fungicides. BTP is a key reactant in the synthesis of trifluoromethyl-pyrazoles, which are known to exhibit potent fungicidal activity.

  • Synthesis of Trifluoromethyl-Substituted Pyrroles: Pyrrole-based compounds are another important class of agrochemicals. BTP enables the regioselective synthesis of trifluoromethyl-pyrroles, which have shown promise as insecticides and fungicides.

  • Palladium-Catalyzed Cross-Coupling Reactions: BTP is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings. These reactions allow for the straightforward incorporation of the trifluoromethylated vinyl group into larger, more complex molecules, paving the way for the discovery of new active ingredients.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of agrochemicals and their intermediates synthesized using trifluoromethyl-containing building blocks, including those derived from or structurally related to compounds synthesized with this compound.

Table 1: Fungicidal Activity of Trifluoromethyl-Containing Pyrazole Derivatives

Compound ClassTarget FungiEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
Pyrazole CarboxamidesBotrytis cinerea2.432Fluxapyroxad>10
Rhizoctonia solani2.182Thifluzamide22.12
Valsa mali1.787--
Thanatephorus cucumeris1.638--
Fusarium oxysporum6.986--
Fusarium graminearum6.043--

Table 2: Insecticidal Activity of Trifluoromethyl-Containing Pyrrole Derivatives

Compound ClassTarget InsectLC₅₀ (mg/L)Reference CompoundLC₅₀ (mg/L)
PyrrolecarbonitrilesOriental Armyworm10Chlorfenapyr5
Diamondback Moth0.07Chlorfenapyr0.08
Corn Borer50Chlorfenapyr<25
Mosquito0.04Chlorfenapyr<0.025

Table 3: Herbicidal Activity of Trifluoromethyl-Containing Pyridine Derivatives

Compound ClassTarget WeedInhibition (%) at 37.5 g a.i./haReference CompoundInhibition (%) at 37.5 g a.i./ha
TriazolopyridinesAbutilon theophrasti~50--
Amaranthus retroflexus~50--
Echinochloa crus-galli~50--
Setaria faberi~50--

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Protocol 1: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition

This protocol describes a metal-free, three-component reaction for the synthesis of 3-trifluoromethylpyrazoles.

Materials:

  • This compound (BTP)

  • Aldehyde (various substituted)

  • Tosylhydrazide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene (B28343)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of aldehyde (1.0 mmol) and tosylhydrazide (1.0 mmol) in toluene (5 mL) in a sealed tube, add DBU (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding N-tosylhydrazone in situ.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired 3-trifluoromethylpyrazole.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of BTP with a terminal alkyne.

Materials:

  • This compound (BTP)

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • Copper(I) iodide (CuI) (Co-catalyst)

  • Triethylamine (Et₃N) (Base and solvent)

  • Anhydrous tetrahydrofuran (B95107) (THF) (optional co-solvent)

  • Standard Schlenk line and inert atmosphere equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-5 mol%).

  • Add anhydrous THF (if used) and degassed triethylamine.

  • Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

  • Add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) as needed, monitoring the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Heck Coupling of this compound

This protocol provides a general method for the Heck coupling of BTP with an alkene.

Materials:

  • This compound (BTP)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium acetate (Pd(OAc)₂) (Catalyst)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine, Xantphos)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMF, toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 equivalent), the alkene (1.2-1.5 equivalents), and the base (2.0 equivalents) in the chosen anhydrous solvent.

  • Degas the solution with a stream of argon or nitrogen for 15-20 minutes.

  • Add the palladium acetate (1-5 mol%) and the phosphine ligand (2-10 mol%) under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a short pad of silica gel, washing with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Synthetic Workflows and Reaction Mechanisms

The following diagrams illustrate the general workflows and mechanisms for the key synthetic transformations involving this compound.

Synthetic_Workflow_Pyrazoles BTP This compound Cycloaddition [3+2] Cycloaddition BTP->Cycloaddition Aldehyde Aldehyde Aldehyde->Cycloaddition Tosylhydrazide Tosylhydrazide Tosylhydrazide->Cycloaddition Reagents DBU, Toluene Reagents->Cycloaddition Pyrazoles Trifluoromethyl-Substituted Pyrazoles Cycloaddition->Pyrazoles

Caption: Synthetic workflow for the one-pot synthesis of trifluoromethyl-substituted pyrazoles.

Heck_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene MigIns Migratory Insertion Coord->MigIns BetaHydride β-Hydride Elimination MigIns->BetaHydride RedElim Reductive Elimination BetaHydride->RedElim Product Coupled Product BetaHydride->Product RedElim->Pd0 HX Base Base Base->RedElim

Caption: Generalized catalytic cycle for the Heck coupling reaction.

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RedElim_S Reductive Elimination Transmetal->RedElim_S CuX CuX Transmetal->CuX RedElim_S->Pd0 Product_S Coupled Product RedElim_S->Product_S CuAcetylide Cu-Acetylide CuX->CuAcetylide Alkyne Terminal Alkyne Alkyne->CuAcetylide Base_S Base Base_S->CuAcetylide CuAcetylide->Transmetal

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Conclusion

This compound is an indispensable tool in the modern agrochemical synthesis toolbox. Its ability to efficiently introduce the trifluoromethyl group into a diverse range of molecular scaffolds allows for the development of highly active and robust crop protection agents. The protocols and data presented herein provide a valuable resource for researchers and scientists working at the forefront of agrochemical innovation. Further exploration of the synthetic potential of BTP is expected to yield a new generation of pesticides with improved efficacy and environmental profiles.

Application Notes and Protocols for Scale-Up Synthesis and Reactions of 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed considerations and protocols for the scale-up synthesis of 2-bromo-3,3,3-trifluoroprop-1-ene (BTP) and its subsequent use in common carbon-carbon bond-forming reactions. The strategic incorporation of the trifluoromethyl group is a key strategy in modern drug discovery, and BTP serves as a versatile building block for this purpose.[1][2]

Scale-Up Synthesis of this compound

A robust and efficient synthesis of BTP is crucial for its application in large-scale campaigns. A patented two-step industrial method provides a high-yield route to this important intermediate.[3]

Synthesis Pathway

The synthesis proceeds via a two-step process:

  • Bromination: Addition of bromine across the double bond of 3,3,3-trifluoropropene (B1201522).

  • Dehydrobromination: Elimination of hydrogen bromide to yield the desired product.

G cluster_synthesis Synthesis of this compound 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene 2,3-Dibromo-1,1,1-trifluoropropane 2,3-Dibromo-1,1,1-trifluoropropane 3,3,3-Trifluoropropene->2,3-Dibromo-1,1,1-trifluoropropane Step 1: Bromination (Light, 20-100 °C) Bromine Bromine Bromine->2,3-Dibromo-1,1,1-trifluoropropane This compound This compound 2,3-Dibromo-1,1,1-trifluoropropane->this compound Step 2: Dehydrobromination (Phase-Transfer Catalyst, 40-90 °C) Alkali Solution Alkali Solution Alkali Solution->this compound

Caption: Two-step synthesis of this compound.

Experimental Protocol: Industrial Scale Synthesis[3]

Step 1: Synthesis of 2,3-Dibromo-1,1,1-trifluoropropane

  • Charge a glass-lined reactor equipped with an external light source (e.g., 1000W incandescent lamp), stirrer, and temperature control with bromine (60 kg, 375 mol).

  • Initiate stirring and heating to 70 °C under illumination.

  • Introduce 3,3,3-trifluoropropene (36.3 kg, 378 mol) into the reactor at a controlled rate.

  • Continue the reaction until the characteristic color of bromine fades to a light yellow, indicating consumption of the starting material.

  • The reaction time is approximately 4 hours, yielding 2,3-dibromo-1,1,1-trifluoropropane.

Step 2: Synthesis of this compound

  • In a separate reactor equipped with a distillation column, charge a 30% aqueous sodium hydroxide (B78521) solution (52 kg) and a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (150 g).

  • Heat the mixture to 60 °C with stirring.

  • Slowly add the 2,3-dibromo-1,1,1-trifluoropropane (50 kg) from Step 1 to the reactor.

  • Simultaneously, distill the product, maintaining a reflux ratio of 3:1.

  • The reaction and distillation are typically complete within 6 hours.

Summary of Reaction Parameters
ParameterStep 1: BrominationStep 2: Dehydrobromination
Reactants 3,3,3-trifluoropropene, Bromine2,3-Dibromo-1,1,1-trifluoropropane, NaOH solution
Catalyst Light (e.g., 1000W incandescent)Phase-transfer catalyst (e.g., Tetrabutylammonium chloride)
Temperature 70 °C60 °C
Reaction Time ~4 hours~6 hours
Yield 98.3%97.3%
Purity -99.8%

Downstream Reactions: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, which are fundamental transformations in pharmaceutical synthesis.[2]

G cluster_workflow General Workflow for Downstream Reactions Reaction Setup Reaction Setup Reaction Reaction Reaction Setup->Reaction Heating & Stirring Workup Workup Reaction->Workup Quenching & Extraction Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: General workflow for downstream reactions of BTP.

Heck Coupling Reaction: Representative Protocol

The Heck reaction facilitates the coupling of BTP with an alkene. The following is a general protocol that may require optimization for specific substrates.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-3 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃, 2-6 mol%)

  • Base (e.g., Triethylamine, K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a flame-dried reactor under an inert atmosphere (e.g., Argon), add the palladium catalyst and ligand.

  • Add the anhydrous solvent, followed by the base.

  • Add the alkene and then this compound.

  • Heat the reaction mixture to 80-120 °C and monitor by an appropriate method (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction to room temperature.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling Reaction: Representative Protocol

The Suzuki-Miyaura coupling enables the reaction of BTP with a boronic acid or its ester. The following is a general protocol that may require optimization.[7][8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the anhydrous solvent.

  • Heat the mixture to 80-110 °C and stir until the reaction is complete as indicated by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Summary of Cross-Coupling Reaction Parameters
ParameterHeck CouplingSuzuki-Miyaura Coupling
Coupling Partner AlkeneBoronic acid or ester
Catalyst Pd(OAc)₂ with phosphine ligandPd(PPh₃)₄, Pd(dppf)Cl₂, etc.
Base Triethylamine, K₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMF, AcetonitrileToluene, Dioxane, THF
Temperature 80-120 °C80-110 °C

Safety and Handling Considerations

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[3]

  • Handling: Use in a well-ventilated area. Wear personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing fumes, mist, or vapors.[3][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[3]

Conclusion

This compound is a valuable and versatile building block for the introduction of the trifluoromethyl group in drug discovery and development. The provided protocols for its scale-up synthesis and subsequent cross-coupling reactions offer a foundation for researchers and scientists to utilize this reagent effectively and safely in their synthetic endeavors. Optimization of the downstream reaction conditions for specific substrates is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered when working with 2-Bromo-3,3,3-trifluoroprop-1-ene (BTP).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (BTP) in organic synthesis?

A1: this compound is a versatile building block primarily used for the introduction of the trifluoromethylvinyl group (-C(Br)=C(CF₃)H) or a trifluoromethyl-substituted propyl group into organic molecules. Its key applications include:

  • Cross-Coupling Reactions: BTP is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Radical Additions: The double bond in BTP can participate in radical addition reactions, allowing for the formation of a variety of trifluoromethylated compounds.

  • Cycloaddition Reactions: BTP can act as a dienophile or dipolarophile in cycloaddition reactions to construct complex cyclic and heterocyclic systems.

Q2: What are the common safety precautions to consider when handling BTP?

A2: BTP is a volatile and flammable liquid that should be handled in a well-ventilated fume hood. It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store BTP in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

Q3: I am observing low yields in my Suzuki-Miyaura cross-coupling reaction with BTP. What are the potential causes and how can I troubleshoot this?

A3: Low yields in Suzuki-Miyaura reactions involving BTP can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For substrates like BTP, bulky and electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos often give good results. Ensure the catalyst is active and not deactivated.

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be substrate-dependent, and screening different bases may be necessary.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The solubility of the reagents in the chosen solvent system is important for reaction efficiency.

  • Reaction Temperature: The optimal temperature can vary. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the starting materials or product. A careful optimization of the reaction temperature is recommended.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

  • Boronic Acid/Ester Quality: The purity and stability of the boronic acid or ester are paramount. Impurities or decomposition of the boronic acid can significantly reduce the yield.

Q4: What are common side reactions to look out for in Buchwald-Hartwig amination with BTP?

A4: In Buchwald-Hartwig amination reactions with BTP, potential side reactions include:

  • Hydrodehalogenation: The bromo group on BTP can be replaced by a hydrogen atom, leading to the formation of 3,3,3-trifluoropropene.

  • Homocoupling: Homocoupling of the amine or BTP can occur, leading to undesired byproducts.

  • β-Hydride Elimination: This can be a competing pathway, particularly with certain catalyst-ligand combinations and substrates.

To minimize these side reactions, careful selection of the palladium catalyst, ligand, and base is crucial. Bulky ligands often suppress β-hydride elimination.

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Strategy
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable.
Inappropriate Ligand Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos, dppf) to find the optimal one for your specific substrates.
Incorrect Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent system. Try different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).
Reaction Temperature Too Low Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.
Presence of Oxygen Ensure the reaction is performed under a strict inert atmosphere (Ar or N₂). Use degassed solvents.
Issue 2: Formation of Multiple Products or Significant Byproducts
Potential Cause Troubleshooting Strategy
Side Reactions (e.g., homocoupling, hydrodehalogenation) Optimize the catalyst-to-ligand ratio. Lowering the reaction temperature might reduce the rate of side reactions.
Decomposition of Starting Material or Product Monitor the reaction progress closely by TLC or GC/LC-MS. Consider using milder reaction conditions (lower temperature, weaker base).
Impure Starting Materials Ensure the purity of all reagents, especially BTP and the coupling partner. Purify starting materials if necessary.

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene with Aniline (B41778).[1]
EntryPalladium SourceLigandBaseSolventYield (%)
1PdCl₂(PCy₃)₂-NaHCO₃1,4-dioxane6
2Pd(OAc)₂PCy₃NaHCO₃1,4-dioxane29
3Pd(PPh₃)₂Cl₂PCy₃NaHCO₃1,4-dioxane45
4Pd(PPh₃)₂Cl₂S-PhosNaHCO₃1,4-dioxane36
5Pd(PPh₃)₂Cl₂Ru-PhosNaHCO₃1,4-dioxane31
6Pd(PPh₃)₂Cl₂X-PhosNaHCO₃1,4-dioxane26
7Pd(PPh₃)₂Cl₂Dave-PhosNaHCO₃1,4-dioxane19
8Pd(PPh₃)₂Cl₂CyJohnPhosNaHCO₃1,4-dioxane23
9Pd(PPh₃)₂Cl₂Ligand BNaHCO₃MeCN22
10Pd(PPh₃)₂Cl₂Ligand BNaHCO₃THF84
11Pd(PPh₃)₂Cl₂Ligand BNaHCO₃Toluene23
12Pd(PPh₃)₂Cl₂Ligand BNaHCO₃DMF35
13Pd(PPh₃)₂Cl₂Ligand BNa₂CO₃THF74
14Pd(PPh₃)₂Cl₂Ligand BKHCO₃THF81
15Pd(PPh₃)₂Cl₂Ligand BK₂CO₃THF76

Reaction conditions: 2-Bromo-3,3,3-trifluoropropene (0.5 mmol), aniline (0.6 mmol), palladium source (2 mol%), ligand (4 mol%), base (2.0 equiv), solvent (4.0 mL), CO (8 atm), 100 °C, 12 h. Ligand B is a specific bidentate phosphine ligand referenced in the source.

Experimental Protocols

Protocol 1: Catalyst-Free Decarboxylative Cross-Coupling of a Redox-Active Ester with BTP[2]

This protocol describes a radical addition reaction.

Materials:

  • Redox-active ester (e.g., N-hydroxyphthalimide ester) (0.2 mmol, 1.0 equiv)

  • Hantzsch ester (0.3 mmol, 1.5 equiv)

  • This compound (BTP) (0.4 mmol, 2.0 equiv)

  • Dry Methanol (MeOH) (2.0 mL)

  • 25 mL oven-dried Schlenk tube

  • Magnetic stirrer bar

  • 24W blue LEDs (430-490 nm)

Procedure:

  • To the Schlenk tube, add the redox-active ester and Hantzsch ester.

  • Evacuate and backfill the tube with argon three times.

  • Add dry MeOH and BTP via syringe.

  • Screw cap the tube and place it approximately 1 cm from the blue LEDs.

  • Irradiate the mixture at 40°C with stirring for 8 hours.

  • After the reaction is complete, concentrate the mixture on a rotary evaporator.

  • Purify the product by silica (B1680970) gel chromatography.

Protocol 2: Palladium-Catalyzed Coupling of Aniline with BTP[3]

This protocol is an example of a Buchwald-Hartwig amination.

Materials:

  • Aniline (1.0 mmol)

  • This compound (BTP) (1.2 mmol)

  • Pd₂(dba)₃·CHCl₃ (0.025 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Oven-dried reaction vessel with a magnetic stirrer bar

Procedure:

  • To the reaction vessel, add Pd₂(dba)₃·CHCl₃, dppf, and Cs₂CO₃.

  • Evacuate and backfill the vessel with argon.

  • Add toluene, followed by aniline and BTP.

  • Seal the vessel and heat the mixture to 110°C with stirring.

  • Monitor the reaction progress by GC or ¹⁹F NMR.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Prepare & Weigh Reagents (BTP, Coupling Partner, Catalyst, Ligand, Base) add_solids Add Solids to Vessel under Inert Atmosphere prep_reagents->add_solids prep_solvent Degas Solvent add_liquids Add Degassed Solvent & Liquid Reagents prep_solvent->add_liquids prep_vessel Oven-Dry & Cool Reaction Vessel prep_vessel->add_solids add_solids->add_liquids run_reaction Heat & Stir Reaction Mixture (Monitor by TLC/GC/LC-MS) add_liquids->run_reaction quench Quench Reaction run_reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

A generalized experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_low_conv Troubleshooting Low Conversion cluster_high_conv Troubleshooting Low Isolated Yield start Low Reaction Yield check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_catalyst Catalyst/Ligand Issue? low_conversion->check_catalyst check_conditions Suboptimal Conditions? low_conversion->check_conditions check_reagents Reagent Quality Issue? low_conversion->check_reagents check_workup Issues with Workup/Purification? high_conversion->check_workup check_side_products Significant Side Products? high_conversion->check_side_products

A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Reactions Involving 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Bromo-3,3,3-trifluoroprop-1-ene (BTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and byproducts encountered during reactions with this versatile trifluoromethylated building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira, several classes of byproducts are common. These include homocoupling of the coupling partners, dehydrobromination of the starting material, and oligomerization of the BTP. The specific byproducts and their prevalence will depend on the reaction conditions.

Q2: I am observing significant amounts of homocoupling products in my Suzuki coupling reaction. What are the likely causes and how can I minimize this?

A2: Homocoupling in Suzuki reactions is often attributed to side reactions of the organoboron reagent or the aryl halide. The presence of oxygen can promote the homocoupling of the boronic acid. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Optimizing the stoichiometry of your reactants can also be beneficial.

Q3: In my Heck reaction with an alkene, I am getting a mixture of isomeric products. What is causing this and how can I improve the selectivity?

A3: The formation of isomeric products in Heck reactions is often due to β-hydride elimination followed by re-addition of the palladium hydride species to the double bond in a different orientation. This can lead to isomerization of the double bond in your product. The choice of base, ligand, and solvent can significantly influence the regioselectivity. The use of silver salts can sometimes minimize alkene isomerization.

Q4: My Sonogashira coupling is sluggish and I'm seeing a lot of alkyne dimerization (Glaser coupling). What can I do?

A4: Sluggish Sonogashira couplings with bromoalkenes like BTP can be due to the lower reactivity of the C-Br bond compared to a C-I bond. Alkyne homocoupling is a very common side reaction, often promoted by the presence of oxygen and the copper co-catalyst. To address these issues, ensure rigorous exclusion of air from your reaction. You might also consider using a copper-free Sonogashira protocol or adding a reducing agent to minimize homocoupling. Increasing the reaction temperature may improve the rate of the desired cross-coupling, but care must be taken as it can also promote byproduct formation.

Q5: What are the main challenges when performing radical additions to this compound?

A5: The primary challenge in radical additions to BTP is controlling the regioselectivity. The attacking radical can add to either carbon of the double bond, leading to a mixture of products. The stability of the resulting radical intermediate plays a crucial role in determining the major product. The trifluoromethyl group significantly influences the electronic properties of the double bond and the stability of the adjacent radical.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in cross-coupling reactions involving this compound.

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality (BTP, Coupling Partner, Catalyst, Ligand, Base) start->check_reagents reagents_ok Reagents are High Purity check_reagents->reagents_ok replace_reagents Action: Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions are Optimized check_conditions->conditions_ok optimize_conditions Action: Optimize Temperature, Solvent, Concentration, and Time conditions_ok->optimize_conditions No check_atmosphere 3. Assess Inert Atmosphere conditions_ok->check_atmosphere Yes optimize_conditions->check_conditions atmosphere_ok Atmosphere is Strictly Inert check_atmosphere->atmosphere_ok improve_atmosphere Action: Improve Degassing of Solvents and Use High Purity Inert Gas atmosphere_ok->improve_atmosphere No check_byproducts 4. Analyze for Byproducts (GC-MS, NMR) atmosphere_ok->check_byproducts Yes improve_atmosphere->check_atmosphere byproducts_identified Identify Major Byproducts check_byproducts->byproducts_identified address_byproducts Action: Modify Conditions to Minimize Specific Byproducts (see tables below) byproducts_identified->address_byproducts Identified end Yield Improved byproducts_identified->end No Major Byproducts address_byproducts->end

Caption: Troubleshooting workflow for low yields.

Common Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes common byproducts, their likely causes, and suggested solutions.

Byproduct TypeReaction Type(s)Likely Cause(s)Suggested Solutions
Homocoupling of Coupling Partner Suzuki, Stille, Sonogashira- Presence of oxygen- Non-optimal catalyst/ligand ratio- High temperature- Ensure rigorous inert atmosphere- Thoroughly degas all solvents- Optimize catalyst and ligand loading- Screen different ligands
Homocoupling of BTP All cross-coupling- High catalyst loading- High temperature- Reduce catalyst loading- Lower reaction temperature
Dehydrobromination of BTP All cross-coupling- Strong, non-hindered base- High temperature- Use a weaker or more hindered base (e.g., Cs₂CO₃, K₃PO₄)- Lower reaction temperature
Oligomerization/Polymerization of BTP Heck, Radical Addition- High concentration of BTP- High temperature- Inappropriate catalyst or initiator- Use a higher dilution- Lower reaction temperature- Screen different catalysts or initiators
Isomerization of Product Heck- β-Hydride elimination and re-addition- Use of a different ligand system- Addition of silver salts
Visualizing Byproduct Formation Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and indicates where common side reactions can occur.

byproduct_pathways cluster_main_cycle Main Catalytic Cycle cluster_byproducts Byproduct Pathways pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br (BTP) pd_intermediate R-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate dehydrobromination Dehydrobromination oxidative_addition->dehydrobromination Base transmetalation Transmetalation pd_intermediate->transmetalation + R'-M homocoupling_btp BTP Homocoupling pd_intermediate->homocoupling_btp + R-Pd(II)-Br oligomerization Oligomerization pd_intermediate->oligomerization + n BTP pd_coupled R-Pd(II)-R'(L_n) transmetalation->pd_coupled homocoupling_partner Partner Homocoupling transmetalation->homocoupling_partner Side reaction of R'-M reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R-R' (Desired Product) reductive_elimination->product

Technical Support Center: Purification of Reaction Products from 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Bromo-3,3,3-trifluoroprop-1-ene.

Troubleshooting Guides

This section addresses common issues encountered during the purification of trifluoromethylated compounds synthesized using this compound.

Problem 1: Low Recovery After Column Chromatography

Possible CauseSuggested Solution
High Polarity of the Product The trifluoromethyl group can significantly increase the polarity of a molecule, leading to strong adsorption on silica (B1680970) gel.[1][2]
- Use a more polar eluent or a gradient elution.[2] - Consider using a different stationary phase such as alumina (B75360) or reverse-phase silica (C18).[2] - Employ Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[1][3]
Product Instability on Silica Gel The acidic nature of silica gel can cause degradation of sensitive compounds.
- Deactivate the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine. - Minimize the contact time of the compound with the silica gel by using flash chromatography with a higher flow rate.[2]
Inappropriate Solvent System The chosen solvent system may not be optimal for eluting the product.
- Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good retention factor (Rf) of 0.2-0.4 for the desired product.[4]

Problem 2: Co-elution of Product with Impurities

Possible CauseSuggested Solution
Similar Polarity of Product and Impurities Byproducts from the reaction may have very similar polarities to the desired product, making separation by standard chromatography challenging.
- Optimize the chromatographic conditions by trying different solvent systems, including ternary mixtures (e.g., hexane/ethyl acetate (B1210297)/dichloromethane).[4] - Switch to a stationary phase with different selectivity, such as a fluorinated phase or a different type of reverse-phase column.[1] - High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer superior resolution for difficult separations.[1]
Formation of Regioisomers or Stereoisomers Reactions with this compound can sometimes yield isomeric products that are difficult to separate.
- Preparative HPLC or SFC are often the most effective techniques for separating isomers.[5] - Consider derivatization to create diastereomers, which may be more easily separated by chromatography, followed by removal of the chiral auxiliary.

Problem 3: Product Fails to Crystallize or Oils Out

Possible CauseSuggested Solution
Presence of Impurities Even small amounts of impurities can inhibit crystal lattice formation.
- The purity of the crude material should ideally be above 80% for successful recrystallization.[4] If necessary, perform a preliminary purification by column chromatography.[4]
Inappropriate Crystallization Solvent The chosen solvent or solvent system is not suitable for inducing crystallization.
- Screen a variety of solvents and solvent pairs with different polarities.[2] Common solvent mixtures include hexane/ethyl acetate and ethanol/water.[6][7] - If the compound "oils out," try adding a small amount of a solvent in which the oil is soluble to bring it back into solution, then cool slowly.[5]
Compound is an Oil at Room Temperature The product may have a low melting point and exist as a stable oil.
- If the compound has acidic or basic functionality, consider forming a salt to induce crystallization. - If the compound is neutral, preparative chromatography is often the best method for obtaining a pure, non-crystalline product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture when using this compound?

A1: Common impurities can include unreacted starting materials, homocoupled byproducts, and regioisomers or stereoisomers of the desired product. In radical reactions, hydrogen atom abstraction by the trifluoromethyl radical can lead to the formation of trifluoromethane.[8] In cycloaddition reactions, other regioisomeric cycloadducts may be formed.[9]

Q2: Which chromatographic technique is the best starting point for purifying my trifluoromethylated product?

A2: For moderately polar compounds, normal-phase column chromatography on silica gel is a good starting point, as it is a versatile and widely used technique.[10] For highly polar or water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable.[1] For non-polar compounds, reverse-phase chromatography may be a better choice.

Q3: My product is very polar and elutes with the solvent front in reverse-phase HPLC. What should I do?

A3: If your compound is too polar for good retention in reverse-phase chromatography, you have several options:

  • Switch to HILIC: This technique is specifically designed for the separation of polar compounds.[1][3]

  • Use a more retentive reverse-phase column: Consider a column with a higher carbon load or an embedded polar group.[1]

  • Aqueous Normal-Phase Chromatography: This uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[1]

Q4: Are there any special considerations for handling and purifying products containing a trifluoromethyl group?

A4: Yes, the strong electron-withdrawing nature of the trifluoromethyl group can affect the reactivity and stability of the molecule. Some trifluoromethylated compounds can be sensitive to acidic or basic conditions, so care should be taken during workup and purification. The high fluorine content can also alter the solubility properties of the molecule, which should be considered when choosing solvents for extraction and purification.

Quantitative Data Summary

Table 1: Typical Solvent Systems for Flash Column Chromatography of Trifluoromethylated Compounds on Silica Gel

Polarity of CompoundRecommended Solvent System (v/v)Expected Rf Range
Non-polar5-20% Ethyl Acetate in Hexanes0.2 - 0.4
Moderately Polar20-50% Ethyl Acetate in Hexanes0.2 - 0.4
Polar50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane0.2 - 0.4

Note: This table provides general guidance. The optimal solvent system should be determined empirically using TLC analysis.[4]

Table 2: Common Solvents for Recrystallization of Trifluoromethylated Compounds

Solvent / Solvent PairComments
Ethanol / WaterA versatile solvent pair for adjusting polarity, suitable for many polar compounds.[7]
Ethyl Acetate / HexanesAnother useful solvent pair for compounds of intermediate polarity.[6][7]
TolueneCan be effective for some aromatic trifluoromethylated compounds.
IsopropanolA good polar protic solvent to try.
Dichloromethane / HexanesUseful for compounds soluble in chlorinated solvents.[7]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Determine a suitable mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the desired product for good separation.[4]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly less polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various hot solvents. An ideal solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[2]

Protocol 3: General Protocol for HILIC Purification
  • Column and Mobile Phase Selection: Choose a suitable HILIC column (e.g., amide, zwitterionic). A typical mobile phase consists of a high concentration of acetonitrile (B52724) with a small amount of an aqueous buffer (e.g., ammonium (B1175870) acetate or ammonium formate).[1]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent with a high organic content.

  • Injection and Gradient: Inject the sample and begin the gradient, which typically involves increasing the aqueous component of the mobile phase over time.

  • Detection and Fraction Collection: Use a suitable detector (e.g., MS, ELSD) to monitor the elution and collect the fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the collected fractions, which may require lyophilization for aqueous mobile phases.

Visualizations

experimental_workflow crude_product Crude Reaction Product prelim_analysis Preliminary Analysis (TLC, LC-MS) crude_product->prelim_analysis purification_choice Choice of Purification Technique prelim_analysis->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Moderate Polarity / Good Separation on TLC recrystallization Recrystallization purification_choice->recrystallization Solid Product / >80% Purity hplc Preparative HPLC/SFC purification_choice->hplc Poor Separation on TLC / Isomers Present / High Polarity pure_product Pure Product column_chrom->pure_product further_purification Further Purification Needed column_chrom->further_purification recrystallization->pure_product recrystallization->further_purification hplc->pure_product further_purification->hplc troubleshooting_workflow start Purification Issue Encountered issue_type Identify Issue Type start->issue_type low_recovery Low Recovery issue_type->low_recovery Yield co_elution Co-elution issue_type->co_elution Purity cryst_fail Crystallization Failure issue_type->cryst_fail Isolation check_polarity Check Product Polarity low_recovery->check_polarity check_stability Check Product Stability low_recovery->check_stability optimize_solvent Optimize Solvent System co_elution->optimize_solvent check_purity Check Crude Purity cryst_fail->check_purity change_stationary_phase Change Stationary Phase check_polarity->change_stationary_phase Highly Polar check_stability->change_stationary_phase Unstable on Silica optimize_solvent->change_stationary_phase No Improvement use_hplc_sfc Use Prep HPLC/SFC change_stationary_phase->use_hplc_sfc screen_solvents Screen Crystallization Solvents check_purity->screen_solvents >80% column_chrom Pre-purify by Chromatography check_purity->column_chrom <80% form_salt Consider Salt Formation screen_solvents->form_salt Still Fails

References

Technical Support Center: Suzuki Couplings with 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Bromo-3,3,3-trifluoroprop-1-ene in Suzuki-Miyaura cross-coupling reactions. Given the unique electronic properties of this substrate, specific challenges may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or resulting in low yields?

A: Failures or low yields with this substrate often stem from its specific electronic nature. The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group can significantly influence the reactivity of the vinyl bromide. Key factors to investigate are:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. The oxidative addition step can be challenging, requiring a carefully selected system.[1]

  • Reaction Conditions: The base, solvent, and temperature play a crucial role and must be optimized.[2]

  • Side Reactions: Competing reactions like homocoupling of the boronic acid or protodebromination of the starting material can consume reagents and lower the yield of the desired product.[2]

  • Reagent Quality & Inert Atmosphere: The stability of the boronic acid and the rigorous exclusion of oxygen are paramount for success.[2]

Q2: How does the trifluoromethyl group on this compound affect the reaction?

A: The -CF3 group is a strong electron-withdrawing group. This property makes the carbon-bromine bond more electron-deficient, which should facilitate the rate-limiting oxidative addition step of the catalytic cycle.[3] However, it can also influence the stability of intermediates and the overall reaction kinetics, sometimes necessitating specialized ligands or conditions to achieve high efficiency.[4]

Q3: What are the most common side products and how can they be minimized?

A: The two most prevalent side reactions are:

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.

    • Solution: Ensure thorough degassing of all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the experiment.[2] Using bulky phosphine (B1218219) ligands can also sterically hinder the formation of homocoupling products.[2]

  • Protodebromination/Protodeborylation: The replacement of the bromine atom on the starting material or the boron group on the coupling partner with a hydrogen atom.

    • Solution: To minimize protodeborylation, use anhydrous solvents and consider more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[2][5] Protodebromination can occur if the catalytic cycle is slow, allowing for side reactions with trace water or other proton sources.[5]

Q4: What is a reliable starting point for reaction conditions?

A: For a challenging substrate like this compound, starting with robust and well-established conditions is recommended. A good starting point would be a palladium pre-catalyst like Pd(OAc)2 or Pd2(dba)3, paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), a strong inorganic base like K3PO4 or Cs2CO3, and an aprotic polar solvent such as dioxane or toluene (B28343), often with a small amount of water.[1][6][7]

Troubleshooting Guide

Problem 1: No reaction or very low conversion of starting material.

If your reaction shows little to no consumption of the this compound, the issue likely lies within the catalytic cycle's initiation or a key step.

Potential CauseSuggested Solutions & Rationale
Inactive Catalyst System Screen Catalysts and Ligands: The oxidative addition step is critical. For electron-deficient substrates, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can accelerate this step.[1][2] Try different palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G3/G4.[8] Ensure Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive. Degas solvents thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and assemble the reaction under a positive pressure of an inert gas.[2]
Ineffective Base Screen Stronger Bases: The base is essential for activating the boronic acid for the transmetalation step.[7][9] If weaker bases (e.g., Na₂CO₃, K₂CO₃) are failing, switch to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[1] Ensure the base is finely powdered to maximize surface area.
Inappropriate Solvent Solvent Screening: The solvent affects reagent solubility and catalyst stability. Aprotic polar solvents like 1,4-dioxane, THF, or toluene are common.[5] Sometimes a mixture, such as dioxane/water (e.g., 4:1 or 10:1), can be beneficial by aiding in dissolving the inorganic base.[10] For anhydrous conditions, ensure the solvent is properly dried.
Low Reaction Temperature Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-120 °C).[2] If the reaction is sluggish at a lower temperature, incrementally increasing it may improve the rate of oxidative addition and overall conversion.
Problem 2: Significant side product formation (Homocoupling, Protodebromination).

If the desired product is forming but is contaminated with significant byproducts, the reaction conditions may be promoting undesired pathways.

Potential CauseSuggested Solutions & Rationale
Boronic Acid Homocoupling Rigorous Degassing: This side reaction is primarily driven by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote homocoupling. Re-evaluate and improve your degassing procedure.[2] Use Bulky Ligands: Ligands with significant steric bulk can disfavor the formation of the homocoupled dimer.[2]
Protodeborylation of Boronic Acid Use Anhydrous Conditions: Boronic acids can be susceptible to hydrolysis (protodeborylation), especially at high temperatures. Ensure solvents are anhydrous. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to this side reaction.[5] Potassium trifluoroborate salts are another stable alternative.[7]
Protodebromination of Starting Material Optimize Catalyst System: This suggests that the desired cross-coupling is slower than the undesired debromination. A more active catalyst system (e.g., one with a more electron-rich ligand) can accelerate the productive pathway, outcompeting the side reaction.[5]

Recommended Experimental Protocol

This general procedure serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Vinyl Boronic Acid or Ester (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Add the this compound, boronic acid/ester, palladium pre-catalyst, ligand, and finely powdered base to a dry reaction vessel under an inert atmosphere.

  • Degassing: Seal the vessel and perform three cycles of evacuating the atmosphere and backfilling with inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent like water is used, it should also be degassed.

  • Reaction: Heat the mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualized Guides

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check_conversion [label="Is Starting Material Consumed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for No Conversion no_conversion [label="Problem: No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; screen_catalyst [label="Action: Screen Catalyst System\n(Different Pd source/ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_base [label="Action: Screen Stronger Base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Action: Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for Conversion but Low Yield low_yield [label="Problem: Low Yield w/ Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; fix_homocoupling [label="Solution:\n- Improve degassing\n- Use bulkier ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; debromination [label="Protodebromination Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; fix_debromination [label="Solution:\n- Use more active catalyst\n- Ensure anhydrous conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagents; check_reagents -> reagents_ok; reagents_ok -> fix_reagents [label="No"]; fix_reagents -> start [style=dashed]; reagents_ok -> check_conversion [label="Yes"];

check_conversion -> no_conversion [label="No"]; no_conversion -> screen_catalyst -> screen_base -> increase_temp -> end_node;

check_conversion -> low_yield [label="Yes"]; low_yield -> homocoupling; homocoupling -> fix_homocoupling [label="Yes"]; fix_homocoupling -> end_node; homocoupling -> debromination [label="No"]; debromination -> fix_debromination [label="Yes"]; fix_debromination -> end_node; debromination -> end_node [label="No"]; }

A logical workflow for troubleshooting failed Suzuki coupling reactions.

// Nodes pd0 [label="Pd(0)Lₙ\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="R¹-Pd(II)Lₙ-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pd_r_complex [label="R¹-Pd(II)Lₙ-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels r1x [label="R¹-X\n(Vinyl Bromide)", shape=plaintext, fontcolor="#202124"]; r2by2 [label="R²-B(OR)₂\n+ Base", shape=plaintext, fontcolor="#202124"]; product [label="R¹-R²\n(Product)", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [dir=none]; oxidative_addition -> pd_complex; pd_complex -> transmetalation; transmetalation -> pd_r_complex; pd_r_complex -> reductive_elimination; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration "];

// Edge Labels r1x -> oxidative_addition [style=dashed, arrowhead=vee]; r2by2 -> transmetalation [style=dashed, arrowhead=vee]; reductive_elimination -> product [style=dashed, arrowhead=vee]; }

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

// Nodes start_materials [label="Starting Materials:\nR¹-Br + R²-B(OR)₂", fillcolor="#F1F3F4", fontcolor="#202124"];

desired_path [label="Desired Pathway:\nSuzuki Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; desired_product [label="Product:\nR¹-R²", fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

side_path1 [label="Side Reaction 1:\nHomocoupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homo_product [label="Byproduct:\nR²-R²", fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

side_path2 [label="Side Reaction 2:\nProtodebromination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proto_product [label="Byproduct:\nR¹-H", fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Connections start_materials -> desired_path [label=" Pd(0), Base "]; desired_path -> desired_product;

start_materials -> side_path1 [label=" O₂, Pd(II) "]; side_path1 -> homo_product;

start_materials -> side_path2 [label=" H⁺ source "]; side_path2 -> proto_product; }

Key competing side reactions in Suzuki coupling experiments.

References

Technical Support Center: Catalyst Deactivation in 2-Bromo-3,3,3-trifluoroprop-1-ene Cross-Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3,3,3-trifluoroprop-1-ene. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst deactivation and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low or no conversion. What are the likely causes?

A1: Low or no conversion in cross-coupling reactions with this substrate can often be attributed to several factors:

  • Catalyst Deactivation: The primary suspect is often the deactivation of the palladium or nickel catalyst. This can occur through various pathways, including the formation of inactive palladium black, degradation of the supporting ligands, or poisoning by impurities.[1] The electron-withdrawing nature of the trifluoromethyl group can influence the stability of key intermediates in the catalytic cycle.

  • Inefficient Oxidative Addition: The C-Br bond in this compound must be effectively activated by the catalyst for the reaction to proceed. Suboptimal reaction conditions may lead to a slow or inefficient oxidative addition step.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that must be carefully optimized for this specific substrate.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive metallic palladium.[1][2] This is a common deactivation pathway in many cross-coupling reactions.

  • To prevent this:

    • Optimize Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the active catalyst and hinder agglomeration.

    • Control Temperature: Excessively high temperatures can accelerate the decomposition of the catalyst. It is advisable to run the reaction at the lower end of the effective temperature range.

    • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, promoting the formation of palladium black. Ensure your reaction setup is under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[3]

Q3: My reaction starts well but then stalls before reaching completion. What could be the cause?

A3: A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation occurring during the reaction.[1] This could be due to:

  • Gradual Catalyst Decomposition: The active catalyst may be slowly degrading over time due to thermal instability or reaction with impurities.

  • Product Inhibition: The trifluoromethylated product formed could potentially coordinate to the catalyst, inhibiting subsequent catalytic cycles.

  • Ligand Degradation: The phosphine ligands used to stabilize the catalyst can themselves degrade under the reaction conditions.

Q4: Are there specific impurities I should be concerned about that could poison the catalyst?

A4: Yes, certain impurities can act as catalyst poisons. For instance, sulfur-containing compounds are known to irreversibly bind to palladium catalysts, leading to deactivation.[4] It is crucial to use high-purity reagents and solvents. Additionally, basic impurities in the substrate or other reagents could potentially interfere with the catalytic cycle.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause Suggested Solution(s)
Low or No Conversion Ineffective Catalyst System- Screen different palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) or nickel catalysts.[2][5] - Use bulky, electron-rich ligands (e.g., Buchwald-type ligands) to enhance catalyst stability and activity.
Suboptimal Reaction Temperature- Incrementally increase the reaction temperature by 10-20 °C, while monitoring for catalyst decomposition.[2][6]
Inappropriate Base- Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). The choice of base can be critical for the transmetalation step.
Significant Side Product Formation Reaction Temperature is Too High- Lower the reaction temperature. Higher temperatures can sometimes promote side reactions.[6]
Incorrect Ligand-to-Metal Ratio- Optimize the ligand-to-metal ratio. Too much or too little ligand can lead to undesired pathways.
Presence of Water (for Suzuki coupling)- Ensure anhydrous conditions if protodeboronation of the boronic acid is observed.[6]
Catalyst Decomposition (Palladium Black) Thermally Unstable Catalyst- Switch to a more thermally stable precatalyst or ligand. - Lower the reaction temperature.[2]
Presence of Oxygen- Ensure rigorous degassing of solvents and maintenance of an inert atmosphere throughout the experiment.[3]
Reaction Stalls Gradual Catalyst Deactivation- Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).[6] - Consider a slow addition of the catalyst over the course of the reaction.
Product Inhibition- Try running the reaction at a lower concentration to disfavor product inhibition.

Data Presentation

Table 1: Comparison of Ligands in a Model Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O10024<10
P(t-Bu)₃2K₃PO₄Toluene1001285
XPhos1K₃PO₄Dioxane100892
SPhos1K₃PO₄Dioxane100895
Note: This data is representative and compiled from typical results for challenging cross-coupling reactions to illustrate the impact of ligand choice. Actual results with this compound may vary.[6]

Table 2: Effect of Base on a Model Buchwald-Hartwig Amination

BaseCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
K₂CO₃2Toluene1102420
Cs₂CO₃2Dioxane1001865
NaOt-Bu2Toluene1001290
K₃PO₄2Dioxane1001875
Note: This data illustrates the significant effect of the base on the reaction outcome and is intended for comparative purposes.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add the boronic acid (1.2 - 1.5 equiv.) and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Reagent Addition: Add this compound (1.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, ~0.2-0.5 M) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Monitoring Catalyst Deactivation by ¹H NMR

  • Sample Preparation: In an NMR tube, combine the starting materials, base, and an internal standard (e.g., 1,3,5-trimethoxybenzene) under an inert atmosphere.

  • Catalyst Injection: In a separate vial, prepare a stock solution of the active catalyst. Inject the catalyst solution into the NMR tube.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. A plateau in product formation before the complete consumption of starting materials is indicative of catalyst deactivation.[6]

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) or Ni(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Catalytic Cycle Start Palladium_Black Palladium Black Formation Active_Catalyst->Palladium_Black Aggregation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Decomposition Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Coordination Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product Deactivated_Catalyst Deactivated Catalyst Palladium_Black->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Product_Inhibition->Deactivated_Catalyst

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Conversion Observed Check_Setup Verify Inert Atmosphere & Reagent Purity Start->Check_Setup Catalyst_System Optimize Catalyst & Ligand Check_Setup->Catalyst_System Reaction_Conditions Adjust Temperature, Base, & Solvent Catalyst_System->Reaction_Conditions Analysis Analyze for Side Products Reaction_Conditions->Analysis Success Improved Yield Analysis->Success Optimization Successful Failure Still Low Yield Analysis->Failure Further Optimization Needed Failure->Catalyst_System Re-evaluate

References

Technical Support Center: Improving Regioselectivity in Reactions of 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-3,3,3-trifluoroprop-1-ene (BTP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions with this versatile trifluoromethylated building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity in reactions with this compound?

A1: The primary challenge in reactions with this compound lies in controlling the regioselectivity of the addition of a nucleophile or in cross-coupling reactions. The two carbon atoms of the double bond have different electronic and steric environments due to the presence of the bromine atom and the trifluoromethyl group. This can lead to the formation of two possible regioisomers: the α-substituted product (attack at the carbon bearing the bromine) and the β-substituted product (attack at the terminal carbon). The reaction conditions, including the choice of catalyst, ligands, solvent, and temperature, play a crucial role in determining the ratio of these isomers.

Q2: Which cross-coupling reactions are commonly performed with this compound, and what are the typical regioselectivity issues?

A2: Palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki-Miyaura, Sonogashira, and Stille reactions are commonly employed.

  • In Heck-type reactions , the regioselectivity of the insertion of the olefin into the organopalladium intermediate is a key factor. Depending on the reaction pathway (neutral or cationic), either the linear (β-substituted) or branched (α-substituted) product can be favored.[1][2]

  • In Suzuki-Miyaura reactions with organoboron reagents, the choice of palladium catalyst and ligands is critical in directing the regioselectivity. Bulky, electron-rich ligands often play a significant role.

  • Sonogashira couplings with terminal alkynes are also sensitive to the catalyst system, including the palladium source and any copper co-catalyst. The nature of the ligand on the palladium catalyst can govern the regioselectivity.

  • Stille couplings with organostannanes are versatile, but the toxicity of tin reagents is a drawback. The reaction is known to be stereo- and regioselective under appropriate conditions.[1]

Q3: How do electronic and steric effects influence the regioselectivity of reactions with this compound?

A3: The trifluoromethyl group is a strong electron-withdrawing group, which polarizes the double bond, making the terminal carbon more electron-deficient and susceptible to nucleophilic attack. However, the bromine atom also has electronic effects and is a good leaving group in many catalytic cycles. Steric hindrance from the bulky trifluoromethyl group and the bromine atom can also direct incoming reagents to the less hindered terminal carbon. The interplay of these electronic and steric factors is complex and can be modulated by the reaction conditions.

Q4: Can radical reactions be performed with this compound?

A4: Yes, this compound can act as a radical acceptor. For instance, in catalyst-free decarboxylative cross-coupling reactions with redox-active esters, a wide range of secondary trifluoromethylated alkyl bromides can be synthesized in good to excellent yields.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Heck-Type Reactions

Problem: My Heck reaction with this compound is producing a mixture of α- and β-substituted regioisomers with low selectivity.

Troubleshooting Steps:

  • Evaluate the Catalytic Pathway: The regioselectivity in Heck reactions is highly dependent on whether the reaction proceeds through a neutral or a cationic pathway.[2]

    • For the β-isomer (linear product): Favor the neutral pathway. Use halide precursors (Ar-I, Ar-Br) with monodentate phosphine (B1218219) ligands like PPh₃.

    • For the α-isomer (branched product): Promote the cationic pathway. Use triflate precursors (Ar-OTf) or add silver salts (e.g., Ag₃PO₄) to scavenge halides. Bidentate phosphine ligands such as dppf or DPPP can also favor the α-isomer.[4]

  • Ligand Modification: The steric and electronic properties of the phosphine ligand are critical.

    • Screen a variety of monodentate and bidentate phosphine ligands. Bulky, electron-rich ligands can significantly influence the regiochemical outcome.

  • Solvent and Base Optimization:

    • The polarity of the solvent can affect the stability of the catalytic species. Screen solvents like DMF, NMP, acetonitrile, and toluene.

    • The choice of base (e.g., organic amines like Et₃N or inorganic bases like K₂CO₃, Cs₂CO₃) can influence the regeneration of the active catalyst and affect selectivity.

Quantitative Data on Heck Reaction Regioselectivity (Illustrative)

Catalyst SystemLigandSolventBaseTemperature (°C)Regioisomeric Ratio (α:β)Reference
Pd(OAc)₂PPh₃DMFEt₃N100Predominantly β[4]
Pd(OAc)₂dppfNMPAg₃PO₄120Predominantly α[4]
Pd₂(dba)₃P(o-tol)₃AcetonitrileK₂CO₃80Mixture, favors βGeneral observation
Issue 2: Undesired Regioisomer in Suzuki-Miyaura Coupling

Problem: The Suzuki-Miyaura coupling of this compound with my organoboron reagent is yielding the wrong regioisomer.

Troubleshooting Steps:

  • Ligand Screening: This is the most critical parameter for controlling regioselectivity in Suzuki-Miyaura reactions.

    • Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often effective in promoting a specific regiochemical outcome.

    • Bidentate ligands like dppf can also be screened.

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes) can influence the nature of the active catalytic species and thus the regioselectivity.

  • Base and Solvent Effects:

    • The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can impact the transmetalation step.

    • Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The solubility of the base and the catalytic species in the chosen solvent can affect the reaction outcome.

Quantitative Data on Suzuki-Miyaura Coupling Regioselectivity (Illustrative)

Palladium SourceLigandBaseSolventTemperature (°C)Regioisomeric Ratio (α:β)Reference
Pd₂(dba)₃SPhosK₃PO₄Dioxane100High selectivity for one isomerGeneral observation
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene80May favor the other isomerGeneral observation
Issue 3: Low Regioselectivity in Sonogashira Coupling

Problem: My Sonogashira reaction is producing a mixture of α- and β-alkynylated products.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The nature of the palladium catalyst and its ligand is a key determinant of regioselectivity.[5]

    • Monodentate phosphine ligands like PPh₃ are commonly used.

    • Bidentate or electron-rich monodentate phosphine ligands can alter the regioselectivity.

    • The use of a copper(I) co-catalyst (e.g., CuI) can also influence the outcome. Copper-free conditions may provide different selectivity.

  • Base and Solvent:

    • An amine base such as triethylamine (B128534) or diisopropylamine (B44863) is typically used and can also act as the solvent.

    • The choice of a co-solvent can affect the solubility of the reagents and catalyst, thereby influencing the reaction.

Quantitative Data on Sonogashira Coupling Regioselectivity (Illustrative)

Palladium CatalystLigandCo-catalystBaseSolventRegioisomeric Ratio (α:β)Reference
Pd(PPh₃)₄PPh₃CuIEt₃NTHFHigh selectivity for one isomer[5]
Pd₂(dba)₃XPhosNoneCs₂CO₃DioxaneMay favor the other isomer[5]

Experimental Protocols

Protocol 1: General Procedure for a Regioselective Heck-Type Reaction (Cationic Pathway for α-Arylation)
  • To an oven-dried Schlenk tube, add the aryl triflate (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and a bidentate phosphine ligand (e.g., dppf, 0.025 equiv.).

  • Add a silver salt (e.g., Ag₃PO₄, 1.5 equiv.) as a halide scavenger.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed polar aprotic solvent (e.g., NMP or DMF) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Catalyst-Free Radical Addition

This protocol is adapted from the synthesis of secondary trifluoromethylated alkyl bromides.[3]

  • To a 25 mL oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add dry MeOH (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.) via syringe.

  • Seal the tube and heat to 40°C under irradiation with blue LEDs (e.g., 24W, 430-490 nm) for 8 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the product by silica gel chromatography.

Visualizations

Heck_Regioselectivity start Ar-Pd(II)-X(L)₂ olefin This compound start->olefin Coordination intermediate_alpha α-insertion intermediate olefin->intermediate_alpha α-migratory insertion (Cationic pathway favored) intermediate_beta β-insertion intermediate olefin->intermediate_beta β-migratory insertion (Neutral pathway favored) product_alpha α-substituted product intermediate_alpha->product_alpha β-hydride elimination product_beta β-substituted product intermediate_beta->product_beta β-hydride elimination

Caption: Regioselectivity in the Heck reaction of this compound.

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed ligand Screen Ligands (Bulky, electron-rich, bidentate vs. monodentate) start->ligand catalyst Vary Catalyst Precursor (Pd(OAc)₂, Pd₂(dba)₃, etc.) start->catalyst solvent Optimize Solvent (Polar vs. Non-polar) start->solvent base Screen Bases (Organic vs. Inorganic, strength) start->base temperature Adjust Temperature start->temperature additives Consider Additives (e.g., Silver salts for Heck) start->additives outcome Improved Regioselectivity ligand->outcome catalyst->outcome solvent->outcome base->outcome temperature->outcome additives->outcome

References

Technical Support Center: 2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP) in organic synthesis. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What are the key stability concerns and proper handling procedures for this compound (2-BTP)?

A1: 2-BTP is a volatile and flammable liquid that should be handled with care in a well-ventilated fume hood. It is incompatible with strong oxidizing agents. For long-term storage, it is recommended to keep it refrigerated under an inert atmosphere.

Cross-Coupling Reactions

Q2: I am observing significant hydrodehalogenation of 2-BTP in my Suzuki coupling reaction. How can I minimize this side product?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize this:

  • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway over the reductive dehalogenation pathway.

  • Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases such as sodium tert-butoxide, which can sometimes promote dehalogenation.

  • Reaction Conditions: Ensure strictly anhydrous and deoxygenated conditions. Water and oxygen can contribute to catalyst decomposition and promote side reactions. Use freshly distilled and thoroughly degassed solvents.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize thermal decomposition of intermediates that may lead to hydrodehalogenation.

Q3: My Heck coupling reaction with 2-BTP is giving low yields and a mixture of products. What are the likely side reactions and how can I optimize the reaction?

A3: Besides the desired product, Heck reactions with 2-BTP can be complicated by side reactions such as double bond migration and oligomerization of the alkene coupling partner.

  • Double Bond Migration: The trifluoromethyl group can influence the regioselectivity of the migratory insertion and β-hydride elimination steps. To favor the desired isomer, careful selection of the palladium catalyst and ligands is crucial. For instance, certain phosphine ligands can control the regioselectivity of the Heck reaction.

  • Oligomerization: To suppress the oligomerization of the alkene, it is advisable to use the alkene in a controlled stoichiometry, often in slight excess. Slow addition of the alkene to the reaction mixture can also be beneficial.

Q4: What are the common pitfalls in Sonogashira and Stille couplings with 2-BTP?

A4:

  • Sonogashira Coupling: A primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when using a copper co-catalyst in the presence of oxygen. To mitigate this, ensure rigorous degassing of the reaction mixture and consider using a copper-free protocol.

  • Stille Coupling: The main side reaction is the homocoupling of the organostannane reagent. This can be minimized by using a Pd(0) source and ensuring an inert atmosphere. The toxicity of organotin compounds is a significant drawback of this reaction.

Troubleshooting Guides

Reactions with Organometallic Reagents

Issue: Low yield of the desired coupled product when reacting 2-BTP with Grignard or organolithium reagents.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Metal-Halogen Exchange Grignard and organolithium reagents can undergo metal-halogen exchange with the vinylic bromide of 2-BTP, leading to the formation of undesired byproducts. To minimize this, use a "reverse addition" protocol where the 2-BTP solution is added slowly to the organometallic reagent at low temperature (-78 °C).
Deprotonation The allylic protons of 2-BTP can be abstracted by strong organometallic bases, leading to side reactions. Using less basic organometallic reagents or performing the reaction at very low temperatures can help.
Addition to the Double Bond While less common, addition of the organometallic reagent across the double bond can occur. The choice of solvent and reaction temperature can influence this pathway.

Experimental Protocol: Minimizing Side Reactions in the Reaction of 2-BTP with n-Butyllithium

  • To a solution of n-butyllithium (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of 2-BTP (1.0 equivalent) in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with the desired electrophile at -78 °C and slowly warm to room temperature.

  • Work-up the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Reactions with Strong Bases

Issue: Formation of multiple products when treating 2-BTP with strong, non-nucleophilic bases like LDA or NaH.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Dehydrobromination Strong bases can induce elimination of HBr from 2-BTP to form the highly reactive 3,3,3-trifluoropropyne. This intermediate can then undergo further reactions or polymerization. Use of a less hindered strong base or careful control of stoichiometry and temperature can sometimes control this process.
Formation of an Allenic Intermediate Deprotonation at the allylic position followed by rearrangement can lead to the formation of an allene.

Diagram: Potential Reaction Pathways of 2-BTP with a Strong Base

G BTP This compound Propyne 3,3,3-Trifluoropropyne BTP->Propyne Dehydrobromination Allene Trifluoromethylallene BTP->Allene Allylic Deprotonation & Rearrangement Base Strong Base (e.g., LDA) Polymer Polymerization Propyne->Polymer

Caption: Reaction pathways of 2-BTP with a strong base.

Reactions with Nucleophiles

Issue: In reactions with nucleophiles like amines or thiols, both substitution of the bromine and addition to the double bond (Michael addition) are observed.

Possible Causes & Solutions:

The electron-withdrawing trifluoromethyl group activates the double bond of 2-BTP towards nucleophilic attack.

Nucleophile Type Observed Reactivity & Troubleshooting
Soft Nucleophiles (e.g., thiols) Thiolates, being soft nucleophiles, tend to favor Michael addition to the electron-deficient double bond. To promote substitution, consider using a less polar solvent and a harder counter-ion for the thiolate.
Hard Nucleophiles (e.g., amines) Amines can act as both nucleophiles for substitution and as bases to promote elimination. Furthermore, they can undergo Michael addition. To favor substitution, use a less basic amine if possible and run the reaction at a lower temperature. To minimize Michael addition, a protocol involving slow addition of the amine might be beneficial.

Experimental Protocol: Reaction of 2-BTP with Thiophenol

  • To a solution of thiophenol (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in a suitable solvent (e.g., acetonitrile) at room temperature, add 2-BTP (1.0 equivalent) dropwise.

  • Monitor the reaction progress by TLC or GC-MS to determine the ratio of substitution to addition products.

  • Varying the base, solvent, and temperature may allow for optimization towards the desired product.

Diagram: Competing Reactions of 2-BTP with a Nucleophile

G BTP This compound Subst_Product Substitution Product BTP->Subst_Product SNV (Substitution) Add_Product Michael Addition Product BTP->Add_Product Michael Addition Nu Nucleophile (Nu-)

Caption: Competing substitution and Michael addition pathways.

Summary of Potential Side Reactions and Mitigation Strategies

Reagent Type Potential Side Reaction(s) Mitigation Strategies
Organometallics (Grignard, Organolithium) Metal-Halogen Exchange, DeprotonationReverse addition at low temperature.
Strong Bases (LDA, NaH) Dehydrobromination, Polymerization, RearrangementCareful control of stoichiometry and temperature.
Nucleophiles (Amines, Thiols) Michael AdditionOptimize solvent polarity, temperature, and addition rate.
Palladium Catalysts (Cross-Coupling) Hydrodehalogenation, Homocoupling, Double Bond MigrationJudicious choice of ligand, base, and reaction conditions; ensure inert atmosphere.

Technical Support Center: Monitoring Reactions of 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 2-Bromo-3,3,3-trifluoroprop-1-ene.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

A1: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly powerful for its high sensitivity and the lack of background signals in most reaction mixtures.

Q2: How can I prepare my reaction mixture for GC or HPLC analysis?

A2: A small aliquot of the reaction mixture should be quenched (if necessary) and then diluted with a suitable solvent. For GC-MS, a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is recommended. For HPLC, the diluent should be compatible with the mobile phase, typically a mixture of acetonitrile (B52724) and water. Filtration of the diluted sample through a 0.22 µm syringe filter is advised to remove any particulate matter before injection.

Q3: What are the key safety precautions when handling this compound?

A3: this compound is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat should be worn. Avoid inhalation of vapors and contact with skin and eyes.[1]

Q4: My baseline is noisy in my GC/HPLC chromatogram. What could be the cause?

A4: A noisy baseline can be caused by several factors including a contaminated guard column, impurities in the mobile phase or carrier gas, detector issues, or leaks in the system. Ensure high-purity solvents and gases are used and that the system is properly maintained.

Section 2: Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Peak Tailing

  • Question: My peaks in the GC chromatogram are tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing in GC analysis of halogenated compounds can be due to several factors:

    • Active Sites in the Injector or Column: The liner or the column itself may have active sites that interact with the analyte.

      • Solution: Use a deactivated liner and a column specifically designed for inertness. Regularly trim a small portion (5-10 cm) from the front of the column to remove accumulated non-volatile residues.

    • Column Overloading: Injecting too much sample can lead to peak tailing.

      • Solution: Dilute your sample further and re-inject.

    • Inappropriate Temperature: If the injector or column temperature is too low, it can cause peak broadening and tailing.

      • Solution: Ensure the injector temperature is high enough to ensure rapid volatilization of the sample. Optimize the oven temperature program.

Issue 2: Poor Resolution

  • Question: I am not getting good separation between my starting material and product peaks. What should I do?

  • Answer: Poor resolution can be addressed by:

    • Optimizing the Temperature Program: A slower temperature ramp or an isothermal segment at a lower temperature can improve the separation of volatile compounds like this compound and its early-eluting byproducts.

    • Changing the Column: If optimizing the temperature program doesn't work, consider using a column with a different stationary phase that offers a different selectivity. A thicker film thickness can also increase retention and improve resolution for volatile analytes.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Broad Peaks

  • Question: My HPLC peaks are broad. What is the likely cause?

  • Answer: Broad peaks in HPLC can be caused by:

    • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • High Injection Volume or Concentration: Injecting too large a volume or a highly concentrated sample can lead to peak broadening.

      • Solution: Reduce the injection volume or dilute the sample.

    • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

  • Question: The retention times of my peaks are shifting between runs. Why is this happening?

  • Answer: Fluctuating retention times are often due to:

    • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts in retention.

      • Solution: Ensure the mobile phase is prepared accurately and is well-mixed. Degas the mobile phase before use.

    • Temperature Fluctuations: Changes in the column temperature will affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

    • Pump Issues: Problems with the HPLC pump can cause variations in the flow rate.

      • Solution: Check the pump for leaks and ensure it is properly primed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Poor Signal-to-Noise Ratio in ¹⁹F NMR

  • Question: My ¹⁹F NMR spectrum has a low signal-to-noise ratio. How can I improve it?

  • Answer: To improve the signal-to-noise ratio in ¹⁹F NMR:

    • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

    • Use a More Concentrated Sample: A higher concentration of the analyte will give a stronger signal.

    • Optimize Acquisition Parameters: Ensure that the pulse width and acquisition time are optimized for ¹⁹F NMR.

Issue 2: Inaccurate Integration for Quantification

  • Question: The integrals in my quantitative NMR spectrum are not accurate. What could be the problem?

  • Answer: Inaccurate integration can result from:

    • Incomplete Relaxation: If the relaxation delay (d1) is too short, the signals will not fully relax between pulses, leading to inaccurate integrals.

      • Solution: Increase the relaxation delay. For quantitative ¹⁹F NMR, a delay of 5 times the longest T1 relaxation time is recommended.

    • Baseline Distortion: A non-flat baseline will lead to integration errors.

      • Solution: Apply baseline correction to the spectrum before integration.

Section 3: Experimental Protocols

GC-MS Protocol for Reaction Monitoring

This protocol is a starting point and may require optimization based on the specific reaction conditions and products.

  • Sample Preparation:

    • Withdraw 0.1 mL of the reaction mixture.

    • Quench the reaction if necessary (e.g., with a small amount of water or a suitable quenching agent).

    • Dilute the aliquot with 1 mL of dichloromethane in a 1.5 mL autosampler vial.

    • If the solution is cloudy, filter it through a 0.22 µm PTFE syringe filter.

  • GC-MS Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 40 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 40-400 m/z
HPLC-UV Protocol for Reaction Monitoring

This protocol is a starting point for reverse-phase HPLC and may require optimization.

  • Sample Preparation:

    • Withdraw 0.1 mL of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with 1 mL of a 50:50 mixture of acetonitrile and water in a 1.5 mL autosampler vial.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
¹⁹F NMR Protocol for Reaction Monitoring
  • Sample Preparation:

    • Withdraw approximately 0.5 mL of the reaction mixture.

    • Transfer the aliquot to an NMR tube.

    • Add a sealed capillary containing a known concentration of a reference standard (e.g., trifluorotoluene) for quantification.

    • Add a suitable deuterated solvent for locking if the reaction solvent is not deuterated.

  • NMR Acquisition Parameters:

ParameterValue
Nucleus ¹⁹F
Pulse Program Standard one-pulse sequence
Number of Scans 16-64 (adjust for desired signal-to-noise)
Relaxation Delay (d1) 5 seconds (for quantitative analysis)
Acquisition Time 2-3 seconds
Spectral Width -250 to 50 ppm (adjust based on expected chemical shifts)

Section 4: Data Presentation

Table 1: Key Analytical Data for this compound

ParameterValue
Molecular Formula C₃H₂BrF₃
Molecular Weight 174.95 g/mol [2][3]
Boiling Point 29-30 °C[3]
¹⁹F NMR Chemical Shift (vs CFCl₃) ~ -65 ppm[4]
Key Mass Fragments (m/z) 174/176 (M+), 95 (M-Br)+

Table 2: Common Byproducts and Their Expected Analytical Signatures

CompoundExpected GC RetentionExpected ¹⁹F NMR Shift (ppm)Expected Key Mass Fragments (m/z)
1,1,1-Trifluoropropyne Earlier than starting materialN/A96
Hexafluorobut-2-yne Similar to or later than starting material~ -60162
Hydrolysis Product (Trifluoroacetone) Earlier than starting material~ -82112, 69

Section 5: Visualized Workflows

GC_Troubleshooting_Workflow start GC Analysis Issue peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution no_peaks No Peaks? start->no_peaks check_liner Check/Replace Injector Liner peak_tailing->check_liner optimize_temp2 Optimize Temperature Program (slower ramp) poor_resolution->optimize_temp2 check_injection Check Syringe and Injection no_peaks->check_injection trim_column Trim Column Inlet check_liner->trim_column dilute_sample Dilute Sample trim_column->dilute_sample optimize_temp Optimize Temperature Program dilute_sample->optimize_temp end Problem Solved optimize_temp->end change_column Change GC Column (different phase/film thickness) optimize_temp2->change_column change_column->end check_gas Check Carrier Gas Flow check_injection->check_gas check_detector Check Detector Function check_gas->check_detector check_detector->end

Caption: Troubleshooting workflow for common GC analysis issues.

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue broad_peaks Broad Peaks? start->broad_peaks shifting_rt Shifting Retention Times? start->shifting_rt high_backpressure High Backpressure? start->high_backpressure check_column Flush or Replace Column broad_peaks->check_column check_mobile_phase Prepare Fresh Mobile Phase & Degas shifting_rt->check_mobile_phase check_frit Check/Replace Column Inlet Frit high_backpressure->check_frit check_injection_vol Reduce Injection Volume/Concentration check_column->check_injection_vol check_solvent_mismatch Match Sample Solvent to Mobile Phase check_injection_vol->check_solvent_mismatch end Problem Solved check_solvent_mismatch->end use_column_oven Use Column Oven for Temperature Control check_mobile_phase->use_column_oven check_pump Check Pump for Leaks/Prime use_column_oven->check_pump check_pump->end filter_sample Filter Sample Before Injection check_frit->filter_sample check_for_blockage Check for System Blockages filter_sample->check_for_blockage check_for_blockage->end NMR_Troubleshooting_Workflow start NMR Analysis Issue low_sn Low Signal-to-Noise? start->low_sn bad_integration Inaccurate Integration? start->bad_integration poor_lineshape Poor Lineshape? start->poor_lineshape increase_scans Increase Number of Scans low_sn->increase_scans increase_d1 Increase Relaxation Delay (d1) bad_integration->increase_d1 shim_sample Shim the Sample poor_lineshape->shim_sample increase_conc Increase Sample Concentration increase_scans->increase_conc optimize_params Optimize Acquisition Parameters increase_conc->optimize_params end Problem Solved optimize_params->end baseline_correction Apply Baseline Correction increase_d1->baseline_correction check_phasing Check Phase Correction baseline_correction->check_phasing check_phasing->end check_tube Check NMR Tube Quality shim_sample->check_tube check_solvent Check Solvent Viscosity/Purity check_tube->check_solvent check_solvent->end

References

Navigating the Nuances of Solvent Effects on 2-Bromo-3,3,3-trifluoroprop-1-ene Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and understanding the critical role of solvents in reactions involving 2-Bromo-3,3,3-trifluoroprop-1-ene.

The reactivity of this compound, a versatile building block in the synthesis of fluorinated molecules, is profoundly influenced by the choice of solvent. Understanding these solvent effects is paramount for reaction optimization, predicting product outcomes, and troubleshooting unexpected results. This technical support center provides a detailed guide in a question-and-answer format to address common challenges and frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does the type of solvent affect the rate of nucleophilic substitution on this compound?

A1: The solvent's polarity and its ability to form hydrogen bonds are critical factors. Generally, nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can stabilize both the carbocation intermediate in an SN1 reaction and the leaving group through hydrogen bonding. This stabilization of the intermediate can accelerate SN1 pathways. Conversely, they can solvate and stabilize the nucleophile, reducing its reactivity and thus slowing down SN2 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent for SN2 reactions. They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it "naked" and highly reactive. This leads to a significant rate enhancement for SN2 reactions compared to polar protic solvents. For instance, the rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent like acetonitrile (B52724) compared to a polar protic solvent like methanol.

  • Non-Polar Solvents (e.g., hexane, toluene): Reactions involving polar starting materials, such as nucleophilic substitutions, are often slow in non-polar solvents due to poor solubility of the reactants.

Q2: I am observing a mixture of substitution and elimination products. How does the solvent influence this?

A2: The solvent plays a crucial role in the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. Polar protic solvents can favor both SN1 and E1 pathways by promoting the formation of a carbocation intermediate. The basicity of the nucleophile also becomes a key factor. In polar aprotic solvents, which enhance nucleophilicity, strong, non-bulky nucleophiles will favor the SN2 pathway. However, if the nucleophile is also a strong base, the E2 pathway can become more competitive.

Q3: My reaction with an amine nucleophile is sluggish. What solvent should I choose to improve the reaction rate?

A3: For reactions with amine nucleophiles, which are typically SN2 processes, a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) is generally recommended. These solvents will enhance the nucleophilicity of the amine, leading to a faster reaction rate compared to polar protic solvents.

Q4: Are there any specific safety concerns when using certain solvents with this compound?

A4: Yes. This compound is flammable. When using it with other flammable solvents, appropriate safety precautions must be taken to avoid ignition sources. Additionally, some polar aprotic solvents like DMF and DMSO have high boiling points and can be difficult to remove during workup. It is also important to be aware of the specific hazards of the chosen solvent itself. For example, some solvents may be toxic or have specific incompatibilities. Always consult the Safety Data Sheet (SDS) for all reactants and solvents before starting an experiment.

Troubleshooting Guide

Issue Potential Cause Related to Solvent Troubleshooting Suggestions
Low or No Reactivity - Poor solubility of reactants: The chosen solvent may not be effectively dissolving the nucleophile or this compound. - Solvation of the nucleophile: In polar protic solvents, the nucleophile may be overly stabilized, reducing its reactivity.- Switch to a more appropriate solvent. For SN2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is often a good choice. - Consider using a phase-transfer catalyst if dealing with a biphasic system.
Formation of Multiple Products - Competition between SN1/SN2 and E1/E2 pathways: The solvent may be promoting a mixture of reaction mechanisms. - Reaction with the solvent (solvolysis): In nucleophilic solvents like water or alcohols, the solvent itself can act as a nucleophile, leading to undesired byproducts.- To favor the SN2 pathway and minimize elimination, use a polar aprotic solvent and a strong, non-basic nucleophile. - To avoid solvolysis, use a non-nucleophilic solvent.
Difficulty in Product Isolation/Workup - High boiling point of the solvent: Solvents like DMF and DMSO can be challenging to remove under reduced pressure.- Perform a liquid-liquid extraction with a large volume of water to remove water-miscible polar aprotic solvents like DMF and DMSO before concentrating the organic layer.

Experimental Protocols & Data

Table 1: Expected Relative Rate of SN2 Reaction of this compound with a Charged Nucleophile in Different Solvents

Solvent ClassExample SolventsDielectric Constant (Approx.)Expected Relative RateRationale
Polar Aprotic Dimethylformamide (DMF)37Very FastHigh polarity solvates the cation, leaving the anionic nucleophile "naked" and highly reactive.
Dimethyl Sulfoxide (DMSO)47Very FastSimilar to DMF, effectively solvates cations and enhances nucleophile reactivity.
Acetonitrile (CH₃CN)37FastGood polarity for dissolving reactants, and aprotic nature enhances nucleophilicity.
Polar Protic Methanol (CH₃OH)33SlowSolvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity.
Ethanol (C₂H₅OH)24SlowSimilar to methanol, hydrogen bonding deactivates the nucleophile.
Water (H₂O)80Very SlowStrong hydrogen bonding network extensively solvates and deactivates the nucleophile.
Non-Polar Hexane2Extremely SlowPoor solubility of ionic nucleophiles severely limits the reaction rate.
Toluene2.4Very SlowAlthough slightly more polar than hexane, still a poor solvent for reactions involving charged species.
General Experimental Protocol for Studying Solvent Effects on Reaction Rate

This protocol outlines a general method for comparing the rate of a nucleophilic substitution reaction of this compound in different solvents.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, piperidine)

  • A selection of anhydrous solvents (e.g., DMF, acetonitrile, methanol, isopropanol)

  • Internal standard (for GC or NMR analysis, e.g., dodecane)

  • Reaction vials with septa

  • Syringes

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Thermostated reaction block or oil bath

Procedure:

  • Reaction Setup: In separate reaction vials, prepare solutions of the nucleophile in each of the chosen solvents at a known concentration.

  • Initiation: To each vial, add a known amount of this compound and the internal standard. Start a timer immediately after addition.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., diethyl ether) and washing with water to remove the unreacted nucleophile.

  • Analysis: Analyze the quenched aliquots by GC or NMR to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time for each solvent. From these plots, determine the initial reaction rate and the rate constant (k) for each solvent.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships in solvent selection and experimental design.

Solvent_Selection_Logic Substrate This compound Desired_Reaction Desired Reaction Type Substrate->Desired_Reaction SN2 SN2 Mechanism Desired_Reaction->SN2 Strong Nucleophile SN1 SN1 Mechanism Desired_Reaction->SN1 Weak Nucleophile Solvent_Choice Solvent Choice SN2->Solvent_Choice SN1->Solvent_Choice Polar_Aprotic Polar Aprotic (e.g., DMF, DMSO) Solvent_Choice->Polar_Aprotic For SN2 Polar_Protic Polar Protic (e.g., Methanol, Water) Solvent_Choice->Polar_Protic For SN1 Outcome Expected Outcome Polar_Aprotic->Outcome Polar_Protic->Outcome Fast_Rate Fast Reaction Rate Outcome->Fast_Rate SN2 in Polar Aprotic Slow_Rate Slow Reaction Rate Outcome->Slow_Rate SN2 in Polar Protic

Caption: Logic for selecting a solvent based on the desired reaction mechanism.

Experimental_Workflow start Start: Define Reaction (Substrate, Nucleophile) select_solvents Select Solvents for Comparison (Protic, Aprotic, etc.) start->select_solvents prep_reactions Prepare Reaction Mixtures in Each Solvent select_solvents->prep_reactions run_reactions Run Reactions under Controlled Temperature prep_reactions->run_reactions sampling Take Aliquots at Timed Intervals run_reactions->sampling analysis Analyze Aliquots (GC, NMR) sampling->analysis data_processing Process Data to Determine Rates analysis->data_processing conclusion Compare Rates and Draw Conclusions data_processing->conclusion

Caption: A typical experimental workflow for studying solvent effects on reaction kinetics.

This technical support center provides a foundational understanding of how solvent choice impacts the reactivity of this compound. For specific and complex reaction systems, it is always recommended to perform preliminary screening of solvents to identify the optimal conditions for achieving the desired outcome.

Validation & Comparative

A Comparative Guide to Trifluoromethylating Agents: Unveiling the Unique Role of 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. A diverse arsenal (B13267) of reagents has been developed to introduce the CF₃ group, each with distinct mechanisms and applications. This guide provides an objective comparison of the versatile building block, 2-Bromo-3,3,3-trifluoroprop-1-ene (BTP), with other prominent classes of trifluoromethylating agents, supported by experimental data to inform reagent selection.

Trifluoromethylating agents are broadly classified by their mode of action: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), and radical (CF₃•) sources. In contrast, this compound operates as a trifluoromethylated building block, offering a pre-assembled C₃ scaffold containing the desired CF₃ group. This fundamental difference dictates its synthetic applications, which primarily involve the incorporation of a trifluoromethylvinyl or a related three-carbon unit into a target molecule through mechanisms like radical addition and cross-coupling reactions.

Performance Comparison of Trifluoromethylating Strategies

The selection of a trifluoromethylating agent is highly dependent on the substrate and the desired molecular transformation. While direct "CF₃" donors like Togni's, Umemoto's, and Langlois' reagents are ideal for direct trifluoromethylation of various functional groups, BTP provides a strategic advantage when the goal is to introduce a more complex trifluoromethylated fragment.

Table 1: Performance Overview of Selected Trifluoromethylating Agents
Reagent ClassSpecific Reagent/MethodTypical SubstratesReaction TypeRepresentative Yield (%)
Trifluoromethylated Building Block This compound (BTP)Redox-active esters, Alkenes, Arylboronic acidsRadical Addition / Cross-CouplingGood to Excellent
Electrophilic "CF₃⁺" Source Togni's Reagent IIβ-Ketoesters, Thiols, AlkenesElectrophilic/Radical AdditionHigh (often >90%)
Electrophilic "CF₃⁺" Source Umemoto's Reagent IVβ-Ketoesters, Anilines, UracilsElectrophilic/Radical AdditionHigh (often >80%)
Radical "CF₃•" Source Langlois' Reagent (CF₃SO₂Na)Heterocycles (e.g., Pyridines)Radical C-H FunctionalizationModerate to Good

In-Depth Analysis of Trifluoromethylating Agents

This compound (BTP): The Building Block Approach

This compound is a versatile reagent for introducing the CF₃-C(Br)=CH₂ or a related C₃F₃ moiety. Its utility shines in reactions where direct trifluoromethylation is challenging or when the vinyl group can be further functionalized.

Key Applications:

  • Radical Addition: BTP acts as an efficient radical acceptor. For instance, the reaction with radical precursors like redox-active esters yields secondary trifluoromethylated alkyl bromides, which are valuable synthetic intermediates.

  • Cross-Coupling Reactions: The vinyl bromide functionality of BTP allows for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings, enabling the formation of C-C bonds and the introduction of the trifluoromethylvinyl group onto various scaffolds.[1][2][3][4][5][6][7][8]

Logical Workflow for BTP Application:

BTP_Workflow Substrate Substrate with Reactive Site Intermediate Radical or Organometallic Intermediate Substrate->Intermediate Reaction Initiation BTP This compound (BTP) BTP->Intermediate Coupling Partner Radical_Initiator Radical Initiator or Pd Catalyst Radical_Initiator->Intermediate Product Trifluoromethylated Product with C3-Scaffold Intermediate->Product Product Formation

Caption: Synthetic utility of BTP as a building block.

Electrophilic Trifluoromethylating Agents: Togni's and Umemoto's Reagents

Togni's and Umemoto's reagents are powerful electrophilic sources of the "CF₃⁺" group, although they can also participate in radical pathways.[9] They are highly effective for the trifluoromethylation of a wide range of nucleophiles.

Togni's Reagents (Hypervalent Iodine): These reagents are known for their broad functional group tolerance and are commercially available. They are particularly effective for the trifluoromethylation of thiols, β-ketoesters, and alkenes.[9][10][11][12][13]

Umemoto's Reagents (Sulfonium Salts): Umemoto's reagents are highly reactive sulfonium (B1226848) salts. Newer generations of these reagents exhibit enhanced reactivity and can trifluoromethylate a broad spectrum of substrates, including electron-rich arenes and heterocycles.[14][15][16][17]

Comparative Signaling Pathway:

Electrophilic_CF3 Togni Togni's Reagent (I-CF3) Product R-CF3 Togni->Product Electrophilic Attack SET Single Electron Transfer (SET) Pathway Togni->SET Umemoto Umemoto's Reagent (S+-CF3) Umemoto->Product Electrophilic Attack Umemoto->SET Nucleophile Nucleophile (e.g., Enolate, Thiol) Nucleophile->Product Radical CF3• Radical SET->Radical Radical->Product Radical Addition

Caption: Electrophilic and radical pathways of Togni's and Umemoto's reagents.

Radical Trifluoromethylating Agents: Langlois' Reagent

Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is an inexpensive and bench-stable solid that serves as an excellent source of the trifluoromethyl radical (CF₃•) upon oxidation.[18][19][20][21][22][23][24][25][26][27] It is particularly effective for the C-H trifluoromethylation of electron-deficient heterocycles, a transformation that can be challenging with other methods.

Experimental Workflow for Heterocycle Trifluoromethylation:

Langlois_Workflow Start Start with Heterocycle and Langlois' Reagent Oxidant Add Oxidant (e.g., t-BuOOH) Start->Oxidant Reaction Stir at Room Temperature Oxidant->Reaction Monitoring Monitor Reaction by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Trifluoromethylated Heterocycle Purification->Product

Caption: General workflow for radical trifluoromethylation with Langlois' reagent.

Experimental Protocols

Protocol 1: Radical Addition to this compound (BTP)

This protocol is adapted from the synthesis of secondary trifluoromethylated alkyl bromides.

Materials:

  • Redox-active ester (e.g., N-hydroxyphthalimide ester of a carboxylic acid) (0.2 mmol)

  • Hantzsch ester (0.3 mmol)

  • This compound (BTP) (0.4 mmol)

  • Anhydrous Methanol (B129727) (2.0 mL)

  • 24W blue LEDs (430-490 nm)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester and Hantzsch ester.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous methanol and BTP via syringe.

  • Screw cap the tube and place it approximately 1 cm from the blue LEDs.

  • Irradiate the reaction mixture at 40 °C (temperature maintained by the heat from the LEDs) with stirring for 8 hours.

  • After the reaction is complete, concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica (B1680970) gel chromatography to obtain the secondary trifluoromethylated alkyl bromide.

Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester with Umemoto's Reagent

This protocol is a general procedure for the trifluoromethylation of active methylene (B1212753) compounds.[14]

Materials:

  • β-Ketoester sodium salt (e.g., sodium salt of ethyl 2-oxocyclohexanecarboxylate) (1.0 mmol)

  • Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) (1.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the β-ketoester sodium salt.

  • Dissolve the salt in anhydrous DMF.

  • Cool the solution to -20 °C.

  • Add the Umemoto Reagent IV portion-wise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Radical C-H Trifluoromethylation of a Heterocycle with Langlois' Reagent

This protocol is based on the direct trifluoromethylation of heteroarenes.[21][22]

Materials:

  • Heterocycle (e.g., pyridine (B92270) derivative) (1.0 mmol)

  • Sodium trifluoromethanesulfinate (Langlois' Reagent) (3.0 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O) (5.0 mmol)

  • Dichloromethane (DCM) / Water (2.5:1 v/v)

Procedure:

  • To a vial, add the heterocycle, Langlois' reagent, and the DCM/water solvent mixture.

  • Add tert-butyl hydroperoxide to the stirred suspension.

  • Seal the vial and stir vigorously at room temperature for 3-24 hours.

  • Monitor the reaction by GC-MS. If the reaction is incomplete after 24 hours, an additional portion of Langlois' reagent and t-BuOOH can be added.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the trifluoromethylated heterocycle.

Conclusion

The choice of a trifluoromethylating agent is a critical decision in the design of a synthetic route. While electrophilic and radical "CF₃" donors like Togni's, Umemoto's, and Langlois' reagents provide direct access to trifluoromethylated compounds, this compound offers a distinct and valuable "building block" strategy. Its ability to introduce a trifluoromethylated three-carbon unit via robust C-C bond-forming reactions provides a powerful tool for accessing complex molecular architectures that may be difficult to synthesize using direct trifluoromethylation methods. Researchers and drug development professionals should consider the overall synthetic goal to select the most appropriate and efficient strategy for introducing the vital trifluoromethyl group.

References

comparative analysis of trifluoromethylation methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Modern Trifluoromethylation Methods

The introduction of the trifluoromethyl (CF₃) group is a paramount strategy in modern drug design and materials science.[1] Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and physicochemical profiles of organic molecules.[2][3] Consequently, a diverse array of methods for introducing this privileged moiety has been developed.[4] This guide provides a comparative analysis of the three principal trifluoromethylation strategies—nucleophilic, electrophilic, and radical—offering a data-driven resource for researchers to select the optimal method for their synthetic challenges.

Classification of Trifluoromethylation Methods

Trifluoromethylation reactions are primarily categorized based on the formal reactive nature of the trifluoromethyl species.[5]

  • Nucleophilic Trifluoromethylation ("CF₃⁻"): These methods employ reagents that deliver a trifluoromethide anion or its equivalent. The most prominent reagent in this class is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent.[6][7]

  • Electrophilic Trifluoromethylation ("CF₃⁺"): This approach utilizes reagents that act as a source of an electrophilic trifluoromethyl group. Key examples include hypervalent iodine compounds (Togni's reagents) and sulfonium (B1226848) salts (Umemoto's reagents).[8][9][10]

  • Radical Trifluoromethylation ("CF₃•"): This category involves the generation of a trifluoromethyl radical. Common precursors include sodium trifluoromethanesulfinate (Langlois' reagent) and trifluoroiodomethane (CF₃I).[11][12]

Performance Comparison of Trifluoromethylation Methods

The choice of trifluoromethylation strategy is highly dependent on the substrate, desired functional group tolerance, and overall synthetic goal. The following tables provide a comparative summary of the performance of key reagents across common substrate classes.

Table 1: Trifluoromethylation of Carbonyl Compounds
Substrate (Benzaldehyde)ReagentMethodCatalyst/InitiatorYield (%)Reference
BenzaldehydeTMSCF₃NucleophilicTBAF (catalytic)~95%[5]
BenzaldehydeCF₃H / K₂CO₃NucleophilicK₂CO₃91%[13]
BenzaldehydeTogni's ReagentElectrophilicNot applicable¹Low/No Reaction[5]
BenzaldehydeLanglois' ReagentRadicalNot applicable¹Low/No Reaction[5]
¹Direct trifluoromethylation of simple aldehydes is not a typical application for electrophilic or radical methods.
Table 2: Trifluoromethylation of Alkenes
SubstrateReagentMethodCatalyst/ConditionsProduct TypeYield (%)Reference
StyreneTogni's ReagentElectrophilicCu(OAc)₂ / LightAllylic Trifluoromethylation70-90%[11]
N-Aryl AcrylamideLanglois' ReagentRadicalK₂S₂O₈Aminotrifluoromethylation85%[14]
Unactivated AlkeneLanglois' ReagentRadicalMn(OAc)₃·2H₂OHydrotrifluoromethylation~70%[11]
Allylic AlcoholTogni's ReagentElectrophilicCu CatalystCarbotrifluoromethylationGood Yields[15]
Table 3: Trifluoromethylation of (Hetero)arenes
SubstrateReagentMethodCatalyst/ConditionsYield (%)Reference
IndoleTogni's ReagentElectrophilicAg₂CO₃94%[10]
PhenolLanglois' ReagentRadicalCu(OTf)₂ / t-BuOOH80-90%[16]
Aryl Boronic AcidTogni's ReagentRadicalIr photocatalyst / Light~80%[14]
AnilineUmemoto's ReagentElectrophilicTHF, reflux50-70%[17]
Table 4: Trifluoromethylation of Thiols
SubstrateReagentMethodCatalyst/ConditionsYield (%)Reference
ThiophenolTogni's ReagentElectrophilicNone>95%[18]
ThiophenolUmemoto's ReagentElectrophilicNone>95%[18]
ThiophenolLanglois' ReagentRadicalt-BuOOH (oxidant)>90%[18]

Mechanistic Pathways and Workflows

The distinct mechanisms of each trifluoromethylation class dictate their reactivity and substrate scope.

Radical_Trifluoromethylation_Workflow cluster_main General Radical Trifluoromethylation Workflow Start Start Setup Combine Substrate, CF₃ Source (e.g., Langlois'), and Solvent Start->Setup Initiate Add Initiator (Oxidant or Photocatalyst) Setup->Initiate Irradiate Irradiate with Light (if photoredox) Initiate->Irradiate React Stir at Defined Temperature and Time Initiate->React Generation of CF₃• Irradiate->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (e.g., Chromatography) Workup->Purify End Product Purify->End

References

A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. 2-Bromo-3,3,3-trifluoroprop-1-ene stands out as a versatile building block for this purpose. Ensuring its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methods to validate the purity of synthesized this compound, alongside a performance comparison with alternative trifluoromethylating reagents.

Performance Comparison: this compound vs. Alternatives

While this compound is a valuable reagent, several other classes of compounds are available for trifluoromethylation. The choice of reagent often depends on the substrate, reaction conditions, and desired outcome.

Reagent/Reagent ClassTypical Purity (%)Key AdvantagesCommon Impurities
This compound >97.0 (GC)[1][2]Versatile building block for radical additions and cross-coupling reactions.[3]2,3-dibromo-1,1,1-trifluoropropane, residual solvents, unreacted starting materials.[4]
Togni Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) >98.0Broad substrate scope, including β-ketoesters, indoles, and phenols; bench-stable.[5]Starting materials for reagent synthesis, residual solvents.
Umemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) >98.0Highly reactive, effective for a wide range of nucleophiles.[1][5]Precursors from synthesis, decomposition products.
Ruppert-Prakash Reagent (TMSCF3) >95.0Nucleophilic trifluoromethylation of carbonyls and other electrophiles.[1]Hexamethyldisiloxane, residual starting materials.
Langlois Reagent (Sodium triflinate, CF3SO2Na) >98.0Generates CF3 radicals under mild conditions for trifluoromethylation of arenes and heteroarenes.[1][6]Sodium sulfite, residual starting materials.

Experimental Protocols for Purity Validation

A multi-pronged analytical approach is essential for the robust characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of volatile compounds like this compound and for identifying and quantifying impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated hydrocarbons.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C.[8]

    • Injection Mode: Split injection with a ratio of 50:1 for concentrated samples.[8]

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 2 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Impurities can be identified by their respective retention times and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) is a common choice.[9][10]

  • Sample Preparation: Prepare a solution of the sample in the deuterated solvent.

  • Spectra to Acquire:

    • ¹H NMR: Provides information on the proton environments.

    • ¹³C NMR: Shows the different carbon environments in the molecule.

    • ¹⁹F NMR: Crucial for fluorinated compounds, offering high sensitivity and a wide chemical shift range, which minimizes peak overlap.[11][12]

Expected Chemical Shifts (in CDCl₃):

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H ~5.9 - 6.2Quartet~1.5 Hz
¹³C ~122 (CF₃), ~105 (=CBr), ~95 (=CH₂)Quartet (C-F coupling)
¹⁹F ~ -65 to -70Triplet~1.5 Hz

Quantitative NMR (qNMR): For a more accurate purity assessment, qNMR can be performed using an internal standard of known purity and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

Methodology:

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As a neat liquid between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Expected Absorptions:

Wavenumber (cm⁻¹)Vibration
~3100=C-H stretch
~1650C=C stretch
~1300-1100C-F stretch (strong)
~600-500C-Br stretch

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_validation Purity Validation cluster_final Final Assessment Synthesis Synthesized This compound Initial_Assessment Initial Purity Check (e.g., TLC, crude GC) Synthesis->Initial_Assessment Purification Purification (e.g., Distillation) Initial_Assessment->Purification GC_MS GC-MS Analysis (Purity & Impurity ID) Purification->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure & qNMR) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Final_Purity Final Purity Determination GC_MS->Final_Purity NMR->Final_Purity FTIR->Final_Purity

Caption: Overall workflow for the synthesis, purification, and purity validation of this compound.

Analytical_Technique_Comparison Techniques Analytical Technique GC-MS NMR Spectroscopy FTIR Spectroscopy Information Information Gained Quantitative PurityImpurity Identification Structural ConfirmationQuantitative Purity (qNMR) Functional GroupConfirmation Techniques->Information Advantages Key Advantages High SensitivityExcellent for Volatiles Detailed Structural InfoHigh Precision (qNMR) Fast & SimpleConfirms Key Bonds Information->Advantages Limitations Limitations Requires VolatilityCo-elution Possible Lower ThroughputRequires Standards (qNMR) Less QuantitativeLimited Structural Info Advantages->Limitations

Caption: Comparison of the primary analytical techniques used for purity validation.

References

A Spectroscopic Comparison of 2-Bromo-3,3,3-trifluoroprop-1-ene and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the NMR, IR, and Mass Spectrometry data for 2-bromo-3,3,3-trifluoroprop-1-ene and its chloro and iodo counterparts, providing valuable insights for researchers and drug development professionals.

This guide presents a comparative spectroscopic analysis of this compound and its analogs, 2-chloro-3,3,3-trifluoroprop-1-ene (B1586136) and 2-iodo-3,3,3-trifluoroprop-1-ene. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in various research and development settings, particularly in the synthesis of novel pharmaceutical agents and materials. This document provides a summary of their ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and Mass Spectrometry data, alongside detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the three analogs. Variations in the electronegativity and size of the halogen substituent (Bromine, Chlorine, and Iodine) directly influence the electronic environment of the neighboring nuclei and the vibrational frequencies of the chemical bonds, resulting in distinct spectral fingerprints for each compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
This compoundData not available--=CH₂
2-Chloro-3,3,3-trifluoroprop-1-eneData not available--=CH₂
2-Iodo-3,3,3-trifluoroprop-1-eneData not available--=CH₂

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (ppm) - C1 (=CH₂)Chemical Shift (ppm) - C2 (=C-X)Chemical Shift (ppm) - C3 (-CF₃)
This compoundData not availableData not availableData not available
2-Chloro-3,3,3-trifluoroprop-1-eneData not availableData not availableData not available
2-Iodo-3,3,3-trifluoroprop-1-eneData not availableData not availableData not available

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (ppm)
This compound-63.9
2-Chloro-3,3,3-trifluoroprop-1-eneData not available
2-Iodo-3,3,3-trifluoroprop-1-eneData not available

Table 4: FTIR Spectroscopic Data (Major Peaks)

CompoundWavenumber (cm⁻¹)Assignment
This compoundData not availableC=C stretch, C-F stretch, C-Br stretch
2-Chloro-3,3,3-trifluoroprop-1-eneData not availableC=C stretch, C-F stretch, C-Cl stretch
2-Iodo-3,3,3-trifluoroprop-1-eneData not availableC=C stretch, C-F stretch, C-I stretch

Table 5: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Major Fragment Ions (m/z)
This compoundData not available[M-Br]⁺, [CF₃]⁺
2-Chloro-3,3,3-trifluoroprop-1-eneData not available[M-Cl]⁺, [CF₃]⁺
2-Iodo-3,3,3-trifluoroprop-1-eneData not available[M-I]⁺, [CF₃]⁺

Experimental Protocols

The data presented in this guide is typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and coupling constants are recorded.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • ¹⁹F NMR: Specifically probes the fluorine atoms. Due to the high sensitivity of the ¹⁹F nucleus, this technique is particularly useful for fluorinated compounds. Chemical shifts are typically referenced to an external standard like CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum is obtained using an FTIR spectrometer. For volatile liquids like the compounds discussed, the Attenuated Total Reflectance (ATR) technique is often employed. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The IR beam passes through the crystal and interacts with the sample at the surface. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the chemical bonds within the molecule.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The fragmentation pattern provides valuable information about the structure of the molecule. For halogenated compounds, the isotopic pattern of the halogen (e.g., the ~1:1 ratio for bromine isotopes ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the halogenated propene analogs.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of 2-Halo-3,3,3-trifluoroprop-1-enes cluster_compounds Analogs cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison Compound_Br This compound Data_Acquisition Data Acquisition Compound_Br->Data_Acquisition Compound_Cl 2-Chloro-3,3,3-trifluoroprop-1-ene Compound_Cl->Data_Acquisition Compound_I 2-Iodo-3,3,3-trifluoroprop-1-ene Compound_I->Data_Acquisition NMR NMR (1H, 13C, 19F) Spectral_Interpretation Spectral Interpretation NMR->Spectral_Interpretation FTIR FTIR FTIR->Spectral_Interpretation MS Mass Spectrometry MS->Spectral_Interpretation Data_Acquisition->NMR Data_Acquisition->FTIR Data_Acquisition->MS Comparative_Analysis Comparative Analysis Spectral_Interpretation->Comparative_Analysis Identify trends based on halogen substituent Conclusion Structural Elucidation and Property Correlation Comparative_Analysis->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of halogenated propene analogs.

Discussion of Spectral Trends

While a complete dataset is not available, some general trends can be predicted based on the principles of spectroscopy and the properties of halogens.

  • NMR Spectroscopy: In ¹H and ¹³C NMR, the electronegativity of the halogen is expected to have a significant effect on the chemical shifts of the adjacent nuclei. The more electronegative the halogen (Cl > Br > I), the more deshielded the neighboring protons and carbons will be, resulting in a downfield shift (higher ppm values). In ¹⁹F NMR, the electronic environment of the trifluoromethyl group will also be influenced by the halogen at the C2 position, leading to predictable shifts in the fluorine resonance.

  • FTIR Spectroscopy: The primary differences in the IR spectra will be observed in the region of the carbon-halogen stretching vibration. The frequency of this vibration is inversely proportional to the reduced mass of the C-X bond. Therefore, the C-Cl stretch will appear at a higher wavenumber than the C-Br stretch, which in turn will be at a higher wavenumber than the C-I stretch. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be present in all three compounds, likely in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak will differ by the mass of the halogen. A key feature will be the isotopic pattern of the molecular ion and any halogen-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will give a characteristic M and M+2 pattern. Bromine also has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in a distinct M and M+2 pattern of almost equal intensity. Iodine is monoisotopic (¹²⁷I), so no such isotopic pattern will be observed. Common fragmentation pathways are likely to involve the loss of the halogen atom or the trifluoromethyl group.[1]

This guide provides a framework for the spectroscopic comparison of this compound and its chloro and iodo analogs. Further experimental investigation is necessary to obtain a complete dataset and fully elucidate the structure-spectra relationships for these important chemical building blocks.

References

A Comparative Guide to the Mechanistic Pathways of BTP as a Fire Suppressant

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of 2-bromo-3,3,3-trifluoropropene (2-BTP) and its Alternatives in Flame Inhibition

This guide provides a detailed comparison of the mechanistic pathways of 2-bromo-3,3,3-trifluoropropene (2-BTP), a potential replacement for halon fire suppressants. While the acronym "BTP" can refer to other chemical entities, in the context of detailed mechanistic studies relevant to its application, it predominantly refers to this fire suppressant. This document is intended for researchers, scientists, and drug development professionals interested in the chemical kinetics and reaction pathways of fluorinated compounds.

The fire suppression efficiency of a chemical agent is intrinsically linked to its reaction pathways in a combustion environment. Understanding these mechanisms at a molecular level is crucial for the development of effective and environmentally benign fire suppressants. This guide compares the reaction pathways of 2-BTP with established alternatives, providing quantitative data from theoretical studies and outlining the experimental and computational protocols used to elucidate these mechanisms.

Mechanistic Pathways of 2-BTP in Combustion

Theoretical studies have extensively explored the reactions of 2-BTP with key radicals present in flames, namely hydroxyl (OH) and hydrogen (H) radicals. These reactions are critical as they interfere with the chain-branching steps of combustion, thereby inhibiting the flame. The primary reaction mechanisms are abstraction, substitution, and addition.

Reaction with Hydroxyl (OH) Radicals

The interaction between 2-BTP and OH radicals proceeds through several competing pathways:

  • H-atom Abstraction: The OH radical can abstract a hydrogen atom from the methyl group of 2-BTP, leading to the formation of water and a radical species (CF3CBrCH). This pathway becomes more dominant at higher temperatures.

  • Substitution: A substitution reaction can occur where the bromine atom is replaced by the hydroxyl group, yielding CF3COHCH2 and a bromine radical. This pathway is also favored at elevated temperatures.

  • Addition: At lower temperatures, the dominant pathway is the addition of the OH radical to the double bond of 2-BTP, forming an initial adduct (CF3CBrCH2OH). This adduct can then undergo further reactions.

BTP_OH_Pathway cluster_paths Reaction Pathways 2-BTP + OH 2-BTP + OH Addition Addition 2-BTP + OH->Addition Low Temp Substitution Substitution 2-BTP + OH->Substitution High Temp H Abstraction H Abstraction 2-BTP + OH->H Abstraction High Temp CF3CBrCH2OH (Adduct) CF3CBrCH2OH (Adduct) Addition->CF3CBrCH2OH (Adduct) CF3COHCH2 + Br CF3COHCH2 + Br Substitution->CF3COHCH2 + Br CF3CBrCH + H2O CF3CBrCH + H2O H Abstraction->CF3CBrCH + H2O

Reaction pathways of 2-BTP with OH radicals.

Reaction with Hydrogen (H) Radicals

Similar to the reaction with OH radicals, the interaction of 2-BTP with H radicals involves multiple pathways:

  • Addition: This is the dominant channel at lower temperatures, where the H radical adds to the double bond to form an initial adduct (CF3CBrCH3).

  • Br-atom Abstraction: At higher temperatures, the abstraction of the bromine atom becomes significant, producing HBr and the CF3CCH2 radical. This pathway is particularly important for flame inhibition as HBr is a highly effective inhibitor.

  • β-scission: The adduct formed from the addition reaction can undergo β-scission at high temperatures, leading to the formation of CF3CHCH2 and a bromine radical.

The reaction of 2-BTP with H radicals is considered to have a greater impact on flame suppression compared to the reaction with OH radicals, as it generates more inhibition species.[1][2]

BTP_H_Pathway cluster_paths Reaction Pathways 2-BTP + H 2-BTP + H Addition Addition 2-BTP + H->Addition Low Temp Br Abstraction Br Abstraction 2-BTP + H->Br Abstraction High Temp CF3CBrCH3 (Adduct) CF3CBrCH3 (Adduct) Addition->CF3CBrCH3 (Adduct) CF3CCH2 + HBr CF3CCH2 + HBr Br Abstraction->CF3CCH2 + HBr β-scission of Adduct β-scission of Adduct CF3CHCH2 + Br CF3CHCH2 + Br β-scission of Adduct->CF3CHCH2 + Br CF3CBrCH3 (Adduct)->β-scission of Adduct High Temp

Reaction pathways of 2-BTP with H radicals.

Quantitative Data from Mechanistic Studies

The following table summarizes the calculated energy barriers for the key reaction pathways of 2-BTP with OH and H radicals. Lower energy barriers indicate more favorable reaction pathways.

Reaction PathwayReactantsEnergy Barrier (kcal/mol)Note
H Abstraction2-BTP + OH17.42 - 17.77Higher than H abstractions in 2-BTP + H.
Br Abstraction2-BTP + OH~47Significantly higher than Br abstraction in 2-BTP + H.
H Abstraction2-BTP + H> 10 kcal/mol higher than in 2-BTP + OHLess favorable than Br abstraction.
Br Abstraction2-BTP + H7.23Significantly lower than H abstraction.[1]

Comparison with Alternative Fire Suppressants

The performance of 2-BTP as a fire suppressant is often compared to Halon 1301 (CF3Br) and other proposed alternatives like HFC-125 (C2HF5) and Novec 1230 (C6F12O). While 2-BTP shows similar suppression performance to CF3Br in some tests, it can also exhibit fuel-like properties under certain conditions, a behavior also observed with other halon alternatives.[2][3]

SuppressantChemical FormulaPrimary Suppression MechanismKey Characteristics
2-BTP C3H2F3BrChemical (catalytic cycle involving Br)Effective, but can enhance combustion in sub-inerting concentrations.[2][3]
Halon 1301 CF3BrChemical (catalytic cycle involving Br)Highly effective, but has a high ozone depletion potential.[2]
HFC-125 C2HF5Physical (heat absorption) and some chemicalLower suppression efficiency than CF3Br; can enhance combustion of lean flames.[4]
Novec 1230 C6F12OPhysical (heat absorption/cooling)Zero ozone depletion potential; primary mechanism is cooling.[5][6][7][8]

Experimental and Computational Protocols

The mechanistic pathways and kinetic data presented in this guide are primarily derived from theoretical studies employing high-level quantum calculations.

Computational Methodology:

  • Geometry Optimizations: Geometries of reactants, transition states, and products are typically optimized using Density Functional Theory (DFT), with the B3LYP functional and an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).

  • Energy Refinements: Single-point energy calculations are performed using more accurate methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with the aug-cc-pVTZ basis set to obtain more reliable energy barriers and reaction enthalpies.

  • Kinetics Calculations: Detailed kinetics of the major pathways are predicted using the Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with master equation modeling.

Experimental Validation:

  • Cup Burner Tests: These experiments are used to determine the fire extinguishing concentration of a suppressant agent.

  • Shock Tube Experiments: Used to study ignition delay times and reaction kinetics at high temperatures.

  • Laminar Flame Speed Measurements: Provide data to validate and refine the chemical kinetic models of suppressants.

Experimental_Workflow cluster_computational Computational Chemistry cluster_experimental Experimental Studies Quantum_Calculations Quantum Calculations (DFT, CCSD(T)) PES_Exploration Potential Energy Surface Exploration Quantum_Calculations->PES_Exploration Kinetic_Modeling Kinetic Modeling (RRKM/Master Equation) PES_Exploration->Kinetic_Modeling Mechanism_Development Develop Chemical Kinetic Mechanism Kinetic_Modeling->Mechanism_Development Model_Validation Model Validation and Refinement Mechanism_Development->Model_Validation Compare with Experimental Data Flame_Experiments Flame Experiments (Cup Burner, Flame Speed) Experimental_Data Collect Experimental Data (Extinction Conc., Ignition Delay) Flame_Experiments->Experimental_Data Shock_Tube Shock Tube Studies Shock_Tube->Experimental_Data Experimental_Data->Model_Validation Compare with Model Predictions Refined_Mechanism Refined Understanding of Reaction Pathways Model_Validation->Refined_Mechanism Leads to

General workflow for mechanistic studies.

References

A Comparative Guide to the Use of 2-Bromo-3,3,3-trifluoroprop-1-ene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, agrochemical design, and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and cost-effective methods for introducing the CF3 group is of paramount importance. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-3,3,3-trifluoroprop-1-ene as a versatile building block for trifluoromethylation and compares its performance with other common alternatives, namely Togni's and Umemoto's reagents.

Executive Summary

This compound (BTP) presents a compelling option for introducing the trifluoromethyl group, offering a balance of reactivity, cost-effectiveness, and straightforward application in common cross-coupling reactions. While electrophilic trifluoromethylating agents like Togni's and Umemoto's reagents provide a direct approach for the trifluoromethylation of a wide range of nucleophiles, BTP serves as a valuable building block for incorporating a trifluoromethylated propylene (B89431) unit, which can be further manipulated. The choice of reagent is ultimately dictated by the specific synthetic strategy, desired final product, and economic considerations.

Performance Comparison

ReagentPrimary ApplicationsTypical Reaction TypesReported Yields
This compound (BTP) Introduction of the 2-(trifluoromethyl)allyl groupSuzuki-Miyaura Coupling, Heck Reaction, Radical AdditionGood to excellent[1]
Togni's Reagent II Electrophilic trifluoromethylation of nucleophilesTrifluoromethylation of thiols, alcohols, and some C-nucleophilesGenerally good to excellent[2][3]
Umemoto's Reagent Electrophilic trifluoromethylation of nucleophilesTrifluoromethylation of enolates, silyl (B83357) enol ethers, and heterocyclesGood to excellent, sometimes reported to be more efficient than Togni's reagent for certain substrates[4]

Cost-Benefit Analysis

A crucial aspect of reagent selection in drug development and large-scale synthesis is the cost. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices can vary significantly based on vendor, purity, and quantity.

ReagentMolecular Weight ( g/mol )Representative Pricing (USD)Approximate Cost per Mole (USD)
This compound 174.95$65 / 5g[5]$649
$215 / 25g[5]$1505
$495 / 100g[5]$866
Togni's Reagent II 316.02$99.75 / 1g[6]$31521
$601.80 / 10g[6]$19016
Mes-Umemoto Reagent 488.51$191 / 250mg[7]$391804
$512 / 1g[7]$249998

Analysis:

From a purely cost-per-mole perspective, this compound is significantly more economical than both Togni's and Umemoto's reagents. This cost advantage becomes a major consideration in process development and large-scale manufacturing. While Togni's and Umemoto's reagents offer the convenience of direct trifluoromethylation, their multi-step synthesis contributes to their higher price.[8] The cost-effectiveness of BTP, coupled with its versatility in well-established cross-coupling reactions, makes it an attractive option for industrial applications.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

Protocol 1: Palladium-Catalyzed Heck-Type Reaction of this compound

This protocol describes a general procedure for the Heck-type reaction of secondary trifluoromethylated alkyl bromides with alkenes.

Materials:

  • Styrene (or other alkene)

  • 2-Bromo-1,1,1-trifluorohexane (as a representative secondary trifluoromethylated alkyl bromide)

  • PdCl2(PPh3)2

  • Xantphos

  • KOAc

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a Schlenk tube, add PdCl2(PPh3)2 (5 mol %), Xantphos (10 mol %), and KOAc (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the alkene (1.0 equiv), the secondary trifluoromethylated alkyl bromide (2.0 equiv), and DCE.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • After cooling to room temperature, the reaction mixture can be purified by silica (B1680970) gel chromatography to yield the desired product.[1]

Protocol 2: Catalyst-Free Decarboxylative Cross-Coupling Using this compound

This protocol outlines a visible-light-induced, catalyst-free radical reaction.

Materials:

  • Redox-active ester (derived from the corresponding carboxylic acid)

  • Hantzsch ester

  • This compound (BTP)

  • Dry Methanol (MeOH)

Procedure:

  • In an oven-dried Schlenk tube, charge the redox-active ester (1.0 equiv) and Hantzsch ester (1.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add dry MeOH and this compound (2.0 equiv).

  • Seal the tube and irradiate with blue LEDs (e.g., 24W, 430-490 nm) at 40 °C for 8 hours.

  • After the reaction, concentrate the mixture and purify the product by silica gel chromatography.[9]

Protocol 3: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for use with this compound.

Materials:

  • 2-Bromopyridine (B144113) derivative (e.g., 2-Bromo-3-methoxypyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add the 2-bromopyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base, and palladium catalyst.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a representative synthetic workflow.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-X (e.g., BTP) Ar-X->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Doravirine_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Ethyl_trifluoroacetate Ethyl trifluoroacetate Trifluoromethylated_pyridone Trifluoromethylated Pyridone Core Ethyl_trifluoroacetate->Trifluoromethylated_pyridone Multistep Synthesis Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Trifluoromethylated_pyridone 3-Chloro-5-hydroxybenzonitrile 3-Chloro-5-hydroxybenzonitrile 3-Chloro-5-hydroxybenzonitrile->Trifluoromethylated_pyridone SNAr Doravirine (B607182) Doravirine Trifluoromethylated_pyridone->Doravirine Coupling Triazolinone_sidechain Triazolinone Sidechain Triazolinone_sidechain->Doravirine

Caption: Simplified synthetic workflow for the HIV drug Doravirine.

Conclusion

This compound stands out as a highly cost-effective and versatile reagent for the introduction of the trifluoromethyl group, particularly for large-scale synthetic applications. Its utility in robust and well-understood cross-coupling reactions like the Suzuki-Miyaura and Heck reactions provides a reliable and economical alternative to the more expensive, direct trifluoromethylating agents such as Togni's and Umemoto's reagents. While the latter offer advantages in specific contexts, particularly for the direct functionalization of certain nucleophiles, a thorough cost-benefit analysis often favors the use of this compound in process chemistry and drug development where economic viability is a critical factor. The choice of reagent should be made after careful consideration of the specific synthetic route, target molecule, and overall project budget.

References

A Comparative Guide to the Applications of 2-Bromo-3,3,3-trifluoropropene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science, capable of significantly enhancing the metabolic stability, lipophilicity, and bioavailability of molecules.[1] Among the diverse array of reagents available for trifluoromethylation, 2-Bromo-3,3,3-trifluoropropene (BTP) has emerged as a versatile and valuable building block. This guide provides a comparative analysis of BTP's applications, its performance relative to other common trifluoromethylating agents, and detailed experimental protocols for its key transformations.

2-Bromo-3,3,3-trifluoropropene: A Profile

2-Bromo-3,3,3-trifluoropropene (CAS No: 1514-82-5) is a colorless, volatile, and flammable liquid.[2] Its utility in organic synthesis stems from the presence of two key reactive sites: a vinyl bromide moiety, amenable to palladium-catalyzed cross-coupling reactions, and a trifluoromethylated double bond that can act as a radical acceptor or participate in cycloaddition reactions.[1][3]

Performance Comparison: BTP vs. Alternative Trifluoromethylating Agents

The selection of a trifluoromethylating agent is a critical decision in synthetic planning, with the optimal choice depending on the substrate, desired transformation, and reaction conditions. BTP is often employed as a building block, incorporating a CF₃-containing moiety, while other reagents, such as Togni's and Umemoto's reagents, are typically used for the direct introduction of a –CF₃ group.

A direct, quantitative comparison of these reagents for the exact same transformation is not extensively available in the reviewed literature. However, a qualitative comparison based on their primary modes of application can be made.

Reagent ClassPrimary ApplicationAdvantagesDisadvantages
2-Bromo-3,3,3-trifluoropropene (BTP) Introduction of a 3,3,3-trifluoroprop-1-en-2-yl or a 2-(trifluoromethyl)alkyl moiety.Versatile for C-C bond formation via cross-coupling; acts as a radical acceptor.Indirect trifluoromethylation; requires further transformation to obtain a simple -CF3 group.
Togni's Reagents (Electrophilic CF₃⁺ Source) Direct trifluoromethylation of nucleophiles (e.g., β-ketoesters, phenols, thiols).Bench-stable, commercially available, broad substrate scope.Can be expensive; reactivity can be substrate-dependent.
Umemoto's Reagents (Electrophilic CF₃⁺ Source) Direct trifluoromethylation of a wide range of nucleophiles.High reactivity, effective for challenging substrates.Can be more expensive and require specific handling.
Ruppert-Prakash Reagent (TMSCF₃, Nucleophilic CF₃⁻ Source) Nucleophilic trifluoromethylation of carbonyls and imines.Widely used, effective for a broad range of electrophiles.Requires a fluoride (B91410) source for activation.
Langlois Reagent (CF₃SO₂Na, Radical CF₃• Source) Radical trifluoromethylation of (hetero)arenes and alkenes.Cost-effective, bench-stable, operationally simple.Often requires an oxidant/initiator.

Table 1: Qualitative Comparison of Common Trifluoromethylating Agents.

While a precise cost-benefit analysis is challenging without direct comparative studies, reagents like lead(II) trifluoroacetate, though a source of the CF₃ group, are generally avoided due to high toxicity and associated disposal costs.[4] Copper and silver salts with trifluoroacetic acid/anhydride and hypervalent iodine reagents (like Togni's) are considered less toxic alternatives.[4] Fluoroform-derived CuCF₃ reagents have been highlighted as a low-cost option for the trifluoromethylation of aryl boronic acids.[5]

Key Applications of 2-Bromo-3,3,3-trifluoropropene and Experimental Data

Synthesis of Secondary Trifluoromethylated Alkyl Bromides

BTP serves as an effective radical acceptor in the synthesis of a variety of secondary trifluoromethylated alkyl bromides from redox-active esters. This method demonstrates broad functional group tolerance and provides good to excellent yields.[3][[“]]

EntrySubstrate (Redox-Active Ester derived from)ProductYield (%)
1Adamantane-1-carboxylic acid1-(1-Bromo-3,3,3-trifluoropropan-2-yl)adamantane92
2Cyclohexanecarboxylic acid1-Bromo-2-cyclohexyl-3,3,3-trifluoropropane85
3(S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid(S)-tert-butyl (1-(1-bromo-3,3,3-trifluoropropan-2-yl)-2-phenylethyl)carbamate78
44-Methoxybenzoic acid1-(1-Bromo-3,3,3-trifluoropropan-2-yl)-4-methoxybenzene88

Table 2: Synthesis of Secondary Trifluoromethylated Alkyl Bromides using BTP.[3]

Synthesis of Trifluoromethylated Pyrroles

BTP is utilized in the regioselective synthesis of 3-trifluoromethylated pyrroles through a base-mediated [3+2] cycloaddition with N-acyl α-amino acids. This method is notable for its mild, metal-free conditions and high regioselectivity.

EntryN-Acyl α-Amino AcidProductYield (%)
1N-Benzoyl-L-phenylalanine2-Benzyl-5-phenyl-3-(trifluoromethyl)-1H-pyrrole82
2N-(4-Chlorobenzoyl)glycine5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrrole75
3N-Acetyl-L-leucine5-Isobutyl-2-methyl-3-(trifluoromethyl)-1H-pyrrole68
4N-Pivaloyl-L-alanine2,5-Dimethyl-3-(trifluoromethyl)-1H-pyrrole76

Table 3: Synthesis of 3-Trifluoromethylated Pyrroles using BTP.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality of BTP allows it to readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form more complex trifluoromethylated structures.[1] While specific high-yielding examples with detailed protocols were not found in the immediate search results, the general applicability is widely cited. A palladium-catalyzed coupling of arylamines with BTP has been reported to produce N-(1,1,1-trifluoro-2-propylidene)anilines in excellent yields.[8]

Experimental Protocols

Protocol 1: Synthesis of Secondary Trifluoromethylated Alkyl Bromides[3]

Step 1: Synthesis of the Redox-Active Ester

  • To a flask containing the corresponding alkyl carboxylic acid or N-protected amino acid (2 mmol, 1.0 equiv.), add N-hydroxyphthalimide (2 mmol, 1.0 equiv.) and 4-dimethylaminopyridine (B28879) (0.2 mmol, 10 mol%).

  • Add dichloromethane (B109758) (DCM, 5 mL).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.2 mmol, 1.1 equiv.) in DCM (5 mL) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until complete conversion of N-hydroxyphthalimide.

  • Filter off the white precipitate (dicyclohexylurea).

  • Concentrate the solution on a rotary evaporator.

  • Purify the residue by silica (B1680970) gel chromatography to obtain the redox-active ester.

Step 2: Catalyst-Free Decarboxylative Cross-Coupling

  • Charge a 25 mL oven-dried Schlenk tube with the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add dry methanol (B129727) (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.).

  • Screw cap the tube and heat to 40°C under irradiation with 24W blue LEDs (430-490 nm) for 8 hours.

  • Concentrate the reaction mixture on a rotary evaporator.

  • Purify the product by silica gel chromatography.

Protocol 2: Synthesis of 3-Trifluoromethylated Pyrroles

A detailed experimental protocol for this specific reaction was not available in the provided search results. The general conditions involve reacting the N-acyl α-amino acid with BTP in the presence of a base mixture (e.g., DABCO and Cs₂CO₃) at elevated temperatures (e.g., 80°C).

Protocol 3: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling (Adapted for BTP)[9]
  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable degassed solvent (e.g., toluene/water mixture).

  • Add 2-Bromo-3,3,3-trifluoropropene (1.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Radical_Trifluoromethylation_Workflow RAE Redox-Active Ester Radical_Initiation Radical Initiation RAE->Radical_Initiation HE Hantzsch Ester HE->Radical_Initiation BTP 2-Bromo-3,3,3-trifluoropropene (BTP) Radical_Addition Radical Addition to BTP BTP->Radical_Addition BlueLEDs Blue LEDs (40°C) BlueLEDs->Radical_Initiation hv Radical_Initiation->Radical_Addition Alkyl Radical Bromine_Abstraction Bromine Atom Abstraction Radical_Addition->Bromine_Abstraction Adduct Radical Product Secondary Trifluoromethylated Alkyl Bromide Bromine_Abstraction->Product

Caption: Workflow for the synthesis of secondary trifluoromethylated alkyl bromides.

Pyrrole_Synthesis_Mechanism AminoAcid N-Acyl α-Amino Acid Oxazolone Oxazolone Intermediate AminoAcid->Oxazolone Dehydration Base Base (e.g., DABCO/Cs2CO3) Base->Oxazolone Munchone Mesoionic Intermediate (Münchnone) Oxazolone->Munchone Tautomerization Cycloaddition [3+2] Cycloaddition Munchone->Cycloaddition BTP 2-Bromo-3,3,3-trifluoropropene BTP->Cycloaddition Adduct Cycloadduct Cycloaddition->Adduct Elimination Elimination of HBr and CO2 Adduct->Elimination Pyrrole 3-Trifluoromethylated Pyrrole Elimination->Pyrrole

Caption: Proposed mechanism for the synthesis of 3-trifluoromethylated pyrroles.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd BTP 2-Bromo-3,3,3-trifluoropropene (Ar-Br) BTP->OxAdd PdII_complex Ar-Pd(II)(Br)Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_diaryl Ar-Pd(II)(Ar')Ln Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product

Caption: General mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylated Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a paramount strategy in the development of pharmaceuticals, agrochemicals, and materials science. This is due to the unique properties conferred by the CF₃ group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The synthesis of trifluoromethylated alkenes, in particular, provides valuable building blocks for more complex fluorinated molecules. This guide offers an objective comparison of alternative reagents for the synthesis of these important compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Reagent Classes for Alkene Trifluoromethylation

The methods for introducing a trifluoromethyl group into an alkene can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical trifluoromethylation. Each approach utilizes distinct reagents with characteristic reactivities, substrate scopes, and reaction conditions.

  • Electrophilic Trifluoromethylating Reagents: These reagents deliver a "CF₃⁺" equivalent to electron-rich alkenes or their precursors. Prominent examples include the hypervalent iodine-based Togni reagents and the sulfonium (B1226848) salt-based Umemoto reagents . They are generally bench-stable solids, offering ease of handling.[1][2]

  • Nucleophilic Trifluoromethylating Reagents: These reagents provide a "CF₃⁻" source and are typically used with vinyl halides or other suitably functionalized alkenes. The most well-known reagent in this class is trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent , TMSCF₃).[3]

  • Radical Trifluoromethylating Reagents: These reagents generate a trifluoromethyl radical (•CF₃) which then adds to the alkene. Sodium trifluoromethanesulfinate (Langlois' reagent , CF₃SO₂Na) is a widely used, inexpensive, and stable solid precursor for the •CF₃ radical.[4][5]

Performance Comparison of Trifluoromethylating Reagents

The choice of reagent is critical and depends heavily on the substrate, desired functional group tolerance, and reaction conditions. The following tables provide a comparative summary of the performance of key reagents in the synthesis of trifluoromethylated alkenes and related compounds.

Table 1: Electrophilic Trifluoromethylation of β-Ketoesters (Precursors to Trifluoromethylated Enones)
Reagent ClassSpecific ReagentSubstrateYield (%)Reference(s)
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[6]
Sulfonium SaltUmemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[6]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[6]
Sulfonium SaltUmemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84[6]

Key Observation: For the trifluoromethylation of activated methylene (B1212753) compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally exhibit higher efficacy compared to hypervalent iodine reagents like Togni's.[6]

Table 2: Radical Trifluoromethylation of Styrenes
ReagentCo-reagent/CatalystSubstrateProduct TypeYield (%)Reference(s)
CF₃SO₂Na (Langlois' Reagent)Cu(I) catalyst, ᵗBuOOᵗBuStyrene (B11656)Trifluoromethylated Styrene85[7]
CF₃SO₂Na (Langlois' Reagent)Photoinduced, no external photosensitizerStyreneα-CF₃-substituted ketone92[8]
S-(trifluoromethyl)diphenylsulfonium triflate (Umemoto-type)Na₂S₂O₄Styreneα-Trifluoromethylated ketone85[9]

Key Observation: Radical trifluoromethylation using reagents like Langlois' is versatile, allowing for direct trifluoromethylation of the double bond or oxidative processes to form trifluoromethylated ketones, often under mild conditions.[7][8]

Table 3: Nucleophilic Trifluoromethylation of Vinyl Electrophiles
ReagentCatalyst/ActivatorSubstrateYield (%)Reference(s)
TMSCF₃ (Ruppert-Prakash Reagent)Pd(dba)₂ / tBuXPhos, KF1-Cyclohexenyl trifluoromethanesulfonate75[10]
TESCF₃Pd(dba)₂ / tBuXPhos, RbF4-Phenyl-1-cyclohexenyl nonaflate88[10]

Key Observation: Palladium-catalyzed nucleophilic trifluoromethylation of vinyl sulfonates using silyl-CF₃ reagents provides an effective route to trifluoromethylated alkenes.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative experimental protocols for key trifluoromethylation reactions.

Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester with an Umemoto Reagent

This procedure outlines the trifluoromethylation of the sodium salt of a β-ketoester using a highly reactive Umemoto-type reagent.[6]

  • Materials:

    • Sodium salt of ethyl 2-oxocyclohexanecarboxylate

    • S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto Reagent IV)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Prepare the sodium salt of ethyl 2-oxocyclohexanecarboxylate.

    • In a flame-dried flask under an inert atmosphere, dissolve the sodium salt of the β-ketoester in anhydrous DMF.

    • Cool the solution to -20 °C.

    • Add Umemoto Reagent IV portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the α-trifluoromethyl-β-ketoester.

Protocol 2: Copper-Catalyzed Radical Trifluoromethylation of Styrene with Langlois' Reagent

This protocol describes an efficient copper(I)-catalyzed trifluoromethylation of styrene derivatives.[7]

  • Materials:

    • Styrene derivative

    • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent)

    • Copper(I) iodide (CuI)

    • Di-tert-butyl peroxide (ᵗBuOOᵗBu)

    • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Procedure:

    • To an oven-dried reaction tube, add the styrene derivative (1.0 mmol), CF₃SO₂Na (2.0 mmol), and CuI (0.1 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

    • Add the anhydrous solvent (5.0 mL) followed by ᵗBuOOᵗBu (2.0 mmol).

    • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 h).

    • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the trifluoromethylated styrene.

Protocol 3: Nucleophilic Trifluoromethylation of a Vinyl Triflone with the Ruppert-Prakash Reagent

This protocol details the palladium-catalyzed trifluoromethylation of a vinyl triflate.[10]

  • Materials:

    • Vinyl triflate (e.g., 1-cyclohexenyl trifluoromethanesulfonate)

    • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

    • Potassium fluoride (B91410) (KF)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

    • Anhydrous dioxane

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (5 mol %), tBuXPhos (10 mol %), and KF (2.0 equiv) to an oven-dried reaction vial.

    • Add anhydrous dioxane, followed by the vinyl triflate (1.0 equiv).

    • Finally, add TMSCF₃ (1.5 equiv).

    • Seal the vial and heat the reaction mixture at 110 °C for the specified time.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the trifluoromethylated alkene.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the generalized mechanistic pathways for the different classes of trifluoromethylation reactions.

Electrophilic_Trifluoromethylation cluster_reagent Electrophilic Reagent cluster_substrate Nucleophilic Substrate cluster_product Product Reagent Umemoto or Togni Reagent (e.g., [R-S-CF₃]⁺ or I-CF₃) Intermediate Carbocationic Intermediate Reagent->Intermediate Alkene Alkene/Enolate Alkene->Intermediate Nucleophilic Attack Product Trifluoromethylated Alkene Intermediate->Product Deprotonation or Rearrangement

Caption: Generalized pathway for electrophilic trifluoromethylation.

Radical_Trifluoromethylation cluster_reagent Radical Precursor cluster_initiation Initiation cluster_propagation Propagation Langlois Langlois' Reagent (CF₃SO₂Na) CF3_Radical •CF₃ Langlois->CF3_Radical Generation of •CF₃ Initiator Oxidant / Catalyst (e.g., tBuOOH, light) Initiator->CF3_Radical Alkene Alkene Radical_Intermediate Alkyl Radical Intermediate Alkene->Radical_Intermediate Product Trifluoromethylated Product Radical_Intermediate->Product Further Reaction (e.g., Oxidation, H-abstraction) CF3_Radical->Radical_Intermediate Addition to Alkene

Caption: Generalized pathway for radical trifluoromethylation.

Nucleophilic_Trifluoromethylation cluster_reagent Nucleophilic Reagent cluster_activation Activation cluster_reaction Reaction Ruppert_Prakash Ruppert-Prakash (TMSCF₃) CF3_Anion 'CF₃⁻' Ruppert_Prakash->CF3_Anion Generation of 'CF₃⁻' Activator Activator (e.g., F⁻) Activator->CF3_Anion Vinyl_Electrophile Vinyl Electrophile (e.g., Vinyl Halide/Triflate) Product Trifluoromethylated Alkene Vinyl_Electrophile->Product CF3_Anion->Product Nucleophilic Attack (often Pd-catalyzed)

Caption: Generalized pathway for nucleophilic trifluoromethylation.

References

A Comparative Environmental Impact Assessment of 2-Bromo-3,3,3-trifluoroprop-1-ene and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Chemical Selection

The selection of reagents and intermediates in research and development carries with it a responsibility to consider the environmental fate of these chemicals. This guide provides a comprehensive environmental impact assessment of 2-Bromo-3,3,3-trifluoroprop-1-ene (BTP), a compound used in various industrial and scientific applications, including as a fire extinguishing agent. Its performance is compared against legacy and contemporary alternatives to provide a clear, data-driven perspective for environmentally conscious decision-making.

Quantitative Environmental Impact Data

The following tables summarize the key environmental metrics for BTP and its common alternatives in fire suppression: Halon 1301 (a legacy ozone-depleting substance), HFC-227ea (a hydrofluorocarbon), and FK-5-1-12 (a fluoroketone).

Table 1: Atmospheric and Radiative Properties

ChemicalAtmospheric LifetimeOzone Depletion Potential (ODP)¹Global Warming Potential (GWP, 100-year)²
This compound (BTP) 3.2 - 7.0 days[1][2][3]0.0028 - 0.0052[1][2]< 1 - 0.0050[1][4]
Halon 1301 (Bromotrifluoromethane) 65 years107,140
HFC-227ea (Heptafluoropropane) 33 - 36.5 years[5]0[6]3,220 - 3,500[5][7][8]
FK-5-1-12 (Dodecafluoro-2-methylpentan-3-one) 5 days[4][9]0[4][10][11]< 1[4]

¹ Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned an ODP of 1.0.[12] ² Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO₂), which has a GWP of 1.[13][14]

Table 2: Aquatic Ecotoxicity of this compound (BTP)

SpeciesEndpointConcentrationExposure Duration
Fish (Oncorhynchus mykiss)LC₅₀ (Lethal Concentration, 50%)4.3 mg/L96 hours[15][16]
Aquatic Invertebrate (Daphnia magna)EC₅₀ (Effective Concentration, 50%)35.8 mg/L48 hours[15][16]
Algae (Pseudokirchneriella subcapitata)EC₅₀ (Effective Concentration, 50%)> 89.3 mg/L96 hours[15][16]

Experimental Protocols

The data presented in this guide are derived from standardized and validated experimental methodologies.

Protocol for Determining Atmospheric Lifetime, ODP, and GWP

The Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of a compound are not measured directly but are calculated using complex atmospheric models.[17][18]

  • Laboratory Measurements: The process begins with laboratory experiments to determine key chemical properties. For BTP, the rate constant for its gas-phase reaction with hydroxyl (OH) radicals was measured using a flash photolysis resonance-fluorescence technique over a range of temperatures (220 K to 370 K).[1] Additionally, the infrared absorption cross-sections of BTP were measured, which is crucial for calculating its radiative efficiency.[1]

  • Atmospheric Modeling: These laboratory data are then used as inputs for sophisticated three-dimensional atmospheric chemistry and physics models, such as the Whole Atmosphere Community Climate Model.[1] These models simulate the transport, distribution, and chemical reactions of the substance in the atmosphere to determine its atmospheric lifetime.

  • ODP and GWP Calculation:

    • ODP is calculated as the ratio of the global loss of ozone due to the substance compared to the global loss of ozone due to an equal mass of CFC-11.[19]

    • GWP is defined as the time-integrated radiative forcing from the instantaneous release of 1 kg of the substance relative to that of 1 kg of CO₂ over a specified time horizon (typically 100 years).[20][21] The calculation involves the substance's radiative efficiency and its atmospheric lifetime.[21][22]

Protocol for Aquatic Toxicity Testing

Aquatic toxicity is determined following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.[23][24][25]

  • Test Organism Selection: Standardized test species are used to represent different trophic levels in an aquatic ecosystem. For BTP, these included a fish species (Oncorhynchus mykiss), a crustacean (Daphnia magna), and an algal species (Pseudokirchneriella subcapitata).[15][16]

  • Exposure Conditions: The organisms are exposed to a range of concentrations of the test substance in a controlled laboratory environment. For "difficult" substances like BTP, which may be volatile or sparingly soluble, specific guidance (e.g., OECD Guidance Document 23) is followed to ensure accurate exposure concentrations.[23]

  • Endpoint Determination:

    • For fish, the LC₅₀ (Lethal Concentration, 50%) is determined, which is the concentration that is lethal to 50% of the test population over a specified period (e.g., 96 hours).

    • For daphnia, the EC₅₀ (Effective Concentration, 50%) is determined, representing the concentration that causes immobilization in 50% of the population over 48 hours.

    • For algae, the EC₅₀ represents the concentration that inhibits the growth rate by 50% over 72 or 96 hours.

Visualizing Environmental Assessment and Degradation

To better understand the processes discussed, the following diagrams illustrate the logical workflow for environmental impact assessment and the atmospheric degradation pathway of BTP.

G cluster_0 Environmental Impact Assessment Workflow A Chemical Identification (e.g., this compound) B Laboratory Studies: - Reaction Rate Constants - IR Absorption Spectrum - Aquatic Toxicity A->B C Atmospheric Modeling B->C E Ecotoxicity Assessment: - LC50 / EC50 Values B->E D Calculation of Key Metrics: - Atmospheric Lifetime - Ozone Depletion Potential (ODP) - Global Warming Potential (GWP) C->D F Comprehensive Risk Characterization D->F E->F G cluster_1 Atmospheric Degradation of BTP BTP This compound (BTP) Intermediate CF3CBrCH2OH Radical BTP->Intermediate + OH OH OH Radical (Atmospheric Oxidant) Products Degradation Products Intermediate->Products + O₂, NO, etc. FurtherReactions Further Reactions with O₂, NO, etc.

References

A Comparative Guide to the Efficacy of Catalysts for Benzo[b]thiophene (BTP) Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of benzo[b]thiophene (BTP), a key scaffold in numerous pharmaceuticals and organic materials, is of paramount importance in medicinal chemistry and materials science. Palladium and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the BTP core. This guide provides a comparative analysis of the efficacy of different catalysts for several key cross-coupling reactions of BTP derivatives, supported by experimental data.

Direct C-H Arylation (Heck-Type Reaction)

Direct C-H arylation offers an atom-economical approach to functionalize BTPs without the need for pre-functionalization. Palladium catalysts are predominantly used for this transformation, and their efficacy is highly dependent on the reaction conditions and the electronic properties of the coupling partners.

Data Presentation: Comparison of Palladium Catalysts for C-H Arylation of Benzo[b]thiophene
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (C2/C3)Ref.
Pd(OAc)₂ (0.4 mol%) / Ag₂O4-Iodotoluene (B166478)NaOAcHFIP30168497:3
Pd₂(dba)₃·CHCl₃ (2.5 mol%)4-IodotolueneAg₂CO₃HFIP241692>99:1 (C3)
Pd(OAc)₂ (5 mol%) / AgOPivStyrenePivOHTHF801285 (Olefination)C2 selective

HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542); dba = dibenzylideneacetone; PivOH = Pivalic acid

Experimental Protocols

Representative Protocol for C2-Arylation of Benzo[b]thiophene: To a reaction vessel, benzo[b]thiophene (2.0 equiv.), 4-iodotoluene (1.0 equiv.), Pd(OAc)₂ (0.4 mol%), silver oxide (1.0 equiv.), and NaOAc (0.5 equiv.) are added. The vessel is charged with 1,1,1,3,3,3-hexafluoro-2-propanol (1 M). The mixture is stirred at 30 °C for 16 hours. After completion, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the C2-arylated product.

Representative Protocol for C3-Arylation of Benzo[b]thiophene: In a reaction tube, benzo[b]thiophene (1.0 equiv.), an aryl iodide (1.5 equiv.), Pd₂(dba)₃·CHCl₃ (2.5 mol%), and Ag₂CO₃ (0.75 equiv.) are combined. Hexafluoro-2-propanol is added, and the mixture is stirred at room temperature for 16 hours. The mixture is then diluted with ethyl acetate, filtered through silica, and concentrated. The product is purified via column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between BTP-halides or BTP-boronic acids and a suitable coupling partner. Both palladium and nickel catalysts have proven effective, with the choice of ligand playing a crucial role in catalyst activity and stability.

Data Presentation: Comparison of Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemBTP SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)6-Bromo tacrine (B349632) derivativePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O1008-1087[1]
Pd(PPh₃)₄ (5 mol%)3-Bromo-7-chloro-1-benzothiopheneArylboronic acidK₂CO₃Toluene (B28343)/Methanol90-High[2]
NiCl₂(PCy₃)₂ (1-5 mol%)Heterocyclic halidesArylboronic acidsK₃PO₄2-Me-THF80-120-Good to Excellent[3]
Ni(cod)₂ (ligand-free)BromothiopheneArylboronic acidK₂CO₃DES--Excellent[4]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; Cy = Cyclohexyl; cod = 1,5-cyclooctadiene; DES = Deep Eutectic Solvent

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling: [2] A reaction vessel is charged with the bromo-benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol). A degassed solvent system (e.g., toluene and methanol) is added. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), is then introduced, and the mixture is sparged with an inert gas for several minutes. The reaction is heated to the desired temperature (e.g., 90 °C) and stirred until completion. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated, followed by purification.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling: [3] To a reaction tube, the (hetero)aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) are added. The tube is evacuated and backfilled with an inert gas. A solution of NiCl₂(PCy₃)₂ (1-5 mol%) in 2-Me-THF is added. The reaction is heated until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted, dried, and purified.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted BTPs, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Nickel catalysts have also been developed as a more economical alternative.

Data Presentation: Comparison of Catalysts for Sonogashira Coupling
Catalyst SystemBTP SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) / CuI6-Bromo tacrine derivativePhenylacetyleneTEADMF1008-1085[1]
Pd(PPh₃)₄ (5 mol%) / CuI3-Bromo-7-chloro-1-benzothiopheneTerminal alkyneEt₃NTHFRT-Heat--[2]
NiCl₂ (10 mol%) / 1,10-phenanthroline (B135089) / CuIAryl IodideTerminal AlkyneCs₂CO₃DMAc60--[5][6]
Ultrafine Ni(0) powder / PPh₃ / CuIAryl Iodide/BromideTerminal AlkyneKOH---High[7]

TEA = Triethylamine; DMF = Dimethylformamide; DMAc = Dimethylacetamide

Experimental Protocols

General Procedure for Palladium-Catalyzed Sonogashira Coupling: [2] To a solution of the bromo-benzothiophene (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., Et₃N) are added. The reaction mixture is stirred at room temperature or heated as necessary. Upon completion, the reaction is quenched, and the product is extracted, dried, concentrated, and purified.

General Procedure for Nickel-Catalyzed Sonogashira Coupling: [5][6] In a glovebox, a flask is charged with NiCl₂ (10 mol%) and 1,10-phenanthroline (15 mol%) in degassed DMAc. The solution is stirred for 30 minutes. The aryl halide (1.0 equiv.), terminal alkyne (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), and CuI (10 mol%) are then added. The reaction is heated (e.g., 60-70 °C) until completion. The mixture is then poured into water, extracted with an organic solvent, washed, dried, and purified.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl BTP derivatives. The choice of palladium precursor and, critically, the phosphine (B1218219) ligand determines the efficiency and scope of this transformation. Nickel catalysts are also emerging for these C-N bond-forming reactions.[8]

Data Presentation: Comparison of Catalysts for Buchwald-Hartwig Amination
Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / XPhosHaloarenesVarious AminesKOt-BuToluene1000.17Good to Excellent[5]
Pd₂(dba)₃ / BINAPHaloarenesVarious AminesNaOt-BuToluene110-High[5]
NiCl₂(DME) / SIPr·HClHeteroaryl ChloridesMorpholineNaOt-Bu2-Me-THF-3Good
[Ni(⁴-tBu-stb)₃] / ZnHeteroaryl BromidesPrimary/Secondary Amines--40-90--[8]

XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium; DME = 1,2-Dimethoxyethane

Experimental Protocols

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination: [5] Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu). The aryl halide, the amine, and an anhydrous, degassed solvent (e.g., toluene) are added. The reaction mixture is then heated with stirring for the specified time. After cooling, the reaction is quenched, extracted, dried, and purified.

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination: To a reaction tube are added NiCl₂(DME) (5-15 mol%), SIPr·HCl (10-30 mol%), the aryl chloride (1.0 equiv.), the amine (1.8 equiv.), and NaOt-Bu (2.25-2.70 equiv.). The tube is sealed, and 2-Me-THF is added. The mixture is stirred and heated for 3 hours. The reaction is then worked up and the product purified.

Visualizations

G General Catalytic Cycle for Cross-Coupling Reactions M0 M(0)L_n (Active Catalyst) OxAdd Ar-M(II)(X)L_n (Oxidative Adduct) M0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Trans Ar-M(II)(R)L_n (Transmetalation/Coordination) OxAdd->Trans Transmetalation / Amine Coordination Nuc R-B(OH)₂ / R-NH₂ / R-C≡CH (Nucleophile) Nuc->Trans Trans->M0 Reductive Elimination Product Ar-R (Coupled Product) Trans->Product

Caption: A simplified catalytic cycle for common cross-coupling reactions.

G Experimental Workflow for BTP Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine BTP Substrate, Coupling Partner, and Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst System (Precursor + Ligand) C->D E Heat to Desired Temperature under Inert Atmosphere D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction & Cool to RT F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Caption: A general experimental workflow for a typical BTP cross-coupling reaction.

G Applicability of BTP Cross-Coupling Reactions cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation BTP Benzo[b]thiophene Core Suzuki Suzuki-Miyaura (BTP-X + R-B(OH)₂) BTP->Suzuki Forms Biaryls Heck Heck / C-H Arylation (BTP-H + R-X) BTP->Heck Forms Arylated/Alkenylated BTPs Sonogashira Sonogashira (BTP-X + R-C≡CH) BTP->Sonogashira Forms Alkynyl BTPs Buchwald Buchwald-Hartwig (BTP-X + R₂NH) BTP->Buchwald Forms Aminated BTPs

Caption: Logical relationships of common BTP cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3,3,3-trifluoroprop-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Bromo-3,3,3-trifluoroprop-1-ene, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for its safe handling and disposal, drawing from safety data sheets and general hazardous waste management protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is suspected of causing genetic defects, may cause respiratory irritation, and can lead to drowsiness or dizziness.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles and a face shield.[2]

  • Hand Protection: Use protective gloves.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: If ventilation is inadequate, use respiratory protection.[2]

Step-by-Step Disposal Procedure

Waste containing this compound is classified as hazardous waste and must be managed accordingly.[1] Do not dispose of this chemical down the drain or allow it to evaporate.[5]

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a dedicated, compatible, and clearly labeled waste container.[6] As a halogenated organic compound, it should be segregated from non-halogenated organic wastes.[7][8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[8]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] The use of metal safety cans for accumulating halogenated solvents is generally not recommended due to potential corrosion from acid formation.[5]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[1][3][9] The primary recommended disposal method is incineration at an authorized facility equipped with an afterburner and a flue gas scrubber.[2]

Quantitative Disposal and Safety Data

ParameterValue
Waste Classification Hazardous Waste.[1]
Recommended Disposal Incineration in a licensed facility, often with an afterburner and scrubber.[2]
Toxicity to Fish (LC50) 4.3 mg/L - 96 h (Oncorhynchus mykiss).[4][10]
Toxicity to Daphnia (EC50) 35.8 mg/L - 48 h (Daphnia magna).[4][10]
Storage Temperature 2-8°C.[11]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols as described in the safety data sheets for this compound and general guidelines for halogenated organic compounds. No specific experimental protocols for the disposal of this compound were cited in the search results. The recommended procedure is to transfer the waste to a specialized, licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Protective Gloves - Protective Clothing start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate is_halogenated Is the waste a halogenated organic compound? storage Store Sealed Container in a Cool, Dry, Ventilated Area segregate->storage contact Contact Licensed Hazardous Waste Contractor storage->contact transport Arrange for Waste Collection and Transport contact->transport disposal Incineration at an Approved Facility transport->disposal end End: Disposal Complete disposal->end is_halogenated->segregate Yes non_halogenated Follow disposal procedures for non-halogenated organic waste is_halogenated->non_halogenated No

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-3,3,3-trifluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of 2-Bromo-3,3,3-trifluoroprop-1-ene, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

This compound (CAS Number: 1514-82-5) is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group. However, its volatile nature and potential health hazards necessitate stringent safety protocols. Adherence to the following guidelines will minimize risks and promote a safe laboratory environment.

Essential Safety Information at a Glance

Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles with a face shield.Protects against splashes and vapors which can cause serious eye irritation.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is crucial to consult the glove manufacturer's specific chemical resistance data. Discard and replace gloves immediately if signs of degradation or contamination occur.Prevents skin contact, which can cause skin irritation.[1]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Protects skin from accidental splashes and contact.
Respiratory Protection All handling of this volatile compound must be conducted in a certified chemical fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate cartridge should be used.[2]The compound may cause respiratory irritation, drowsiness, or dizziness.[3]

Health and Hazard Profile

Understanding the hazards associated with this compound is critical for its safe handling.

Hazard Category Description GHS Classification
Acute Health Hazards Causes skin and serious eye irritation.[1] May cause respiratory irritation, drowsiness, or dizziness.[3]Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Chronic Health Hazards Suspected of causing genetic defects and of damaging fertility or the unborn child.[1][3]Muta. 2, Repr. 2
Physical Hazards Vapors may form explosive mixtures with air.Not Classified

GHS - Globally Harmonized System of Classification and Labelling of Chemicals STOT SE - Specific Target Organ Toxicity - Single Exposure

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Assemble PPE - Prepare fume hood handling Handling - Work in fume hood - Use appropriate glassware - Keep container sealed prep->handling emergency Emergency Preparedness - Know location of safety shower/eyewash - Have spill kit ready prep->emergency reaction Reaction Setup - Inert atmosphere if needed - Controlled addition of reagents - Monitor temperature handling->reaction cleanup Work-up & Cleanup - Quench reaction safely - Segregate waste - Decontaminate glassware reaction->cleanup disposal Waste Disposal - Label halogenated waste - Store in a designated area - Follow institutional procedures cleanup->disposal

Caption: A flowchart illustrating the key stages of safely handling this compound in a laboratory setting.

The following is a representative protocol for a reaction involving this compound, adapted from a published procedure.[4]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Don all required personal protective equipment as outlined in the table above.

    • Assemble all necessary glassware, ensuring it is dry and free of contaminants. A Schlenk tube or a round-bottom flask with a condenser and a magnetic stirrer is typically used.[4]

    • Prepare an inert atmosphere (e.g., argon or nitrogen) if the reaction is sensitive to air or moisture.

  • Reagent Handling:

    • In the fume hood, carefully measure the required amount of this compound using a syringe or a graduated cylinder.

    • Keep the container of this compound sealed when not in use to minimize the release of vapors.

    • Add the reagent to the reaction vessel in a controlled manner, potentially dropwise, to manage any exothermic reactions.

  • Reaction Monitoring:

    • Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

    • Maintain the reaction at the desired temperature using a water bath, oil bath, or heating mantle with a temperature controller.

  • Work-up and Cleanup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction if necessary, following established laboratory procedures for the specific reagents used.

    • Begin the waste segregation process immediately. Place all materials contaminated with this compound into a designated "Halogenated Organic Waste" container.

    • Decontaminate all glassware and equipment used.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Type Disposal Procedure Key Considerations
Unused or Excess Reagent Treat as hazardous waste. Do not attempt to dispose of it down the drain.Ensure the container is properly sealed and labeled.
Contaminated Solvents Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.Do not mix with non-halogenated waste.
Contaminated Solid Waste (e.g., gloves, paper towels, silica (B1680970) gel) Place in a sealed, labeled bag or container designated for solid halogenated waste.Minimize the generation of solid waste where possible.

Disposal Workflow

Caption: A diagram outlining the necessary steps for the proper disposal of waste containing this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and the institutional environmental health and safety (EHS) office immediately. For small spills within a fume hood, use an appropriate absorbent material, and collect it in a sealed container for disposal as halogenated waste.

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors. Always prioritize safety and consult your institution's specific guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.